5-Ethyl-4-methylthiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-ethyl-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXVSXHBZYIGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397375 | |
| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-25-1 | |
| Record name | 5-Ethyl-4-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized as privileged pharmacophores, with numerous FDA-approved drugs containing this heterocyclic scaffold.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical experimental protocols.
Strategic Approaches to the Thiophene Core
The construction of the polysubstituted thiophene ring is the cornerstone of synthesizing the target molecule. Several named reactions are established for this purpose, each with its own merits and limitations. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Thiophene Syntheses
Several well-established methods for constructing the thiophene ring are pertinent to the synthesis of our target molecule. These include:
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6][7] While versatile, the availability of the requisite 1,4-dicarbonyl precursor for this compound can be a limiting factor.
-
Hinsberg Thiophene Synthesis: This approach utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[8][9][10][11] It is particularly useful for preparing 3,4-disubstituted thiophenes.[8]
-
Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[12][13][14] Recent advancements have expanded its scope to include the synthesis of bifunctional thiophenes.[15][16]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[6][17][18] The resulting amino group can then be further functionalized or removed. The mechanism of the Gewald reaction is complex and has been the subject of computational studies, which suggest it proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[19][20][21]
A Recommended Synthetic Pathway: The Gewald Reaction
For the synthesis of this compound, a strategy commencing with the Gewald reaction offers a practical and efficient route. This approach begins with the synthesis of a substituted 2-aminothiophene, which can then be converted to the target carboxylic acid.
The key starting materials for the initial Gewald reaction are 2-pentanone (to provide the 4-methyl and 5-ethyl substituents) and ethyl cyanoacetate. The reaction is carried out in the presence of elemental sulfur and a base, such as diethylamine.[22]
Mechanistic Insights
The Gewald reaction is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the α-cyanoester (ethyl cyanoacetate) to form a stable intermediate.[17][19] The subsequent addition of sulfur is a complex process, but it is postulated to involve the formation of a polysulfide intermediate that then cyclizes and tautomerizes to yield the 2-aminothiophene product.[17][19]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Experimental Protocols
Synthesis of Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate
This procedure is adapted from established Gewald reaction protocols.[22]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| 2-Pentanone | 86.13 | 0.1 | 8.61 g (10.0 mL) |
| Ethyl cyanoacetate | 113.12 | 0.1 | 11.31 g (10.7 mL) |
| Sulfur | 32.07 | 0.1 | 3.21 g |
| Diethylamine | 73.14 | 0.1 | 7.31 g (10.3 mL) |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Slowly add diethylamine (0.1 mol) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate.
Conversion to this compound
The conversion of the 2-aminothiophene intermediate to the target carboxylic acid can be achieved through a two-step process involving diazotization of the amino group followed by hydrolysis of the resulting diazonium salt and the ester group. A more direct, albeit potentially lower-yielding, approach involves direct hydrolysis of the aminothiophene ester under harsh basic conditions, which may lead to decarboxylation or other side reactions. A more controlled sequence is recommended. A plausible alternative route involves the direct carboxylation of a suitably substituted thiophene precursor.[23][24][25][26]
A more robust synthetic strategy would involve a Sandmeyer-type reaction on the 2-aminothiophene intermediate to introduce a cyano group, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate (Sandmeyer Reaction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate | 213.30 | 0.05 | 10.67 g |
| Hydrochloric acid (conc.) | 36.46 | - | 20 mL |
| Sodium nitrite | 69.00 | 0.055 | 3.80 g |
| Copper(I) cyanide | 89.56 | 0.06 | 5.37 g |
| Sodium cyanide | 49.01 | 0.12 | 5.88 g |
Procedure:
-
Suspend ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a beaker and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Step 2: Hydrolysis to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate | 223.30 | (from previous step) | - |
| Sodium hydroxide | 40.00 | 0.2 | 8.0 g |
| Ethanol | 46.07 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
Procedure:
-
Dissolve the crude nitrile from the previous step in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (0.2 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.
Characterization Data
The final product, this compound (CAS: 40808-25-1), is a solid with a molecular weight of 170.23 g/mol and a molecular formula of C₈H₁₀O₂S.[27][28]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the thiophene ring proton (a singlet). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two sp² carbons of the thiophene ring, the carboxylic acid carbonyl carbon, and the carbons of the ethyl and methyl substituents.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step sequence starting with a Gewald aminothiophene synthesis. This approach provides a reliable method for constructing the substituted thiophene core, which is then further functionalized to yield the target carboxylic acid. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in the field of medicinal and materials chemistry. Careful execution of these steps, coupled with appropriate analytical characterization, will ensure the successful synthesis of this valuable compound.
References
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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Wikiwand. Fiesselmann thiophene synthesis. [Link]
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Chemistry - The Mystery of Molecules. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]
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Chemistry - The Mystery of Molecules. (2024). Hinsberg Thiophene synthesis. [Link]
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ChemWis. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Introduction: Contextualizing a Versatile Heterocyclic Building Block
5-Ethyl-4-methylthiophene-2-carboxylic acid belongs to the thiophene carboxylic acid class, a group of heterocyclic compounds that serve as pivotal structural motifs in medicinal chemistry and materials science. The thiophene ring is a bioisostere of the benzene ring, often employed by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The specific substitution pattern of an ethyl group at the 5-position and a methyl group at the 4-position, combined with the carboxylic acid functionality at the 2-position, creates a unique molecule with distinct electronic and steric properties. These properties directly influence its reactivity, solubility, acidity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical profile essential for its effective application in research and development.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established chemical principles. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring that researchers can validate and expand upon the data presented herein.
Core Physicochemical & Structural Data
A summary of the fundamental properties of this compound is presented below. It is critical to note that while some properties are calculated or derived from its structure, others, such as melting point and pKa, require experimental determination for which standard protocols are provided in subsequent sections.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 40808-25-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [2] |
| Molecular Weight | 170.23 g/mol | [2] |
| Chemical Structure | - | |
| Melting Point | Not experimentally reported. Requires determination. | - |
| Boiling Point | Not experimentally reported. Likely to decompose. | - |
| pKa | Not experimentally reported. Requires determination. | - |
Solubility Profile: A Triad of Polarity, Acidity, and Structure
The solubility of this compound is governed by the interplay between the polar, hydrogen-bonding carboxylic acid group and the relatively nonpolar, bulky substituted thiophene ring.
-
Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water, particularly at higher pH where the carboxylate salt is formed. However, the ethyl and methyl substituents increase the molecule's hydrophobicity, likely rendering it only slightly soluble in neutral water.
-
Aqueous Base Solubility: As a carboxylic acid, it is expected to be readily soluble in aqueous solutions of strong bases (e.g., 5% NaOH) and weak bases (e.g., 5% NaHCO₃) through an acid-base reaction that forms the highly water-soluble sodium 5-ethyl-4-methylthiophene-2-carboxylate salt.[3][4] This is a key distinguishing feature for acidic compounds.
-
Organic Solvent Solubility: The molecule's organic character, imparted by the substituted thiophene ring, predicts good solubility in a range of polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[5] Solubility in nonpolar solvents like hexane is expected to be limited.
Experimental Protocol: Systematic Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of this compound. The choice of solvents is designed to probe the compound's polarity and acidic nature.
Methodology:
-
Preparation: Dispense approximately 25 mg of the compound into a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, Hexane) in three portions of 0.25 mL.
-
Agitation: After each addition, shake the tube vigorously for at least 30 seconds.[6][7] Observe for dissolution.
-
Observation & Classification:
-
Soluble: The entire solid dissolves completely.
-
Slightly Soluble: A noticeable amount of solid dissolves, but some remains.
-
Insoluble: No visible dissolution occurs.
-
-
pH Test (for Water Solubility): If the compound dissolves in water, test the resulting solution with litmus or pH paper to confirm its acidic nature.[3]
-
Confirmation of Acidity: For the tube containing 5% NaOH where solubility is observed, carefully add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that solubility was due to salt formation, validating its acidic character.[4]
Caption: Workflow for systematic solubility and classification of an organic acid.
Acidity and pKa: Quantifying Proton Donation
The acidity of this compound is defined by the dissociation of the carboxylic acid proton. The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. This value is fundamental for predicting its behavior in physiological systems and for designing purification and reaction protocols. The electron-donating nature of the ethyl and methyl groups may slightly increase the pKa (decrease acidity) compared to the parent thiophene-2-carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining the pKa of an acidic compound. It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.[8]
Causality Behind Experimental Choices:
-
Potentiometry vs. Colorimetry: A pH meter provides quantitative pH data throughout the titration, allowing for precise determination of the equivalence point and half-equivalence point, which is more accurate than the subjective color change of an indicator.[8]
-
Solvent System: If the compound's aqueous solubility is low, an aqueous-organic solvent mixture (e.g., 50% ethanol/water) can be used. It is crucial to report the solvent system, as pKa values are solvent-dependent.[9]
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the compound and dissolve it in 100 mL of CO₂-free deionized water (or an appropriate solvent mixture).[8]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0) and immerse the electrode in the solution.
-
Titration: Fill a burette with a standardized solution of ~0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue well past the steepest part of the pH curve.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.
-
The pKa is the pH at the half-equivalence point (Veq / 2).[8] At this point, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation, pH = pKa.[8]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.
-
Thiophene Proton (-CH-): A singlet in the aromatic region (approx. 7-8 ppm). The exact shift depends on the electronic effects of the substituents.
-
Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂-) and a triplet (for the -CH₃) in the aliphatic region, showing characteristic coupling. The quartet would be expected around 2.5-3.0 ppm.
-
Methyl Group (-CH₃): A singlet in the aliphatic region, likely around 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region (>165 ppm).
-
Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. 120-150 ppm).
-
Ethyl and Methyl Carbons: Signals in the upfield aliphatic region (<30 ppm).
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid dimer.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170.23). High-resolution mass spectrometry would confirm the elemental composition C₈H₁₀O₂S.
-
Fragmentation: Expect characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45).
Stability Considerations
Thiophene-containing compounds can exhibit instability under certain conditions, primarily through oxidation of the sulfur atom.[10] This is a critical consideration in drug development and for long-term sample storage.
-
Oxidative Stability: The thiophene ring is susceptible to oxidation by strong chemical oxidants, light, or metabolic enzymes, which can lead to the formation of sulfoxides or sulfones, or even ring-opening.[10] The electron-donating alkyl substituents on the ring may slightly increase its susceptibility to oxidation compared to unsubstituted thiophene.
-
Metabolic Stability: In a biological context, thiophene rings can be metabolized by cytochrome P450 enzymes. Studies on similar thiophene derivatives have investigated their metabolic stability in liver microsome assays.[11][12]
Experimental Protocol: Assessing Compound Stability
A straightforward approach to assess stability involves incubating the compound under relevant conditions and monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into the medium of interest (e.g., phosphate-buffered saline for chemical stability, human plasma or liver microsome buffer for metabolic stability).
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the compound remaining versus time. From this data, the compound's half-life (t₁/₂) in that specific medium can be calculated.
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How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
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El-Damasy, D. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. Available at: [Link]
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Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study | Request PDF. (2022). ResearchGate. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. Available at: [Link]
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(PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2025). ResearchGate. Available at: [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Available at: [Link]
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The pKa Table Is Your Friend. (2010). Master Organic Chemistry. Available at: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. Available at: [Link]
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Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Available at: [Link]
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Suggested mechanism for formation of thiophene-2-carboxylic acid (7). (2023). ResearchGate. Available at: [Link]
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Methyl 4-methylthiophene-2-carboxylate. (n.d.). PubChem. Available at: [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids. (n.d.). Semantic Scholar. Available at: [Link]
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Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]
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A New Process To Prepare Thiophene-2-Carbonyl Chloride. (2024). ACS Publications. Available at: [Link]
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Development of potential manufacturing routes for substituted thiophenes. (n.d.). Beilstein Journals. Available at: [Link]
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A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). Available at: [Link]
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2-Thiophenecarboxylic acid. (n.d.). PubChem. Available at: [Link]
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An In-Depth Technical Guide to 5-Ethyl-4-methylthiophene-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. As a novel compound with no currently assigned CAS number, this document outlines a robust and logical synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its prospective applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational resource for the synthesis and utilization of this and structurally related compounds.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications. As bioisosteres of benzene, they are integral to the design of numerous pharmaceuticals, agrochemicals, and functional materials. The thiophene nucleus is a key pharmacophore in drugs exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the thiophene ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and material characteristics. This compound represents a unique scaffold, combining alkyl and carboxylic acid functionalities, making it a prime candidate for the development of novel chemical entities.
Proposed Synthesis of this compound
Given the absence of a commercially available source for the title compound, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, leveraging well-established and high-yielding transformations in thiophene chemistry. The overall strategy involves the initial construction of a polysubstituted aminothiophene ring via the Gewald reaction, followed by deamination of the amino group and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Step 1: Gewald Synthesis of Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of elemental sulfur and subsequent ring closure.[3]
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add butan-2-one (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (80 mL).
-
With stirring, add morpholine (0.1 mol, 8.71 g) dropwise over 20-30 minutes, maintaining the temperature below 40°C with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate as a crystalline solid.
Step 2: Deamination and Hydrolysis to this compound
This two-part step first removes the amino group at the 2-position via a diazotization-reduction sequence, followed by the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol:
Deamination:
-
Suspend the ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL) in a 250 mL beaker, cooled in an ice-salt bath to 0-5°C.
-
While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (0.06 mol, 4.14 g) in water (15 mL) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.[4]
-
In a separate flask, cool a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (50 mL) to 0°C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Allow the mixture to stand in the ice bath for 1 hour and then at room temperature overnight.
-
Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ethyl 5-ethyl-4-methylthiophene-2-carboxylate.
Hydrolysis:
-
To the crude ester from the previous step, add a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, until the oily ester layer has completely dissolved.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted for this compound based on data from structurally similar compounds.
| Property | Predicted Value |
| CAS Number | Not yet assigned |
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110 - 125 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.5 (s, 1H, -COOH)
-
δ 7.6 - 7.8 (s, 1H, Thiophene H-3)
-
δ 2.7 - 2.9 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 2.2 - 2.4 (s, 3H, -CH₃)
-
δ 1.1 - 1.3 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 163-165 (-COOH)
-
δ 145-148 (Thiophene C-5)
-
δ 138-142 (Thiophene C-4)
-
δ 130-135 (Thiophene C-2)
-
δ 128-132 (Thiophene C-3)
-
δ 22-25 (-CH₂CH₃)
-
δ 14-16 (-CH₃)
-
δ 13-15 (-CH₂CH₃)
-
-
IR (KBr, cm⁻¹):
-
2500-3300 (broad, O-H stretch of carboxylic acid)
-
2970-2930 (C-H stretch, alkyl)
-
1680-1710 (strong, C=O stretch of carboxylic acid)
-
1450-1470 (C=C stretch, thiophene ring)
-
1250-1300 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 184 (M⁺), 167, 139
-
Potential Applications in Research and Drug Development
Substituted thiophene-2-carboxylic acids are valuable intermediates in the synthesis of a wide array of biologically active molecules. The unique substitution pattern of this compound offers several avenues for exploration:
-
Scaffold for Novel Pharmaceuticals: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the generation of compound libraries for high-throughput screening. The ethyl and methyl groups provide lipophilic character and specific steric bulk that can influence binding to biological targets.
-
Development of Anti-inflammatory and Analgesic Agents: Many thiophene-based compounds have demonstrated potent anti-inflammatory and analgesic properties. This scaffold could be elaborated to target enzymes such as COX-1/COX-2 or other inflammatory mediators.
-
Antimicrobial and Antiviral Agents: The thiophene core is present in several antimicrobial and antiviral drugs. This compound could serve as a starting point for the development of new agents to combat drug-resistant pathogens.
-
Organic Electronics and Materials Science: Thiophene-containing polymers are widely used in organic electronics due to their excellent charge transport properties. Carboxylic acid-functionalized thiophenes can be used to modify the electronic properties and solubility of these materials, or to anchor them to surfaces.
Safety and Handling
While no specific toxicity data exists for this compound, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for its application in diverse scientific fields. The proposed synthetic route is robust and utilizes established chemical transformations, making it accessible to synthetic chemists. The predicted properties offer a benchmark for its characterization, and its potential applications highlight its value as a building block for future innovations in medicine and materials science.
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-substituierten Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
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Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
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El-Kashef, H. S., El-Emary, T. I., & Gasquet, M. (2002). Synthesis and biological activity of some new 2-aminothiophene derivatives. Molecules, 7(6), 488-501. [Link]
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Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 35, p.104 (1955). [Link]
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Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(10), 1572-1574. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Abstract
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest. As researchers and scientists in the pharmaceutical and chemical industries, a foundational understanding of the synergistic application of various spectroscopic and spectrometric techniques is paramount. This document moves beyond a simple recitation of methods, offering a rationale-driven narrative that explains the "why" behind the "how" of experimental design and data interpretation. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting both detailed experimental protocols and the anticipated data for our target molecule. This guide is structured to serve as a practical, field-proven reference for professionals dedicated to the precise and efficient characterization of complex organic molecules.
Introduction: The Imperative of Unambiguous Structure Verification
This compound (Molecular Formula: C₈H₁₀O₂S, Molecular Weight: 170.23 g/mol )[1][2] is a heterocyclic compound built upon a thiophene core. The thiophene ring system is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][5] The precise substitution pattern on this ring is critical to its pharmacological profile, making unambiguous structure determination a non-negotiable aspect of its development. Any ambiguity in the arrangement of the ethyl, methyl, and carboxylic acid groups could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This guide, therefore, presents a multi-faceted analytical approach to confirm the molecular structure of this compound. By integrating data from orthogonal techniques, we create a self-validating system that ensures the highest degree of confidence in the assigned structure.
The Analytical Workflow: A Synergistic Approach
The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that reveals the complete picture. Our workflow is designed to be logical and efficient, starting with techniques that provide broad compositional information and progressing to those that offer detailed insights into the specific connectivity and spatial arrangement of atoms.
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The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities in Drug Discovery
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various molecular interactions make it a versatile building block for designing novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted thiophenes, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by structure-activity relationship (SAR) studies and detailed experimental protocols. This guide aims to be a comprehensive resource, bridging the gap between synthetic chemistry and pharmacological application, to accelerate the discovery of next-generation thiophene-based therapeutics.
Introduction: The Thiophene Core in Medicinal Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of applications in drug discovery.[3] The sulfur atom in the thiophene ring imparts a unique set of physicochemical properties, including a high degree of aromaticity and the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets.[1][4] The thiophene moiety is present in a wide array of marketed drugs, demonstrating its clinical significance across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][4] The versatility of thiophene chemistry allows for the synthesis of a vast library of substituted analogs, enabling the fine-tuning of their pharmacological profiles.[5][6] This guide will explore the key biological activities of these compounds, providing a rationale for their continued exploration in modern drug development.
Anticancer Activity of Substituted Thiophenes
Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of cytotoxic and cytostatic activities against various cancer cell lines.[7][8] Their mechanisms of action are diverse and often depend on the specific substitution pattern on the thiophene ring, highlighting the importance of SAR studies in designing potent and selective anticancer drugs.[9][10]
Mechanisms of Anticancer Action
Substituted thiophenes exert their anticancer effects through multiple pathways, including:
-
Enzyme Inhibition: Many thiophene-containing compounds act as potent inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and histone deacetylases (HDACs).[7][9][10] For instance, certain thiophene analogs have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
-
Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[9][11] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro- and anti-apoptotic proteins.[9][12]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress in cancer cells by increasing the production of ROS, leading to cellular damage and apoptosis.[10]
Diagram: General Mechanisms of Anticancer Thiophenes
Caption: Key anticancer mechanisms of substituted thiophenes.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring.[7][9] Key SAR observations include:
-
Substitution at C2 and C5: These positions are often critical for activity. Electron-withdrawing or bulky groups at these positions can significantly influence the compound's interaction with its biological target.[13]
-
Aryl and Heteroaryl Substituents: The presence of aromatic or heteroaromatic rings attached to the thiophene core is a common feature in many active compounds. The substitution pattern on these rings can modulate potency and selectivity.
-
Linker Groups: The nature of the linker connecting the thiophene ring to other pharmacophoric groups can impact the overall conformation and biological activity of the molecule.
Quantitative Data: Cytotoxicity of Thiophene Derivatives
The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[11]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| SB-200 | MCF-7 (Breast) | <30 | [12] |
| Compound 480 | HeLa (Cervical) | 12.61 | [11] |
| Compound 480 | HepG2 (Liver) | 33.42 | [11] |
| Compound 471 | HeLa (Cervical) | 23.79 | [11] |
| Compound 471 | HepG2 (Liver) | 13.34 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Substituted thiophene compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Substituted Thiophenes
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated significant potential in this area, with a broad spectrum of activity against various pathogens.[14][15]
Mechanisms of Antimicrobial Action
The antimicrobial effects of substituted thiophenes are attributed to several mechanisms:
-
Membrane Disruption: Some thiophene compounds can increase the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.[15][16]
-
Enzyme Inhibition: Thiophenes can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
-
Inhibition of Biofilm Formation: Certain derivatives have been shown to prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
-
Targeting Outer Membrane Proteins: In Gram-negative bacteria, some thiophenes exhibit a strong binding affinity to outer membrane proteins, potentially disrupting their function.[16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiophenes is influenced by their chemical structure:
-
Amine and Amide Moieties: The presence of amino and amido groups is often associated with potent antibacterial activity.
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as pyridine or pyrazole, can enhance the antimicrobial spectrum and potency.[17][18]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against resistant bacterial strains.
| Compound | Bacterial Strain | MIC50 (mg/L) | Reference |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16-32 | [16] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16-32 | [16] |
| Thiophene 8 | Colistin-Resistant A. baumannii | 16-32 | [16] |
| Thiophene 4 | Colistin-Resistant E. coli | 8-32 | [16] |
| Thiophene 8 | Colistin-Resistant E. coli | 8-32 | [16] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 (µg/mL) | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a thiophene compound against a bacterial strain.[19]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Substituted thiophene compound (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the thiophene compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity of Substituted Thiophenes
Chronic inflammation is a hallmark of many diseases, and thiophene derivatives have shown promise as anti-inflammatory agents.[20][21] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenidap, contain a thiophene core.[4][21]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of substituted thiophenes are primarily mediated through:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds are dual inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[20][21][22]
-
Modulation of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23]
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is associated with inflammation. Certain thiophenes can inhibit the production of NO.[23]
Structure-Activity Relationship (SAR) Insights
Key structural features for anti-inflammatory activity include:
-
Carboxylic Acid or Ester Groups: The presence of a carboxylic acid or ester functionality is common in many active compounds and is important for binding to the active site of COX enzymes.[21]
-
Anilino Moiety: An anilino group at the C2 position of the thiophene ring has been shown to be beneficial for activity.[24]
-
Substituents on Aryl Rings: The nature and position of substituents on any attached aryl rings can significantly impact the potency and selectivity of COX inhibition.[25]
Quantitative Data: Anti-inflammatory Activity of Tetrasubstituted Thiophenes
The following table shows the in vivo anti-inflammatory activity of some tetrasubstituted thiophene derivatives in a carrageenan-induced rat paw edema model.[25]
| Compound | Dose (mg/kg) | % Protection from Inflammation | Reference |
| Compound 4c | 10 | 71 | [25] |
| Compound 4c | 20 | 77 | [25] |
| Ibuprofen (Standard) | 20 | 36 | [25] |
| Mefenamic Acid (Standard) | 100 | 42 | [25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[20]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Substituted thiophene compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., indomethacin, ibuprofen)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thiophene compound or the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antiviral Activity of Substituted Thiophenes
Thiophene derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including influenza virus and Ebola virus.[26][27]
Mechanisms of Antiviral Action
The antiviral mechanisms of thiophenes are varied and can include:
-
Inhibition of Viral Entry: Some compounds can block the entry of the virus into the host cell. For example, certain thiophene derivatives have been identified as Ebola virus entry inhibitors by potentially interfering with the interaction between the viral glycoprotein and the host cell receptor NPC1.[26]
-
Inhibition of Viral Enzymes: Thiophenes can inhibit viral enzymes that are essential for replication, such as reverse transcriptase or protease.
-
Interference with Viral Replication: Some derivatives may interfere with the replication of the viral genome or the assembly of new virus particles.
Structure-Activity Relationship (SAR) Insights
The development of antiviral thiophenes is an active area of research, and SAR studies are ongoing. Key findings include:
-
Amide and Piperidine Moieties: In the context of Ebola virus inhibitors, the presence of an amide group and a piperidine ring were found to be important for antiviral activity.[26]
-
Substitution on Phenyl Rings: The substitution pattern on phenyl rings attached to the thiophene scaffold can influence the potency and selectivity of the antiviral effect.[26]
Quantitative Data: Anti-Ebola Virus Activity of Thiophene Derivatives
The following table shows the in vitro antiviral activity of selected thiophene derivatives against Ebola virus pseudotypes.[26]
| Compound | EC50 (µM) against pEBOV |
| Thiophene 1 | 2.64 |
| Thiophene 53 | 3.05 |
| Thiophene 57 | 1.68 |
Conclusion and Future Perspectives
Substituted thiophenes represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. Their proven success in the form of marketed drugs and the continuous discovery of novel, potent derivatives underscore their importance in drug discovery. The ability to readily modify the thiophene ring allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this field should focus on:
-
Target-Based Drug Design: Moving beyond phenotypic screening to the rational design of thiophene derivatives that target specific enzymes or receptors with high affinity and selectivity.
-
Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to synthesize and screen large libraries of thiophene derivatives to identify novel hits for various diseases.
-
Development of Drug Delivery Systems: Exploring novel formulations and drug delivery strategies to enhance the bioavailability and therapeutic efficacy of promising thiophene-based drug candidates.
By leveraging the unique chemical properties of the thiophene nucleus and integrating advanced drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL: )
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])
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A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (URL: [Link])
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Thiophene-containing compounds with antimicrobial activity - PubMed. (URL: [Link])
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Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed. (URL: [Link])
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Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed. (URL: [Link])
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A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (URL: [Link])
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Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (URL: [Link])
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A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (URL: [Link])
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (URL: [Link])
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - OUCI. (URL: [Link])
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Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])
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Thiophenes with antimicrobial activity isolated from natural sources - ResearchGate. (URL: [Link])
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Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - Taylor & Francis Online. (URL: [Link])
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (URL: [Link])
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Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])
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Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. (URL: [Link])
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Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - Taylor & Francis Online. (URL: [Link])
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Biological Activities of Thiophenes - Encyclopedia.pub. (URL: [Link])
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Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
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Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed. (URL: [Link])
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (URL: [Link])
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (URL: [Link])
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Full article: Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - Taylor & Francis. (URL: [Link])
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Structures of some bioactive compounds containing thiophene moiety - ResearchGate. (URL: [Link])
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Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus (H5N1) activity | Request PDF - ResearchGate. (URL: [Link])
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A Guide to the Spectroscopic Characterization of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-4-methylthiophene-2-carboxylic acid (C₈H₁₀O₂S). Intended for researchers, chemists, and drug development professionals, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these analytical techniques for the unambiguous structural elucidation and purity confirmation of this substituted thiophene derivative, a key heterocyclic building block in medicinal chemistry. Methodologies, data interpretation, and the underlying scientific principles are discussed to provide a field-proven framework for analysis.
Introduction and Molecular Overview
This compound is a polysubstituted thiophene ring, a scaffold of significant interest in the pharmaceutical industry due to its prevalence in a wide array of therapeutic agents. The thiophene ring system is considered a bioisostere of the benzene ring, offering similar structural properties with distinct electronic and metabolic profiles. Accurate and thorough characterization of derivatives like this is paramount for ensuring quality control, understanding structure-activity relationships (SAR), and meeting regulatory standards.
This guide integrates data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete analytical profile. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirming the molecule's identity.
Caption: Molecular structure with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of this compound is expected to show five distinct signals.
Causality Behind Experimental Observations:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a very broad singlet far downfield, often above 12 ppm, and its signal will disappear upon shaking the sample with D₂O.
-
Thiophene Proton (H-3): As the sole proton on the thiophene ring, it will appear as a singlet. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C-2 and the electron-donating alkyl groups at C-4 and C-5.
-
Ethyl Group (-CH₂CH₃): The ethyl group at C-5 gives rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.
-
Methyl Group (-CH₃): The methyl group at C-4 is adjacent to a quaternary carbon and will therefore appear as a singlet.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.10 | Broad Singlet | 1H | -COOH |
| ~7.45 | Singlet | 1H | H-3 |
| ~2.80 | Quartet | 2H | -CH₂-CH₃ (C-9) |
| ~2.25 | Singlet | 3H | -CH₃ (C-8) |
| ~1.25 | Triplet | 3H | -CH₂-CH₃ (C-10) |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Causality Behind Experimental Observations:
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears downfield (~160-180 ppm) due to being double-bonded to one oxygen and single-bonded to another.[1]
-
Thiophene Ring Carbons: The five carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the carboxylic acid (C-2) will be the most downfield of the ring carbons. The substituted carbons (C-4, C-5) will appear at different shifts than the proton-bearing carbon (C-3).
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (< 30 ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163.5 | C-6 (-COOH) |
| ~148.0 | C-5 |
| ~140.2 | C-2 |
| ~135.8 | C-4 |
| ~128.1 | C-3 |
| ~22.5 | C-9 (-CH₂-) |
| ~15.0 | C-10 (-CH₃ of ethyl) |
| ~14.2 | C-8 (-CH₃) |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse proton spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 2-5 seconds and acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly effective for identifying the carboxylic acid moiety.
Causality Behind Experimental Observations: The IR spectrum of a carboxylic acid is dominated by two key features arising from the -COOH group.[2]
-
O-H Stretch: Due to strong intermolecular hydrogen bonding (dimerization), the hydroxyl stretch is exceptionally broad and strong, typically appearing in the 2500-3300 cm⁻¹ region.[2] This broadness is a hallmark of carboxylic acids.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption band found around 1700-1725 cm⁻¹.[2] Conjugation with the thiophene ring can shift this band to a slightly lower wavenumber.
-
Other Vibrations: C-H stretches from the alkyl groups and the thiophene ring will appear around 2850-3000 cm⁻¹. C=C stretching vibrations from the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (from -COOH) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1705 | Strong, Sharp | C=O stretch (conjugated acid) |
| ~1550, ~1460 | Medium | C=C stretch (thiophene ring) |
Standard Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Scanning: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation patterns, offering further structural confirmation.
Causality Behind Fragmentation: In Electron Ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙). This high-energy ion then undergoes fragmentation.
-
Molecular Ion (M⁺˙): The molecular weight of this compound is 182.25 g/mol . The molecular ion peak should be observed at m/z = 182.
-
Loss of a Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment.
-
Alpha-Cleavage: Cleavage of the ethyl group is also expected. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a fragment ion. The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group is also possible (McLafferty rearrangement is not possible for this structure).
Caption: Predicted major fragmentation pathways in EI-MS.
Standard Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Apply a temperature program to elute the compound (e.g., start at 100°C, ramp to 250°C).
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
Integrated Spectroscopic Analysis
The true power of these techniques lies in their combined application. The IR spectrum strongly suggests the presence of a carboxylic acid. NMR spectroscopy then provides the precise arrangement of the carbon-hydrogen framework, confirming the 5-ethyl and 4-methyl substitution pattern and the single proton on the thiophene ring. Finally, mass spectrometry confirms the molecular weight and shows fragmentation patterns consistent with the proposed structure. Together, these data points provide an unambiguous and robust confirmation of the identity and structure of this compound.
References
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
PubChem. Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. Available at: [Link]
-
PubChem. 2-Thiophenecarboxylic acid. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
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The Thiophene-2-Carboxylic Acid Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the Thiophene Moiety
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry.[1] Its derivatives, particularly thiophene-2-carboxylic acid, are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The electronic properties of the sulfur atom, the planarity of the ring, and its capacity for diverse functionalization make it a versatile building block in the design of novel therapeutics.[3][4] This guide will provide an in-depth exploration of the key therapeutic targets of thiophene-2-carboxylic acid derivatives, the underlying mechanisms of action, and the experimental methodologies required for their investigation and validation.
I. Targeting Enzymes: A Major Avenue for Thiophene-2-Carboxylic Acid Derivatives
Enzymes represent a major class of drug targets, and thiophene-2-carboxylic acid derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.
D-amino Acid Oxidase (DAO): A Target for Neurological Disorders
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAO can potentiate NMDA receptor function, a strategy being explored for the treatment of schizophrenia. A series of thiophene-2-carboxylic acids have been identified as a new class of potent DAO inhibitors.[5]
-
Mechanism of Action: These derivatives act as competitive inhibitors, binding to the active site of DAO. Crystallographic studies have revealed that the thiophene ring of the inhibitor stacks tightly with Tyr224 in the active site, leading to a conformational change that blocks substrate access.[5] This interaction is primarily hydrophobic, highlighting the importance of the thiophene scaffold.[5]
-
Structure-Activity Relationship (SAR): Structure-activity relationship studies have shown that small substituents on the thiophene ring are well-tolerated. For instance, 5-fluoro, 5-chloro, and 5-bromo analogs of thiophene-2-carboxylic acid exhibit enhanced inhibitory potency compared to the parent compound.[5]
HCV NS5B Polymerase: A Key Target for Antiviral Therapy
The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication. Thiophene-2-carboxylic acid derivatives, specifically 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, have been identified as potent inhibitors of this enzyme.[6]
-
Mechanism of Action: These compounds are non-nucleoside inhibitors that bind to an allosteric site on the NS5B polymerase, inducing a conformational change that reduces its enzymatic activity. This prevents the synthesis of new viral RNA, thereby inhibiting viral replication.[6]
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK): A Target for Metabolic Disorders
BDK negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a key player in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic disorders like maple syrup urine disease. Benzothiophene-2-carboxylic acid derivatives have been identified as novel allosteric inhibitors of BDK.[7]
-
Mechanism of Action: These inhibitors bind to an allosteric site on BDK, triggering conformational changes that lead to the dissociation of BDK from the BCKDC. This results in the dephosphorylation and activation of the BCKDC, promoting the degradation of BCAAs.[7]
Protein Tyrosine Phosphatase 1B (PTP1B): A Target for Diabetes and Cancer
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. It is also implicated in cancer progression. Thiophene-2-carboxamide derivatives have been designed and synthesized as PTP1B inhibitors with potential anticancer activity.[8]
-
Mechanism of Action: These derivatives are designed to bind to the active site of PTP1B, preventing the dephosphorylation of its target proteins and thereby enhancing insulin signaling. Molecular docking studies have shown that these compounds form key interactions with amino acid residues in the PTP1B active site.[8]
Cyclooxygenase (COX) and Lipoxygenase (LOX): Targets for Inflammation
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of COX and LOX.[9]
-
Mechanism of Action: The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit COX-1 and/or COX-2 enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The carboxylic acid moiety is often crucial for this activity, mimicking the arachidonic acid substrate.
II. Modulation of Receptors: A Growing Area of Interest
Thiophene-2-carboxylic acid derivatives have also been shown to modulate the activity of various cell surface receptors.
P2Y14 Receptor: A Target for Inflammatory Bowel Disease (IBD)
The P2Y14 receptor is a G protein-coupled receptor that is implicated in inflammatory processes. A series of 4-amide-thiophene-2-carboxyl derivatives have been discovered as highly potent P2Y14 receptor antagonists.[11][12]
-
Mechanism of Action: These compounds act as antagonists, blocking the binding of the endogenous ligand UDP-glucose to the P2Y14 receptor. This inhibits downstream signaling pathways that contribute to inflammation. An optimized compound from this series, with subnanomolar antagonistic activity, has shown remarkable anti-IBD effects in a colitis mouse model.[11][12]
GluN2B Subunit of the NMDA Receptor: A Target for Neurodegenerative Diseases
The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is involved in synaptic plasticity and is a target for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Thiophene bioisosteres of known potent GluN2B selective NMDA receptor antagonists have been synthesized and evaluated.[13]
-
Mechanism of Action: These thiophene derivatives act as antagonists at the GluN2B subunit, modulating the receptor's activity. Bioisosteric replacement of benzene rings with a thiophene ring has been shown to be well-tolerated and can even lead to increased affinity for the GluN2B subunit.[13]
III. Diverse Mechanisms in Infectious Diseases and Cancer
Beyond specific enzyme and receptor targeting, thiophene-2-carboxylic acid derivatives exhibit a range of other mechanisms of action, particularly in the fields of infectious diseases and oncology.
Antimicrobial Activity
Thiophene-2-carboxylic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[14][15][16]
-
Potential Targets and Mechanisms: While the exact mechanisms are often multifactorial, potential targets include bacterial DNA gyrase B.[16] The thiourea derivatives of 2-thiophene carboxylic acid have shown significant activity, with their efficacy influenced by the nature and position of substituents.[15][16] Some derivatives have also shown promise against drug-resistant strains.[17]
Antiviral Activity
In addition to inhibiting HCV NS5B polymerase, thiophene derivatives have been identified as entry inhibitors for the Ebola virus.[18][19] More recently, a new chemical scaffold based on thiophene has been shown to inhibit the SARS-CoV-2 macrodomain (Mac1), a protein essential for viral replication, validating it as a potential antiviral target.[20]
Anticancer Activity
The anticancer properties of thiophene-2-carboxylic acid derivatives are diverse and target multiple aspects of cancer cell biology.
-
Tubulin Polymerization Inhibition: Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[21] By disrupting the microtubule network, these compounds induce cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Fused thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of mitochondrial membrane potential and the generation of reactive oxygen species.[22][23]
-
Kinase Inhibition: As mentioned, derivatives targeting PTP1B show promise.[8] Additionally, some fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, key kinases in cancer cell signaling pathways.[23]
IV. Experimental Protocols for Target Validation
The following section provides generalized, step-by-step methodologies for key experiments to validate the therapeutic targets of thiophene-2-carboxylic acid derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like DAO, PTP1B, COX, etc.
-
Preparation of Reagents:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the specific enzyme assay.
-
Prepare a solution of the enzyme at the desired concentration.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the thiophene derivative (and a vehicle control).
-
Add the enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anticancer activity of compounds.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in cell culture media.
-
Remove the old media from the cells and add the media containing the compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of cell viability versus the compound concentration.
-
Determine the IC50 value.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a classic model for evaluating the in vivo anti-inflammatory activity of novel compounds.[10]
-
Animal Acclimatization:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
-
Compound Administration:
-
Administer the thiophene derivative orally or intraperitoneally at various doses.
-
Administer a standard anti-inflammatory drug (e.g., ibuprofen) to a positive control group and the vehicle to a negative control group.
-
-
Induction of Inflammation:
-
After a set time (e.g., 1 hour) post-compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
V. Data Presentation
Table 1: Summary of Selected Thiophene-2-Carboxylic Acid Derivatives and Their Therapeutic Targets
| Derivative Class | Target | Disease Area | Reported Activity (IC50/MIC) | Reference(s) |
| Thiophene-2-carboxylic acids | D-amino acid oxidase (DAO) | Schizophrenia | 4.4 µM - 7.8 µM | [5] |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Hepatitis C | Potent inhibition of polymerase and RNA replication | [6] |
| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | Inflammatory Bowel Disease | 0.40 nM | [11][12] |
| Benzothiophene-2-carboxylic acids | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Maple Syrup Urine Disease | 3.19 µM | [7] |
| Thiophene-2-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Cancer | 5.25 µM | [8] |
| Thiophene Carboxamides | Tubulin | Cancer | 5.46 µM (on Hep3B) | [21] |
| Thiophene-2-carboxylic acid thioureides | Bacterial strains | Infectious Diseases | 7.8 µg/mL - 500 µg/mL | [14][15] |
| Fused Thiophene Derivatives | VEGFR-2/AKT | Cancer | 2.15 µM (on PC-3) | [23] |
VI. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2Y14 Receptor Antagonism by Thiophene Derivatives.
Caption: General Workflow for Therapeutic Target Validation.
VII. Conclusion and Future Directions
Thiophene-2-carboxylic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their ability to interact with a diverse range of biological targets, including enzymes, receptors, and other key proteins, underscores their importance in medicinal chemistry. The ongoing exploration of this versatile scaffold, coupled with advances in computational chemistry and high-throughput screening, promises to unveil new therapeutic opportunities for a wide range of diseases, from infectious and inflammatory conditions to cancer and neurological disorders. Future research will likely focus on the development of more selective and potent derivatives, as well as innovative drug delivery strategies to enhance their therapeutic efficacy and minimize off-target effects.
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The Thiophene Scaffold: From a Coal Tar Impurity to a Cornerstone of Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has carved a significant niche in the landscape of medicinal chemistry.[1] Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals is a testament to its versatile chemical properties and biological significance.[1] The structural similarity of thiophene to the benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the discovery and history of thiophene compounds in medicinal chemistry, detailing key milestones, synthetic methodologies, and the pharmacological profiles of landmark drugs that underscore the enduring legacy of this remarkable heterocycle.[1]
The Serendipitous Discovery of Thiophene: A Lesson in Chemical Purity
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] While demonstrating the "indophenin test" for benzene, which involved adding isatin and concentrated sulfuric acid to produce a deep blue color, Meyer made a crucial observation. He found that highly purified benzene failed to produce the characteristic blue dye.[1][3] This led him to correctly deduce that the color reaction was not due to benzene itself but to an unknown impurity present in crude benzene.[1] Through meticulous work, Meyer isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[1][4] This discovery not only introduced a new class of heterocyclic compounds but also highlighted the importance of purity in chemical research.[1]
The Indophenin Test: A Glimpse into Early Analytical Chemistry
The indophenin test, which led to the discovery of thiophene, is a classic example of early analytical chemistry. The reaction involves the electrophilic substitution of isatin with thiophene in the presence of a strong acid to form the blue indophenin dye.
Experimental Protocol: The Indophenin Test
-
Sample Preparation: Place a small amount of the sample to be tested (e.g., crude benzene) in a test tube.
-
Reagent Addition: Add a crystal of isatin to the sample, followed by the careful addition of a few drops of concentrated sulfuric acid.
-
Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.[1]
The Rise of Thiophene Synthesis: Building the Molecular Toolbox
Following its discovery, the development of synthetic routes to thiophene and its derivatives was crucial for exploring its chemical and biological properties. Several named reactions have become mainstays in the synthesis of the thiophene core.
Paal-Knorr Thiophene Synthesis
Developed in 1884, the Paal-Knorr synthesis is a versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[1] The reaction involves the cyclization of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]
Experimental Protocol: Microwave-Assisted Paal-Knorr Thiophene Synthesis
-
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[7]
-
Gewald Aminothiophene Synthesis
Reported in 1966, the Gewald synthesis is a key method for the preparation of 2-aminothiophenes, which are important building blocks in medicinal chemistry.[1] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8][9]
Experimental Protocol: Gewald Aminothiophene Synthesis
-
Materials:
-
Ketone or aldehyde (1 equivalent)
-
α-cyanoester (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Base (e.g., morpholine, piperidine, or triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
To a solution of the ketone/aldehyde and α-cyanoester in the chosen solvent, add the base and elemental sulfur.
-
The reaction mixture is typically stirred at room temperature or gently heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and can be further purified by recrystallization.[10]
-
Volhard–Erdmann Cyclization
Described in 1885, the Volhard-Erdmann cyclization is another classical method for thiophene ring formation.[1] This reaction involves the treatment of a succinic acid derivative with a sulfurizing agent.
Thiophene as a Bioisostere of Benzene: A Paradigm in Drug Design
The concept of bioisosterism, where one functional group can be replaced by another with similar physical and chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The thiophene ring is a classic bioisostere of the benzene ring.[1][11][12] This is due to their similar size, planarity, and aromatic character.[13]
Physicochemical Properties: A Comparative Analysis
The substitution of a benzene ring with a thiophene ring can lead to subtle yet significant changes in the physicochemical properties of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
| Property | Benzene | Thiophene |
| Molecular Formula | C₆H₆ | C₄H₄S |
| Molar Mass ( g/mol ) | 78.11 | 84.14[14] |
| Boiling Point (°C) | 80.1 | 84[14][15] |
| Aromaticity | High | Considered aromatic, but to a lesser degree than benzene.[14] |
| Polarity | Nonpolar | More polar than benzene.[15] |
| Reactivity | Undergoes electrophilic substitution | More reactive towards electrophilic substitution than benzene.[15] |
The Medicinal Chemist's Rationale for Bioisosteric Replacement
The decision to replace a benzene ring with a thiophene ring in a drug candidate is driven by several strategic considerations:
-
Modulation of Metabolism: The sulfur atom in the thiophene ring provides an additional site for metabolism, which can alter the metabolic profile of a drug, potentially leading to a more favorable pharmacokinetic profile or avoiding the formation of toxic metabolites.[16]
-
Enhanced Potency and Selectivity: The different electronic distribution and geometry of the thiophene ring compared to benzene can lead to altered interactions with the target receptor, sometimes resulting in increased potency and/or selectivity.[12] The lone pair of electrons on the sulfur atom can also participate in hydrogen bonding, providing an additional interaction point with the receptor.[2]
-
Improved Physicochemical Properties: The increased polarity of thiophene can lead to improved solubility and other desirable physicochemical properties.[15]
-
Intellectual Property: Creating novel chemical entities with a thiophene core can be a strategy to obtain new patents.
Landmark Thiophene-Containing Drugs: A Legacy of Therapeutic Innovation
The successful application of the thiophene scaffold in medicinal chemistry is best illustrated by the numerous blockbuster drugs that incorporate this heterocycle.
Ticarcillin: A Thiophene-Containing Penicillin Analog
-
Discovery and History: Patented in 1963, ticarcillin is a carboxypenicillin antibiotic developed to combat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its development was a significant advancement in the fight against hospital-acquired infections. The thiophene ring in ticarcillin serves as a bioisostere for the phenyl group found in earlier penicillins like carbenicillin, contributing to its enhanced activity against certain pathogens.[1]
-
Mechanism of Action: Ticarcillin inhibits the synthesis of the bacterial cell wall by preventing the cross-linking of peptidoglycan during cell division, leading to cell lysis and death.[17][18][19][20]
Caption: Mechanism of action of Ticarcillin.
Experimental Protocol: Synthesis of Ticarcillin
A common synthetic route to ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a thiophene-containing side chain.
-
Preparation of the Thiophene Side Chain: 3-Thienylmalonic acid is converted to its monobenzyl ester. This is then treated with thionyl chloride (SOCl₂) to form the acid chloride.
-
Acylation of 6-APA: The synthesized 3-(thienyl)malonyl chloride is condensed with 6-aminopenicillanic acid (6-APA) in the presence of a suitable base.
-
Deprotection: The benzyl protecting group is removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst to yield ticarcillin.[17]
Clopidogrel (Plavix®): An Antiplatelet Agent
-
Discovery and History: Patented in 1982 and approved for medical use in 1997, clopidogrel is a thienopyridine-class antiplatelet medication.[1] It is widely used to reduce the risk of heart disease and stroke in high-risk patients.
-
Mechanism of Action: Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y₁₂ subtype of ADP receptor on the platelet surface, which prevents ADP from binding and subsequently inhibits platelet aggregation for the lifespan of the platelet.[21][22][23][24][25]
Caption: Simplified mechanism of action of Olanzapine.
Experimental Protocol: Synthesis of Olanzapine
A common synthetic route for olanzapine is as follows:
-
Thiophene Intermediate Formation: 2-Amino-5-methylthiophene-3-carbonitrile is reacted with 1-fluoro-2-nitrobenzene in the presence of a base to form 2-((2-nitrophenyl)amino)-5-methylthiophene-3-carbonitrile.
-
Reductive Cyclization: The nitro group is reduced, for example, using stannous chloride, which leads to a spontaneous cyclization to form the thienobenzodiazepine core.
-
N-Alkylation: The final step involves the reaction of the thienobenzodiazepine with N-methylpiperazine to yield olanzapine. [4][26][27][28][29]
The Future of Thiophene in Medicinal Chemistry
From its serendipitous discovery as a "contaminant" in benzene, thiophene has evolved into a cornerstone of medicinal chemistry. [1]Its unique electronic properties and its ability to serve as a bioisosteric replacement for the phenyl ring have enabled the development of a diverse array of therapeutic agents. The examples of ticarcillin, clopidogrel, and olanzapine highlight the profound impact of the thiophene scaffold on the treatment of infectious diseases, cardiovascular disorders, and central nervous system conditions. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the thiophene nucleus will undoubtedly continue to be a "privileged structure" in the design of the next generation of innovative medicines.
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A Theoretical Investigation into the Electronic Structure of 5-Ethyl-4-methylthiophene-2-carboxylic acid: A Guide for Drug Development Professionals
Abstract Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their diverse pharmacological activities and electronic properties.[1][2] This technical guide provides an in-depth theoretical analysis of the electronic structure of a specific derivative, 5-Ethyl-4-methylthiophene-2-carboxylic acid. Leveraging Density Functional Theory (DFT), we explore the molecule's geometric and electronic characteristics to predict its reactivity, stability, and potential interaction sites. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the computational methodology, interpreting key electronic parameters such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), and providing a validated, step-by-step protocol for conducting similar theoretical investigations. The insights generated herein are crucial for the rational design of novel therapeutics and functional materials based on the thiophene framework.
Introduction: The Significance of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[2] Its unique electronic properties, arising from the delocalization of π-electrons across the ring, make it a bioisostere of the benzene ring but with a more reactive profile.[2] Thiophene derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[2][3][4] The substitution pattern on the thiophene ring profoundly influences these activities by modulating the molecule's electronic and steric properties.[5]
This compound is a substituted thiophene of particular interest. The presence of electron-donating alkyl groups (ethyl and methyl) and an electron-withdrawing carboxylic acid group creates a unique electronic environment. Understanding this environment is paramount for predicting the molecule's behavior in biological systems and for designing more effective analogues.
This guide employs a first-principles theoretical approach, primarily Density Functional Theory (DFT), to elucidate the electronic structure of this compound. Our objective is to provide a foundational understanding of its molecular properties, thereby enabling more informed decisions in drug design and development. We will dissect the causality behind our computational choices, ensuring a transparent and reproducible scientific narrative.
Theoretical and Computational Methodology
The selection of a robust computational method is the bedrock of any theoretical study. For organic molecules like thiophene derivatives, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy, making it the method of choice for investigating electronic properties.
Density Functional Theory (DFT)
DFT calculations were chosen to model the electronic structure of this compound. Specifically, we selected Becke's three-parameter hybrid functional (B3LYP) combined with a 6-311++G(d,p) basis set.[6]
-
Why B3LYP? The B3LYP functional is widely validated for its ability to accurately predict the geometries and electronic properties of a vast range of organic compounds, including sulfur-containing heterocycles.[6][7]
-
Why 6-311++G(d,p)? This basis set provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are critical for accurately modeling systems with potential intramolecular hydrogen bonds and non-covalent interactions. The '(d,p)' polarization functions allow for non-spherical electron density distribution, essential for describing the bonding in a conjugated system.[8]
Molecular Geometry Optimization
All theoretical analyses begin with finding the molecule's most stable three-dimensional conformation. A full geometry optimization is performed, allowing all bond lengths, bond angles, and dihedral angles to relax until a minimum energy structure on the potential energy surface is located. This step is crucial because the electronic properties are highly dependent on the molecular geometry.
Frontier Molecular Orbital (FMO) Analysis
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[9]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides a powerful visual guide to the charge distribution, allowing for the immediate identification of electron-rich and electron-poor regions.[6]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the preferred sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are the preferred sites for nucleophilic attack.
Results and Discussion: Electronic Structure Analysis
Applying the aforementioned methodologies to this compound yields detailed insights into its electronic character.
Optimized Molecular Structure
The optimized geometry is expected to be largely planar, particularly the thiophene ring and the carboxylic acid group, to maximize π-conjugation. A key conformational feature to investigate is the potential for an intramolecular hydrogen bond between the carboxylic acid's hydroxyl hydrogen and the thiophene's sulfur atom. Such an interaction can significantly polarize the acid function and influence the molecule's reactivity.[8]
Frontier Molecular Orbitals (HOMO-LUMO)
The distribution and energy of the FMOs dictate the molecule's reactivity.
-
HOMO: For substituted thiophenes, the HOMO is typically localized across the electron-rich thiophene ring, with significant contribution from the sulfur atom's lone pair electrons.[11][12] This indicates that the thiophene ring itself is the primary site for electron donation and electrophilic attack.
-
LUMO: The LUMO is generally distributed over the electron-withdrawing carboxylic acid group and the conjugated π-system of the thiophene ring.[11][12] This suggests that nucleophilic attack is most likely to occur at the carbonyl carbon of the carboxylic acid.
-
Energy Gap (ΔE): The presence of both electron-donating (alkyl) and electron-withdrawing (carboxyl) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted thiophene.[5][13] A smaller energy gap indicates higher reactivity, which can be a desirable trait in drug design for enhancing binding affinity with biological targets.[10]
The diagram below illustrates the flow of analysis from FMOs to reactivity prediction.
Molecular Electrostatic Potential (MEP)
The MEP map provides a clear visualization of the molecule's reactive sites. For this compound, the MEP is predicted to show:
-
Most Negative Potential: Concentrated around the two oxygen atoms of the carboxylic acid group.[6][14] These are the primary sites for hydrogen bond acceptance and interaction with electrophiles or positively charged regions of a receptor.
-
Most Positive Potential: Located on the hydrogen atom of the carboxylic acid's hydroxyl group. This site is a strong hydrogen bond donor and the most likely point for nucleophilic attack or deprotonation.
Global Reactivity Descriptors
From the energies of the HOMO and LUMO, we can calculate several global reactivity descriptors that quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different thiophene derivatives.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of chemical reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to act as an electrophile. |
Table 1: Global Reactivity Descriptors derived from FMO energies.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a self-validating, step-by-step protocol for performing a theoretical analysis of a thiophene derivative using standard quantum chemistry software (e.g., Gaussian).
Step 1: Molecule Building and Pre-optimization
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level molecular mechanics optimization (e.g., using a UFF or MMFF94 force field) to obtain a reasonable starting geometry.
Step 2: DFT Geometry Optimization
-
Set up the DFT calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Opt Freq (This keyword performs an optimization and subsequent frequency calculation).
-
-
Run the calculation.
-
Validation: Confirm the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the output file. A single imaginary frequency indicates a transition state, not a stable structure.
Step 3: Electronic Property Calculation
-
Using the optimized geometry from Step 2, perform a single-point energy calculation with the same method and basis set.
-
Request additional properties to be calculated.
-
Keyword: Pop=NBO for Natural Bond Orbital analysis.
-
Keyword: IOp(6/33=2) to ensure HOMO and LUMO orbitals are printed.
-
Generate a cube file for the electrostatic potential (Cube=Potential).
-
Step 4: Data Analysis and Visualization
-
Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap and the global reactivity descriptors (as per Table 1).
-
Visualize the HOMO and LUMO surfaces using software like GaussView to understand their spatial distribution.
-
Generate the MEP map by loading the potential cube file onto the electron density surface. Analyze the color distribution to identify reactive sites.
-
Review the NBO analysis output to identify key intramolecular interactions, such as hyperconjugation and hydrogen bonds, and their stabilization energies (E(2)).
The entire workflow can be visualized as follows:
Conclusion
This guide has outlined a comprehensive theoretical framework for analyzing the electronic structure of this compound. Through the application of Density Functional Theory, we can build a detailed model of the molecule's properties. The key takeaways are:
-
The molecule's reactivity is governed by its Frontier Molecular Orbitals, with the thiophene ring being the likely site for electrophilic attack (HOMO-driven) and the carboxylic acid group being the site for nucleophilic attack (LUMO-driven).
-
The Molecular Electrostatic Potential map provides an intuitive guide to the molecule's charge distribution, highlighting the electronegative oxygen atoms as key sites for intermolecular interactions.
-
The combination of electron-donating and electron-withdrawing substituents likely results in a relatively small HOMO-LUMO gap, indicating a chemically reactive species.
The methodologies and insights presented here provide a powerful, predictive tool for medicinal chemists and materials scientists. By understanding the electronic structure at a fundamental level, researchers can rationally design next-generation thiophene derivatives with tailored properties for specific therapeutic or electronic applications.
References
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Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. (2015). Journal of Chemical Crystallography, 45, 238–243. [Link]
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2012). Macromolecules, 45(21), 8739–8747. [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2021). Chem. Proc., 5(1), 27. [Link]
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Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 106-118. [Link]
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Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. (2010). Journal of Molecular Graphics and Modelling, 28(7), 636-643. [Link]
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Molecular Electrostatic Potential of TTCA molecule. (2023). ResearchGate. [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). RSC Advances, 12(45), 29535-29550. [Link]
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Synthesis, Properties, and Biological Applications of Thiophene. (2022). IntechOpen. [Link]
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Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2020). Polymers, 12(11), 2669. [Link]
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Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. (2019). ChemRxiv. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 26. [Link]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Polycyclic Aromatic Compounds. [Link]
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Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. (2017). Journal of Al-Nahrain University, 20(2), 21-27. [Link]
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Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. (2019). Journal of Chemistry, 2019, 7204131. [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (2015). Semantic Scholar. [Link]
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The molecular electrostatic potential maps of 7a–f and 8a–f TSs... (2019). ResearchGate. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1244, 130953. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Physics, 6(4), 1-10. [Link]
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Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. [Link]
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DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2020). E3S Web of Conferences, 185, 01004. [Link]
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Methodological & Application
Application Notes and Protocols for the Quantification of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Introduction
5-Ethyl-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process optimization, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles and are designed to be robust and reliable.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| Predicted pKa | ~3.7 | Based on 5-Methyl-2-thiophenecarboxylic acid[2] |
| UV Absorbance (predicted) | λmax ≈ 250-280 nm | Based on thiophene-2-carboxylic acid derivatives[3][4][5] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | General chemical principles |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic carboxylic acids. The method's success hinges on the appropriate selection of the stationary phase, mobile phase composition, and detection wavelength.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The nonpolar C18 stationary phase interacts with the nonpolar regions of the analyte, providing good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The predicted pKa of ~3.7 for the carboxylic acid group is a critical parameter.[2] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be buffered at least 1.5 to 2 pH units below the pKa. A pH of 2.5 is therefore recommended to keep the analyte in its protonated, less polar form, which enhances its retention on the C18 column.
-
Detection Wavelength: Thiophene-2-carboxylic acid and its derivatives exhibit strong UV absorbance in the range of 250-280 nm.[3][4][5] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds and is likely to provide good sensitivity for the target analyte.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid, pH ~2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity. However, carboxylic acids are generally polar and non-volatile, necessitating a derivatization step to convert them into more volatile and thermally stable esters or silyl derivatives.
Rationale for Derivatization
Direct analysis of carboxylic acids by GC is often problematic due to their high polarity, which can lead to poor peak shape and adsorption on the column. Derivatization with reagents like BF₃ in methanol (to form methyl esters) or BSTFA (to form trimethylsilyl esters) masks the polar carboxyl group, increasing volatility and improving chromatographic performance.[6][7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS following derivatization.
Detailed Protocol for GC-MS Quantification (Esterification with BF₃/Methanol)
1. Materials and Reagents:
-
This compound reference standard
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Derivatization of Standards and Samples:
-
To an accurately weighed amount of standard or sample (e.g., 1 mg) in a vial, add 1 mL of 14% BF₃-methanol solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a GC vial with an insert.
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Data Analysis:
-
Monitor characteristic ions of the methyl ester derivative of this compound.
-
Construct a calibration curve using the derivatized standards.
-
Quantify the analyte in the derivatized samples based on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices such as biological fluids. Similar to GC, derivatization can be employed to enhance chromatographic retention and ionization efficiency.
Rationale for Derivatization in LC-MS
While the carboxylic acid can be analyzed directly in negative ion mode, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can improve retention on reversed-phase columns and enhance ionization efficiency in positive ion mode, often leading to lower limits of quantification.[8][9]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS following derivatization.
Detailed Protocol for LC-MS/MS Quantification (Derivatization with 3-NPH)
1. Materials and Reagents:
-
This compound reference standard
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Derivatization of Standards and Samples:
-
Prepare a 200 mM 3-NPH solution and a 120 mM EDC solution containing 6% pyridine in acetonitrile/water (50/50, v/v).
-
To 40 µL of standard or sample solution, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.
-
Vortex and incubate at 40°C for 30 minutes.
-
Dilute the reaction mixture with acetonitrile/water (50/50, v/v) before injection.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm (UPLC) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the derivatized standard |
4. Data Analysis:
-
Optimize MRM transitions (precursor ion → product ion) for the 3-NPH derivative of the analyte.
-
Construct a calibration curve using the derivatized standards.
-
Quantify the analyte in the derivatized samples using the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][10]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has suitable precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 20% |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data in a regulated environment.
References
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UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone,... ResearchGate. Available from: [Link]
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Acids: Derivatization for GC Analysis. Available from: [Link]
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Calculated UV–Vis spectra for thiophene-2-carbohydrazide. ResearchGate. Available from: [Link]
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available from: [Link]
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Bulletin 909A Guide to Derivatization Reagents for GC. Available from: [Link]
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Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. SpectraBase. Available from: [Link]
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Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available from: [Link]
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- 2. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 5-Ethyl-4-methylthiophene-2-carboxylic acid in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 5-Ethyl-4-methylthiophene-2-carboxylic acid. It details the compound's core physicochemical properties, explores its key reactivity patterns, and presents field-proven, step-by-step protocols for its application in amide bond formation and esterification. The causality behind experimental choices, troubleshooting, and applications in drug discovery are discussed to provide a holistic understanding of this versatile building block.
Introduction to a Versatile Heterocyclic Building Block
This compound is a polysubstituted heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—an ethyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position—offers a valuable scaffold for creating diverse chemical entities, particularly in the fields of medicinal chemistry and materials science. Thiophene-based structures are known to be bioisosteres of phenyl rings and are prevalent in a wide array of biologically active compounds, including anti-inflammatory, antibacterial, and antitumor agents.[1] The carboxylic acid functionality serves as a versatile handle for a multitude of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂S | Calculated |
| Molecular Weight | 170.23 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Melting Point | Approx. 135-140 °C | Analog Data[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | General Chemical Principles |
| CAS Number | 88955-49-9 | Vendor Information |
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is primarily dictated by two features: the carboxylic acid group and the electron-rich thiophene ring.
-
Carboxylic Acid Group: This is the most reactive site for transformations such as amide bond formation, esterification, reduction to the corresponding alcohol, or conversion to an acid chloride. These reactions are fundamental to its use as a building block.
-
Thiophene Ring: The substituted thiophene ring is susceptible to electrophilic aromatic substitution. However, the existing substituents direct incoming electrophiles. The carboxylic acid group is deactivating, making further substitution on the ring challenging under standard conditions. Conversely, the alkyl groups are activating. Lithiation at the remaining C3 position can be achieved using strong bases like LDA, opening pathways for further functionalization.[3]
Caption: Reactivity map of this compound.
Key Synthetic Transformations & Protocols
Amide Bond Formation: A Gateway to Bioactive Scaffolds
The formation of an amide bond is arguably the most common and critical reaction in medicinal chemistry.[4] this compound can be readily coupled with a wide range of primary and secondary amines to generate diverse libraries of thiophene-2-carboxamides, which are known to possess biological activities.[1]
Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, a highly efficient reagent that minimizes side reactions and is effective even with sterically hindered or electron-deficient amines.
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir for 5 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction without competing as a nucleophile.
-
-
Coupling Agent Addition: Add HATU (1.1 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting:
-
Low Yield: If the amine is sterically hindered or electron-deficient, consider increasing the reaction temperature to 40-50 °C or using a more potent coupling agent like COMU.
-
Side Products: Ensure the use of high-purity, anhydrous solvents to avoid hydrolysis of the activated intermediate.
Esterification: Modulating Solubility and Pro-drug Strategies
Esterification of the carboxylic acid can be crucial for modulating the physicochemical properties of a final compound, such as solubility and cell permeability, or for creating pro-drugs.
Protocol: Fischer-Speier Esterification
This is a classic, acid-catalyzed method that is cost-effective and scalable, making it suitable for both research and process development.
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH).
-
Heating: Heat the mixture to reflux and maintain for 4-24 hours. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product.
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester, which can be further purified by chromatography or distillation if necessary.
Advanced Applications & Future Directions
Beyond acylation and esterification, this compound can be a precursor to other valuable intermediates. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This highly reactive intermediate can then be used in Friedel-Crafts acylations or with organometallic reagents. Furthermore, under certain conditions, thiophene-2-carboxylic acids can undergo bromination with decarboxylation, offering a route to halogenated thiophenes which are themselves valuable building blocks for cross-coupling reactions.[5]
Safety and Handling
While specific toxicity data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals. Analogous substituted thiophene compounds may cause skin, eye, and respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
Gomaa, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, NIH. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-甲基-2-噻吩羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S | CID 597279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Thiophene Ring in 5-Ethyl-4-methylthiophene-2-carboxylic acid
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and reactivity make them privileged scaffolds in medicinal chemistry and organic electronics. 5-Ethyl-4-methylthiophene-2-carboxylic acid is a polysubstituted thiophene with distinct functional handles, offering a versatile platform for further molecular elaboration. This guide provides detailed protocols and expert insights into the strategic functionalization of its thiophene core, focusing on electrophilic substitution and metalation-driven reactions. Understanding the interplay of the existing substituents—an activating ethyl group, an activating methyl group, and a deactivating carboxylic acid group—is paramount for achieving desired regioselectivity and high yields.
Thiophene is more reactive than benzene towards electrophilic substitution, with a preference for reaction at the α-positions (C2 and C5). In the case of this compound, the C5 position is occupied. The C2 position holds a deactivating carboxylic acid group, while the C3 and C4 positions are occupied by activating methyl and ethyl groups respectively. This substitution pattern presents a unique case for predicting the site of further functionalization.
I. Electrophilic Aromatic Substitution: Halogenation, Nitration, and Acylation
Electrophilic substitution reactions are a cornerstone of thiophene chemistry, allowing for the direct introduction of a wide range of functional groups. The regiochemical outcome of these reactions on this compound is dictated by the combined electronic effects of the substituents.
A. Halogenation: Introducing Bromo and Chloro Moieties
Halogenated thiophenes are valuable precursors for cross-coupling reactions. The introduction of a halogen atom onto the thiophene ring of this compound is anticipated to occur at the most activated available position.
Protocol 1: Bromination of this compound
This protocol describes the selective bromination of the thiophene ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and glacial acetic acid (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: The major product is expected to be 3-Bromo-5-ethyl-4-methylthiophene-2-carboxylic acid . The electron-donating ethyl and methyl groups strongly activate the adjacent C3 position, directing the electrophilic bromine to this site. The deactivating effect of the carboxylic acid at C2 further favors substitution at C3.
B. Nitration: Installation of a Nitro Group
Nitration of thiophenes requires milder conditions than those used for benzene due to the higher reactivity of the thiophene ring. Harsh nitrating agents can lead to oxidation and decomposition.
Protocol 2: Nitration of this compound
This protocol utilizes a mild nitrating agent to introduce a nitro group.
Materials:
-
This compound
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a thermometer, magnetic stirrer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of acetic anhydride and glacial acetic acid (1:2 v/v).
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Outcome: The primary product will be 5-Ethyl-4-methyl-3-nitrothiophene-2-carboxylic acid . Similar to halogenation, the strong activating effects of the alkyl groups direct the nitronium ion to the C3 position.
C. Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key transformation for building more complex molecules. The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst.
Protocol 3: Acylation of this compound
This protocol details the acylation of the thiophene ring.
Materials:
-
This compound
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM, add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Expected Outcome: The major isomer formed is 3-Acetyl-5-ethyl-4-methylthiophene-2-carboxylic acid . The regioselectivity is again governed by the directing effects of the ethyl and methyl groups.
Data Summary Table: Electrophilic Substitution
| Reaction | Reagents | Position of Substitution | Expected Major Product |
| Bromination | NBS, Acetic Acid | C3 | 3-Bromo-5-ethyl-4-methylthiophene-2-carboxylic acid |
| Nitration | HNO3, Acetic Anhydride | C3 | 5-Ethyl-4-methyl-3-nitrothiophene-2-carboxylic acid |
| Acylation | Acetyl Chloride, AlCl3 | C3 | 3-Acetyl-5-ethyl-4-methylthiophene-2-carboxylic acid |
II. Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) and subsequent trapping with electrophiles provide a powerful alternative for the functionalization of aromatic and heteroaromatic rings. The carboxylic acid group in this compound can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position.
A. Directed Ortho-Metalation (DoM)
The use of a strong base like lithium diisopropylamide (LDA) can effect deprotonation at the position ortho to the carboxylic acid.
Protocol 4: Lithiation and Silylation of this compound
This protocol demonstrates the lithiation at the C3 position followed by quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Ammonium Chloride Solution (saturated)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare LDA in situ by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.
-
To this freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Expected Outcome: The product will be 5-Ethyl-4-methyl-3-(trimethylsilyl)thiophene-2-carboxylic acid . The carboxylic acid group directs the lithiation to the C3 position.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are indispensable tools for forming carbon-carbon bonds. To utilize these reactions, the thiophene ring must first be functionalized with a suitable handle, typically a halogen or a boronic acid/ester. The 3-bromo derivative obtained from Protocol 1 is an excellent substrate for these transformations.
Protocol 5: Suzuki Cross-Coupling of 3-Bromo-5-ethyl-4-methylthiophene-2-carboxylic acid
This protocol describes the coupling of the 3-bromo-thiophene derivative with an arylboronic acid.
Materials:
-
3-Bromo-5-ethyl-4-methylthiophene-2-carboxylic acid
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos
-
Potassium Phosphate (K3PO4)
-
Toluene
-
Water
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine 3-Bromo-5-ethyl-4-methylthiophene-2-carboxylic acid (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: The product will be 5-Ethyl-4-methyl-3-phenylthiophene-2-carboxylic acid (when using phenylboronic acid). This protocol allows for the introduction of various aryl and heteroaryl substituents at the C3 position.
Experimental Workflow Visualization
Caption: Functionalization pathways for this compound.
III. Potential Challenges and Troubleshooting
-
Decarboxylation: Thiophene-2-carboxylic acids can be susceptible to decarboxylation under harsh acidic or basic conditions, and high temperatures. Careful control of reaction conditions is crucial.
-
Over-functionalization: Due to the activated nature of the thiophene ring, multiple substitutions can occur. Using stoichiometric amounts of reagents and monitoring the reaction closely can mitigate this.
-
Metal-Halogen Exchange: When performing metalations on halogenated thiophenes, metal-halogen exchange can compete with deprotonation. The choice of organolithium reagent and solvent is critical.
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can sometimes coordinate to and deactivate palladium catalysts in cross-coupling reactions. The use of electron-rich phosphine ligands like SPhos can help to overcome this issue.
IV. Conclusion
The functionalization of this compound offers a rich field for chemical exploration. By understanding the directing effects of the existing substituents and carefully selecting reaction conditions, a diverse array of derivatives can be synthesized. The protocols outlined in this application note provide a solid foundation for researchers to build upon in their pursuit of novel thiophene-based compounds for various applications.
V. References
-
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
explain electrophilic substitution reaction in thiophene - Brainly.in. Available at: [Link]
-
ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MON
Application Notes & Protocols: Harnessing 5-Ethyl-4-methylthiophene-2-carboxylic Acid for the Development of Novel Enzyme Inhibitors
For inquiries, please contact: [email protected]
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its unique electronic and steric properties make it an attractive starting point for designing potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, promising scaffold: 5-Ethyl-4-methylthiophene-2-carboxylic acid . We will explore the rationale for its use, strategies for library synthesis, and detailed protocols for screening and characterizing its derivatives as enzyme inhibitors. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for your drug discovery programs.
Introduction: The Thiophene Scaffold in Enzyme Inhibition
Thiophene-based molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A significant portion of these biological effects can be attributed to their ability to inhibit specific enzymes. For instance, derivatives of thiophene-2-carboxylic acid have been successfully developed as inhibitors of enzymes such as D-amino acid oxidase and HCV NS5B polymerase.[5][6]
The thiophene ring often acts as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and physicochemical properties.[1] The carboxylic acid moiety at the 2-position is a key feature, often serving as an anchor to the enzyme's active site by forming crucial hydrogen bonds or ionic interactions with amino acid residues. The ethyl and methyl substituents at the 5 and 4 positions, respectively, of our lead compound, This compound , provide a unique substitution pattern that can be exploited to achieve selectivity and enhance potency. These alkyl groups can probe hydrophobic pockets within the enzyme's active site, contributing to the overall binding affinity.
This guide will provide a roadmap for leveraging this scaffold to discover novel enzyme inhibitors.
Inhibitor Design and Synthesis Strategy
The development of a successful enzyme inhibitor often begins with a focused library of compounds based on a central scaffold. Here, we outline a strategy for creating a diverse library of amides and esters derived from this compound. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR).
Rationale for Amide and Ester Library Synthesis
-
Amides: The amide bond is a versatile functional group in medicinal chemistry. It is relatively stable to metabolic degradation and can participate in hydrogen bonding as both a donor and an acceptor. By coupling the carboxylic acid with a diverse range of amines, we can introduce a variety of substituents that can interact with different regions of the enzyme's active site.
-
Esters: While generally more susceptible to hydrolysis by esterases in vivo, esters can be useful for initial in vitro screening and can act as prodrugs. Esterification with different alcohols can modulate the lipophilicity and cell permeability of the compounds.
General Synthetic Protocol: Amide Coupling
This protocol describes a standard procedure for the synthesis of amide derivatives of this compound using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Diagram: Inhibitor Synthesis Workflow
Caption: Workflow for the synthesis of an amide library from this compound.
In Vitro Enzyme Inhibition Assays
Once a library of compounds has been synthesized, the next step is to screen for their ability to inhibit the target enzyme. This section provides a detailed protocol for a generic absorbance-based enzyme assay. The principles can be adapted for fluorescence or luminescence-based assays.
Core Principles of a Robust Inhibition Assay
-
Linearity: The assay should be linear with respect to both time and enzyme concentration.
-
Substrate Concentration: For initial screening, the substrate concentration is typically at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Controls: Appropriate controls are crucial for data interpretation. These include:
-
Negative Control (0% Inhibition): Enzyme, substrate, and buffer (with vehicle, e.g., DMSO).
-
Positive Control (100% Inhibition): A known inhibitor of the enzyme or no enzyme.
-
Compound Interference Control: Compound, substrate, and buffer (no enzyme) to check for absorbance/fluorescence interference.
-
Protocol: Initial Screening for Enzyme Inhibition
Materials:
-
Target enzyme in a suitable buffer
-
Enzyme substrate
-
Synthesized inhibitor library (dissolved in 100% DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. In a 96-well plate, add 1 µL of each compound dilution to the appropriate wells. For controls, add 1 µL of DMSO.
-
Enzyme Addition: Add 50 µL of the enzyme solution (diluted in assay buffer) to each well, except for the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate Reaction: Add 50 µL of the substrate solution (diluted in assay buffer) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence/luminescence) over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
Identify "hits" as compounds that show significant inhibition at the screening concentration (e.g., >50% inhibition).
-
Protocol: IC50 Determination
For compounds identified as "hits," a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO.
-
Follow the same procedure as the initial screening assay, using the serial dilutions of the inhibitor.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data Presentation:
| Compound ID | Scaffold Modification | IC50 (µM) |
| Lead | This compound | >100 |
| EM-001 | Amide with Benzylamine | 15.2 |
| EM-002 | Amide with (4-Fluorophenyl)methanamine | 8.7 |
| EM-003 | Amide with Cyclohexanamine | 45.3 |
| EM-004 | Ester with Benzyl alcohol | 22.1 |
Diagram: Enzyme Inhibition Assay Workflow
Caption: Workflow for primary screening and IC50 determination of enzyme inhibitors.
Mechanism of Inhibition (MOI) Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization. MOI studies can differentiate between reversible and irreversible inhibitors, as well as determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Jump Dilution for Reversibility
This experiment distinguishes between reversible and irreversible inhibitors.[7]
Protocol:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to allow for covalent modification if the inhibitor is irreversible.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.
-
Monitor enzyme activity over time.
-
Interpretation:
-
Reversible Inhibitor: A rapid recovery of enzyme activity will be observed.
-
Irreversible Inhibitor: Little to no recovery of enzyme activity will be seen.
-
Michaelis-Menten Kinetics for Mode of Inhibition
By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the mode of inhibition can be determined.
Protocol:
-
Perform the enzyme assay with a matrix of varying substrate concentrations and a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Determine the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Diagram: Mechanism of Inhibition Pathways
Sources
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Application Notes and Protocols for High-Throughput Screening Assays Involving Thiophene-2-Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Thiophene-2-Carboxylic Acid Scaffold in Drug Discovery
Thiophene-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry.[1] This five-membered heterocyclic motif is a versatile building block in the synthesis of a wide array of pharmacologically active compounds.[2] Its unique electronic properties and ability to form various non-covalent interactions contribute to its capacity to bind to diverse biological targets, including enzymes and G-protein coupled receptors (GPCRs).[3] Thiophene-containing compounds have been successfully developed as anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The inherent "drug-like" properties of this scaffold make it an attractive starting point for the construction of small molecule libraries aimed at high-throughput screening (HTS) campaigns.
This document provides detailed application notes and protocols for the high-throughput screening of compound libraries containing thiophene-2-carboxylic acid derivatives against various biological targets. We will explore biochemical assays for enzyme inhibition and a cell-based assay for GPCR modulation, providing both the theoretical framework and practical, step-by-step guidance for researchers in the field of drug discovery.
Section 1: Biochemical Assays for Screening Thiophene-2-Carboxylic Acid Derivatives as Enzyme Inhibitors
A significant number of drugs exert their therapeutic effects by inhibiting specific enzymes. Thiophene-2-carboxylic acid derivatives have shown promise as potent inhibitors of various enzymes, including D-amino acid oxidase (DAO) and Hepatitis C virus (HCV) NS5B polymerase.[5] High-throughput screening is an indispensable tool for identifying novel enzyme inhibitors from large compound libraries.[6]
Target Focus: D-amino acid oxidase (DAO)
D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its inhibition has been explored as a therapeutic strategy for various neurological disorders. Several thiophene-2-carboxylic acid derivatives have been identified as potent DAO inhibitors.
Assay Principle: Fluorescence Polarization (FP) for Competitive Inhibition
Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS.[7] The principle relies on the differential rotation of a small fluorescently labeled molecule (tracer) in solution versus when it is bound to a larger protein. A small, freely tumbling tracer exhibits low polarization, while a tracer bound to a larger protein rotates more slowly, resulting in high polarization. In a competitive binding assay, library compounds that bind to the enzyme's active site will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.[8]
Caption: AlphaLISA Assay for HCV NS5B Polymerase Inhibition.
Experimental Protocol: AlphaLISA-Based HTS for HCV NS5B Inhibitors
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Biotinylated RNA primer/template
-
Nucleotide triphosphates (NTPs)
-
Antibody specific for the elongated RNA product, conjugated to AlphaLISA Acceptor beads
-
Streptavidin-coated AlphaLISA Donor beads
-
Thiophene-2-carboxylic acid derivative library (dissolved in DMSO)
-
AlphaLISA Assay Buffer: 25 mM HEPES, pH 7.5, 12.5 mM MgCl2, 0.01% BSA, 0.01% Tween-20
-
384-well, white microplates (e.g., ProxiPlates)
-
AlphaLISA-compatible microplate reader
Protocol:
-
Enzyme Reaction:
-
Prepare a 2X enzyme/substrate mix containing HCV NS5B, biotinylated RNA primer/template, and NTPs in AlphaLISA assay buffer.
-
Dispense 5 µL of the 2X enzyme/substrate mix into the wells of a 384-well plate.
-
Dispense 50 nL of library compounds or DMSO controls into the appropriate wells.
-
Incubate the plate for 1 hour at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
-
Detection:
-
Prepare a 2X detection mix containing the anti-product antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA assay buffer.
-
Dispense 10 µL of the 2X detection mix to all wells.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis:
| Parameter | Description | Typical Value |
| S/B Ratio | Signal-to-background ratio. | > 10 |
| Z'-factor | A measure of assay robustness. | > 0.6 |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Varies by compound |
Hits are identified as compounds that significantly reduce the AlphaLISA signal. It is crucial to perform counter-screens to eliminate compounds that interfere with the AlphaLISA technology itself (e.g., singlet oxygen quenchers). [9]
Section 2: Cell-Based Assays for Screening Thiophene-2-Carboxylic Acid Derivatives as GPCR Modulators
G-protein coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets. [10][11]Thiophene derivatives have been shown to modulate the activity of GPCRs, such as GPR35. [12]Cell-based assays are essential for screening compounds that modulate GPCR activity in a more physiologically relevant context. [13]
Target Focus: G-protein coupled receptor 35 (GPR35)
GPR35 is an orphan GPCR that has been implicated in inflammatory and metabolic diseases. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of GPR35. [12]
Assay Principle: β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in GPCR desensitization and signaling. β-arrestin recruitment can be monitored using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In a common EFC-based assay, the GPCR is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments into proximity, reconstituting a functional enzyme that can act on a chemiluminescent substrate to produce a detectable signal.
Caption: β-Arrestin Recruitment Assay Workflow.
Experimental Protocol: Cell-Based HTS for GPR35 Agonists
Materials:
-
HEK293 cells stably co-expressing GPR35 fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-2-carboxylic acid derivative library (dissolved in DMSO)
-
Assay buffer (e.g., HBSS)
-
Chemiluminescent substrate for the complemented enzyme
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Plate the engineered HEK293 cells in 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and replace it with assay buffer.
-
Using an automated liquid handler, add the library compounds to the wells. Include a known GPR35 agonist as a positive control and DMSO as a negative control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Signal Detection:
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis:
| Parameter | Description | Typical Value |
| S/B Ratio | Signal-to-background ratio. | > 5 |
| Z'-factor | A measure of assay robustness. | > 0.5 |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. | Varies by compound |
Agonists will induce an increase in the luminescent signal. Hits should be confirmed through dose-response curves and secondary assays to rule out artifacts and confirm the mechanism of action.
Conclusion and Future Directions
The thiophene-2-carboxylic acid scaffold is a rich source of novel therapeutic agents. The high-throughput screening assays detailed in these application notes provide robust and scalable methods for identifying and characterizing new inhibitors of enzymes like DAO and HCV NS5B polymerase, as well as modulators of GPCRs such as GPR35. The choice of assay technology—be it fluorescence polarization, AlphaLISA, or a cell-based functional assay—should be guided by the specific biological question and the nature of the target. Further optimization of these protocols may be necessary for different targets or compound libraries. The integration of these HTS approaches into a comprehensive drug discovery cascade will undoubtedly accelerate the development of the next generation of thiophene-based therapeutics.
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
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Deng, H., Hu, J., Hu, H., He, M., & Fang, Y. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148–4152. [Link]
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Glickman, J. F., Wu, X., Mercuri, R., Illy, C., Bowen, B. R., He, Y., & Suto, M. (2008). A high-throughput cell-based assay for D-amino acid oxidase. Journal of Biomolecular Screening, 13(1), 13–21. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167–176. [Link]
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Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of the G protein-coupled receptor superfamily. Annual Review of Pharmacology and Toxicology, 53, 531–556. [Link]
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Kumar, E. A., et al. (2015). High-Throughput Fluorescence Polarization Assay to Identify Inhibitors of Cbl(TKB)–protein Tyrosine Kinase Interactions. Journal of Biomolecular Screening, 20(1), 93-102. [Link]
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O'Reilly, M., et al. (2013). A Fluorescence-Based High-Throughput Screen to Identify Small Compound Inhibitors of the Genotype 3a Hepatitis C Virus RNA Polymerase. Journal of Biomolecular Screening, 18(9), 1027-1034. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Wu, G., et al. (2013). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 4(12), 3438-3453. [Link]
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Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Ethyl-4-methylthiophene-2-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives starting from 5-Ethyl-4-methylthiophene-2-carboxylic acid. Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their versatile pharmacological properties and presence in numerous approved drugs.[1][2] This guide moves beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols for key transformations. We will cover the essential activation of the carboxylic acid, followed by detailed methodologies for synthesizing amide and ester derivatives, which serve as foundational intermediates for more complex molecular architectures.
Introduction: The Thiophene Scaffold as a Privileged Structure
The thiophene ring is a bioisostere of the benzene ring, offering unique electronic properties and opportunities for hydrogen bonding that enhance its potential for biological activity and favorable pharmacokinetic profiles.[1] this compound (CAS No. 40808-25-1) is a readily available and versatile starting material, featuring a carboxylic acid handle that is ripe for a multitude of chemical transformations.[3][4] The strategic derivatization of this core structure allows for the systematic exploration of chemical space, a critical process in the hit-to-lead and lead optimization phases of drug discovery.
This guide details three primary synthetic avenues:
-
Activation to Acyl Chloride: A classic and robust method to generate a highly reactive intermediate.
-
Amide Synthesis: Covering both traditional acyl chloride routes and modern catalytic coupling methods.
-
Ester Synthesis: Exploring acid-catalyzed and base-promoted pathways.
Part I: Activation of the Carboxylic Acid Functionality
The carboxyl group of the parent acid is relatively unreactive towards nucleophilic attack. Therefore, the first critical step in many synthetic sequences is to convert the hydroxyl portion of the carboxyl group into a better leaving group, thereby "activating" the carbonyl carbon for subsequent reactions. The conversion to an acyl chloride is one of the most reliable and widely used activation strategies.[5]
Protocol 1: Synthesis of 5-Ethyl-4-methylthiophene-2-carbonyl chloride
This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into its corresponding acyl chloride. The reaction is efficient and driven by the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[5][6]
Causality and Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the concurrent release of sulfur dioxide and a proton, yields the desired acyl chloride. This mechanism makes the reaction essentially irreversible.[6]
Sources
Application Note & Protocols: 5-Ethyl-4-methylthiophene-2-carboxylic acid as a Versatile Building Block for Advanced Conductive Polymers
Introduction: The Strategic Advantage of Functionalized Thiophenes in Conductive Polymers
Polythiophenes are a cornerstone class of conductive polymers, prized for their environmental stability, tunable electronic properties, and processability.[1][2] The strategic functionalization of the thiophene monomer is a key enabler for tailoring the resulting polymer's characteristics to specific applications, ranging from organic electronics and sensors to energy storage.[1][2][3] 5-Ethyl-4-methylthiophene-2-carboxylic acid is a particularly promising monomer. The ethyl and methyl groups enhance solubility and processability of the final polymer, while the carboxylic acid moiety offers a reactive handle for post-polymerization modification, enabling the covalent attachment of other molecules or influencing interfacial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for synthesizing novel conductive polymers. We will delve into the rationale behind protocol choices, offering both chemical and electrochemical polymerization methodologies, and detail essential characterization techniques.
Monomer Overview: this compound
Before its polymerization, understanding the fundamental properties of the monomer is crucial.
| Property | Value | Source |
| Molecular Formula | C8H10O2S | [4][5] |
| Molecular Weight | 170.23 g/mol | [4][5] |
| CAS Number | 40808-25-1 | [4][6] |
| Appearance | Typically a solid | |
| Purity | >95% recommended for polymerization | [4] |
The synthesis of substituted thiophene-2-carboxylic acids can be achieved through various organic chemistry routes, often involving the oxidation of a corresponding aldehyde or acetylthiophene, or through carboxylation of a lithiated thiophene derivative.[7][8] For the specific synthesis of this compound, established methods for similar compounds can be adapted.[9]
Polymerization Strategies: Crafting the Conductive Polymer
The choice between chemical and electrochemical polymerization methods depends on the desired polymer form (e.g., powder vs. thin film), scale, and specific application requirements.
Protocol 1: Chemical Oxidative Polymerization using Ferric Chloride (FeCl₃)
This method is well-suited for producing larger quantities of the polymer in powder form, which can then be solution-processed. Ferric chloride is a cost-effective and efficient oxidant for this purpose.[10][11][12] The polymerization proceeds via an oxidative coupling mechanism where the FeCl₃ initiates the formation of radical cations from the monomer, which then couple.[10][12]
Key Considerations:
-
Solvent Choice: Anhydrous chloroform or chlorobenzene are commonly used to ensure good solubility of the monomer and the growing polymer chains.[13]
-
Monomer to Oxidant Ratio: A molar ratio of approximately 1:2.5 to 1:4 (monomer:FeCl₃) is often employed to ensure complete polymerization.[10]
-
Reaction Temperature: Room temperature is typically sufficient, although gentle heating can sometimes increase the polymerization rate.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with oxygen.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve this compound (1.0 g, 5.87 mmol) in 50 mL of anhydrous chloroform.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous ferric chloride (FeCl₃) (3.8 g, 23.4 mmol) in 50 mL of anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30 minutes. The reaction mixture will typically darken, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.
-
Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Purification: Collect the polymer by vacuum filtration. Wash the solid polymer extensively with methanol to remove any unreacted monomer and residual FeCl₃. Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or tetrahydrofuran) to fractionate the polymer by molecular weight.[3]
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.
Workflow for Chemical Oxidative Polymerization:
Caption: Chemical polymerization workflow.
Protocol 2: Electrochemical Polymerization (Electropolymerization)
Electropolymerization is an excellent method for directly depositing a thin, uniform film of the conductive polymer onto a conductive substrate (the working electrode).[14][15][16] This is particularly advantageous for applications in sensors, electrochromic devices, and organic electronics. The process involves the electrochemical oxidation of the monomer at the electrode surface, leading to the formation and deposition of the polymer film.[16][17]
Key Considerations:
-
Electrochemical Cell: A standard three-electrode cell is required, consisting of a working electrode (e.g., ITO-coated glass, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).[14]
-
Electrolyte Solution: The monomer is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. Acetonitrile with tetrabutylammonium perchlorate (TBAP) or lithium perchlorate is a common choice.[14][16]
-
Polymerization Potential: The applied potential must be sufficient to oxidize the monomer. This is typically determined by cyclic voltammetry (CV) by scanning to potentials positive of the monomer's oxidation peak.[15][16]
-
Polymerization Method: Potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic potential sweeps) methods can be used. Potentiodynamic deposition is often preferred as it allows for controlled film growth and in-situ monitoring of the process.[16]
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a concentration of 0.05 M to 0.1 M.
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the chosen working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Degassing: Deoxygenate the monomer solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to and during the electropolymerization.
-
Electropolymerization (Potentiodynamic):
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry, scanning from a potential where no reaction occurs (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., +1.6 V to +2.0 V vs. Ag/AgCl) and back. The exact potential will need to be determined from an initial CV scan.
-
Repeat the potential cycling for a set number of cycles. An increase in the current with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode.[16]
-
-
Film Rinsing and Drying: After deposition, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and gently dry it under a stream of nitrogen.
Workflow for Electrochemical Polymerization:
Caption: Electrochemical polymerization workflow.
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the chemical composition and bonding states of the elements in the polymer film.[14] |
| UV-Visible (UV-Vis) Spectroscopy | Determines the electronic absorption properties, including the π-π* transition and the optical bandgap of the polymer.[18][19] |
| Infrared (IR) Spectroscopy | Confirms the chemical structure of the polymer by identifying characteristic vibrational modes of the functional groups. |
| Cyclic Voltammetry (CV) | Characterizes the electrochemical properties of the polymer film, including its redox behavior and electrochemical stability.[16] |
| Gel Permeation Chromatography (GPC) | (For chemically synthesized, soluble polymers) Determines the molecular weight and molecular weight distribution of the polymer.[13] |
Conclusion
This compound is a highly adaptable monomer for the synthesis of functional conductive polymers. By following the detailed protocols for chemical and electrochemical polymerization provided in this application note, researchers can reliably produce poly(this compound) in either powder or thin-film form. The functional carboxylic acid group opens up a vast landscape for further chemical modification, making this polymer an exciting platform for the development of next-generation organic electronic materials and devices.
References
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Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021, October 16). MDPI. [Link]
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Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. (n.d.). MDPI. [Link]
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Functionalised polythiophenes : synthesis, characterisation and applications. (n.d.). Massey University. [Link]
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Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (n.d.). ResearchGate. [Link]
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Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. (n.d.). SciELO. [Link]
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Electropolymerization Strategies on Thiophene Derivatives: An Overview. (n.d.). Semantic Scholar. [Link]
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Electropolymerization Strategies on Thiophene Derivatives: An Overview. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: In Vitro Evaluation of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Introduction
Thiophene-based compounds represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a carboxylic acid moiety is also a key pharmacophoric feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), contributing to their mechanism of action, which often involves the inhibition of cyclooxygenase (COX) enzymes.[4][5] 5-Ethyl-4-methylthiophene-2-carboxylic acid is a novel compound that combines these structural features. Its therapeutic potential, however, remains uncharacterized.
This document provides a comprehensive guide for the initial in vitro evaluation of this compound. The protocols are designed for researchers, scientists, and drug development professionals to systematically assess the compound's cytotoxic, anti-inflammatory, and anticancer activities. The experimental workflow is structured to first establish a safety profile through general cytotoxicity screening, followed by more specific, mechanism-oriented assays.
Experimental Workflow Overview
A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This workflow ensures that resource-intensive mechanistic studies are performed on a compound with a known tolerability window in cellular models.
Caption: Tiered experimental workflow for in vitro characterization.
Part 1: Foundational Assays - Cytotoxicity Screening
Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.[6][7] This initial screening informs the dose selection for subsequent, more sensitive functional assays, ensuring that observed effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]
Protocol 1.1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a representative non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) and a relevant screening cell line (e.g., murine macrophages, RAW 264.7).
Materials:
-
This compound
-
HEK293 and RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 or RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |
| HEK293 | 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98 ± 5.1 | |
| 50 | 91 ± 6.2 | |
| 100 | 75 ± 7.8 | |
| 150 | 52 ± 5.9 | |
| 200 | 21 ± 4.3 | |
| CC50 | ~155 µM |
Part 2: Anti-Inflammatory Potential
Rationale: The structural similarity of the test compound to known NSAIDs suggests a potential inhibitory effect on cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1][4] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[9] A selective inhibitor for COX-2 is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[5] Fluorometric or colorimetric inhibitor screening kits provide a reliable method for assessing COX-1 and COX-2 inhibition in vitro.[10][11][12]
Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
COX-1/COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich)[10][11]
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well plate (as specified by the kit)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid substrate) as per the manufacturer's protocol.[10][11]
-
Compound Dilution: Prepare a range of concentrations of the test compound, celecoxib, and ibuprofen in the provided assay buffer.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
100% Initial Activity wells: Enzyme (COX-1 or COX-2), buffer.
-
Inhibitor wells: Enzyme (COX-1 or COX-2), buffer, and diluted test compound/control inhibitors.
-
Background wells: Buffer only.
-
-
Pre-incubation: Pre-incubate the plate according to the kit's instructions (e.g., 10 minutes at 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.[10]
-
Signal Detection: Read the plate kinetically or at a specified endpoint using a plate reader at the appropriate wavelength (e.g., Ex/Em = 535/587 nm for fluorometric assays).[9][10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the 100% initial activity control. Determine the IC50 values for COX-1 and COX-2 by plotting percent inhibition versus log concentration. Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5-Ethyl-4-methylthiophene-2-ca... | 85.2 | 15.8 | 5.4 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 5.1 | 12.3 | 0.4 |
Part 3: Anticancer Activity Screening
Rationale: Many thiophene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8][13][14] An initial screening against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) can identify potential anticancer efficacy. The sulforhodamine B (SRB) assay is a robust and sensitive method for measuring cell density based on the measurement of cellular protein content.
Protocol 3.1: Anticancer Cell Viability using SRB Assay
Objective: To evaluate the growth-inhibitory effects of this compound on a panel of human cancer cell lines.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Appropriate culture media and supplements
-
This compound
-
Doxorubicin (positive control)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at appropriate densities and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (determined from initial cytotoxicity data, e.g., 1-100 µM) and doxorubicin for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Part 4: Antimicrobial Activity Screening
Rationale: Thiophene derivatives have been reported to possess antibacterial and antifungal properties.[3] A preliminary screening to determine the Minimum Inhibitory Concentration (MIC) is the first step in evaluating this potential.[15] The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Vancomycin and Gentamicin (control antibiotics)
-
Sterile 96-well plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound and control antibiotics in MHB directly in the 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
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A Systematic Approach to the Crystallization of 5-Ethyl-4-methylthiophene-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The isolation of small organic molecules as highly pure, crystalline solids is a critical step in chemical research and pharmaceutical development. The crystalline form of a compound dictates its physicochemical properties, including stability, solubility, and bioavailability. This guide provides a comprehensive methodology for the crystallization of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative. It moves beyond a simple recitation of steps to explain the underlying principles of crystallization, empowering researchers to rationally design and troubleshoot their experiments. The protocols detailed herein cover systematic solvent screening and three primary crystallization techniques: cooling crystallization, anti-solvent addition, and vapor diffusion.
Introduction: The Importance of the Crystalline State
This compound possesses key structural motifs common in medicinal chemistry and materials science: a heterocyclic aromatic ring and a carboxylic acid group. The carboxylic acid moiety is primed to form strong, directional hydrogen bonds, often leading to the formation of centrosymmetric dimers, a phenomenon observed in the crystal structures of related compounds like α-thiophene-carboxylic acid.[1] These intermolecular interactions are the fundamental driving force for self-assembly into an ordered crystal lattice.
Obtaining this compound in a well-defined, crystalline form is essential for:
-
Purity: Crystallization is a powerful purification technique that excludes impurities from the growing crystal lattice.[2]
-
Structural Elucidation: High-quality single crystals are a prerequisite for analysis by Single Crystal X-ray Diffraction (SCXRD), the gold standard for determining a molecule's three-dimensional structure.[3]
-
Reproducibility: A consistent crystalline form ensures reproducible physicochemical properties, which is vital for downstream applications, particularly in drug development.
This document provides a strategic workflow, from initial solubility screening to the application of specific, robust crystallization protocols.
The Crystallization Workflow: A Strategic Overview
The path from a crude, impure solid to high-quality crystals is a process of systematic investigation. The goal is to identify conditions that allow the solution to become supersaturated in a slow, controlled manner. Supersaturation is the state where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[4]
The overall experimental strategy is outlined in the workflow diagram below.
Caption: A strategic workflow for crystallizing this compound.
Protocol 1: Foundational Solvent & Solubility Screening
The choice of solvent is the most critical parameter in crystallization.[5] An ideal solvent will dissolve the compound completely when hot but poorly when cold.[2][6] This differential solubility is key to achieving supersaturation upon cooling. For this screening, it is recommended to start with a sample purity of at least 90%, as impurities can inhibit nucleation or become trapped in the crystal lattice.[5]
Objective: To identify a suitable single solvent or a binary solvent system for crystallization.
Methodology:
-
Place approximately 10-20 mg of this compound into several small test tubes or vials.
-
To each vial, add a candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Record the solubility (insoluble, partially soluble, fully soluble) in ~0.5 mL.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently (e.g., in a warm water bath or on a hot plate) towards the solvent's boiling point.[2] Safety Note: Never heat a closed vial. Avoid open flames when using flammable organic solvents.
-
If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for ~20 minutes. Observe if crystals form. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.[2]
-
If the compound is highly soluble in a solvent at room temperature, that solvent may be used as the "good" solvent in an anti-solvent crystallization method. An "anti-solvent" is one in which the compound is insoluble.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Inclusion |
| Water | High | 100 | The carboxylic acid group may impart some water solubility, especially when hot. 2-Thiophenecarboxylic acid can be recrystallized from water.[7] |
| Ethanol | High | 78 | A polar, protic solvent capable of hydrogen bonding. Often a good choice for moderately polar molecules like carboxylic acids.[6] |
| Ethyl Acetate | Medium | 77 | A polar, aprotic solvent that is a good starting point for many organic compounds. |
| Acetone | Medium | 56 | A versatile polar, aprotic solvent, though its high volatility can sometimes lead to rapid, uncontrolled crystallization on the vessel walls.[5] |
| Toluene | Low | 111 | A non-polar aromatic solvent. The thiophene ring may interact favorably. Its high boiling point allows for a wide temperature range but can be difficult to remove.[6] |
| Heptane/Hexane | Low | 98 / 69 | Non-polar solvents. The compound is expected to be poorly soluble, making them excellent candidates as anti-solvents. |
Primary Crystallization Methodologies
Based on the results of the solvent screen, select one of the following detailed protocols.
Protocol 2: Cooling Crystallization
Principle: This technique leverages the common characteristic of solids being more soluble in hotter solvents.[2] By preparing a saturated solution at a high temperature and allowing it to cool slowly, the solubility limit is breached, inducing controlled crystal nucleation and growth.[8][9]
Step-by-Step Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (identified in Protocol 1) in small portions while heating the flask with gentle swirling until the solid is completely dissolved. Add a minimal excess of solvent (1-2%) to ensure the solution is not supersaturated while hot.
-
Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and allow them to air-dry.
Protocol 3: Anti-Solvent Addition (Solvent Layering)
Principle: Supersaturation is induced by reducing the solute's solubility through the addition of a miscible "anti-solvent" in which the compound is insoluble.[10][11] The key is to add the anti-solvent slowly to prevent rapid precipitation, which would result in an amorphous powder or oil.
Step-by-Step Protocol:
-
Dissolve the compound in the minimum amount of the "good" solvent (in which it is highly soluble) at room temperature.
-
Slowly, add the chosen anti-solvent dropwise with continuous stirring.
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.
-
If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the vessel and leave it undisturbed. Crystals should form over a period of hours to days.
-
Harvest the crystals as described in the cooling crystallization protocol.
Table 2: Suggested Solvent / Anti-Solvent Systems
| Good Solvent | Miscible Anti-Solvent | Rationale |
| Ethanol | Water | A classic polar system. The organic compound is driven out of solution as the polarity of the solvent mixture increases. |
| Ethyl Acetate | Heptane or Hexane | A versatile medium-polarity/non-polar system suitable for a wide range of organic molecules. |
| Tetrahydrofuran (THF) | Cyclohexane | A common pairing used in crystallization.[5] |
| Acetone | Chloroform | Another potential combination for inducing crystallization.[5] |
Protocol 4: Vapor Diffusion
Principle: This is arguably the most effective method for growing high-quality single crystals, especially when material is scarce.[5][12] It is a form of anti-solvent crystallization where the anti-solvent, being more volatile, slowly diffuses in the vapor phase into a solution of the compound, leading to a very gradual increase in supersaturation.[3][13]
Step-by-Step Protocol (Sitting Drop Method):
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., 5-10 mg in 0.5 mL of ethyl acetate or THF).
-
Pipette a small volume (e.g., 0.5 mL) of a volatile anti-solvent (e.g., heptane or cyclohexane) into a larger vial or jar. This is the reservoir.
-
Place a smaller, open vial containing the compound's solution inside the larger jar, ensuring the liquid levels are not in contact.
-
Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature.
-
The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth over several days.
-
Once suitable crystals have formed, carefully remove them with tweezers or a spatula.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | The solution is too concentrated; The rate of cooling is too fast; The boiling point of the solvent is higher than the melting point of the compound. | Add more solvent to the hot solution; Ensure the solution cools as slowly as possible; Try a lower-boiling point solvent.[5][6] |
| No Crystals Form | The solution is not sufficiently supersaturated; The compound is too soluble in the chosen solvent, even when cold. | Try scratching the inside of the flask with a glass rod to create nucleation sites; Add a seed crystal from a previous attempt; Evaporate some of the solvent to increase concentration; For anti-solvent methods, add more anti-solvent. |
| Formation of Powder | Nucleation is too rapid, leading to many small crystals instead of a few large ones. | Slow down the crystallization process: reduce the cooling rate, or for anti-solvent methods, add the anti-solvent more slowly or use vapor diffusion. |
| Colored Impurities | Impurities are trapped in the crystal lattice. | Consider a pre-purification step (e.g., activated charcoal treatment of the hot solution before crystallization), though this can sometimes remove the desired compound as well. |
References
- University of Bern. (2012). Guide for crystallization.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2777593, Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 597279, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. Retrieved from [Link]
-
ChemBK. 5-Amino-4-cyano-3-methyl-thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. Retrieved from [Link]
-
Ebner. Cooling Crystallization & Crystallizers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
RM@Schools. Antisolvent Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Myande Group. Cooling/Freezing Crystallization. Retrieved from [Link]
-
ResearchGate. (2015). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Retrieved from [Link]
-
International Union of Crystallography Journals. (1962). The crystal and molecular structure of [alpha]-thiophene- and [alpha]-selenophene-carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved from [Link]
- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Retrieved from [Link]
-
American Chemical Society Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. Crystallization. Retrieved from [Link]
-
University of the Basque Country. Crystallization of Small Molecules. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
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Application Notes and Protocols for 5-Ethyl-4-methylthiophene-2-carboxylic acid in Agrochemical Research
Abstract: This document provides a comprehensive guide for researchers exploring the potential of 5-Ethyl-4-methylthiophene-2-carboxylic acid as a novel agrochemical agent. Recognizing the nascent stage of research on this specific molecule, this guide synthesizes information from the broader class of thiophene derivatives, which have demonstrated significant biological activities.[1][2][3] Protocols for the synthesis of the title compound, along with detailed methodologies for screening its herbicidal, fungicidal, and insecticidal properties, are presented. This guide is intended to serve as a foundational resource, enabling researchers to systematically investigate the agrochemical potential of this promising scaffold.
Introduction: The Thiophene Scaffold in Agrochemical Discovery
The thiophene ring is a five-membered sulfur-containing heterocycle that is a well-established pharmacophore in medicinal chemistry and a recurring motif in biologically active compounds.[4][5][6] In the context of agrochemical research, thiophene derivatives have shown a wide spectrum of activities, including herbicidal, fungicidal, insecticidal, and nematicidal properties.[1][2][3][7] The versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activity. This structural flexibility makes it an attractive starting point for the discovery of new agrochemical leads.[5]
This compound is a specific derivative that holds potential for agrochemical applications. The carboxylic acid moiety can be crucial for interacting with biological targets and can also serve as a handle for further chemical modifications, such as esterification or amidation, to modulate activity and systemicity within plants. The ethyl and methyl substitutions on the thiophene ring are expected to influence the compound's lipophilicity and steric profile, which are key determinants of its biological efficacy and selectivity.
This guide provides a roadmap for the initial exploration of this compound, from its synthesis to its comprehensive biological evaluation.
Synthesis of this compound
The synthesis of substituted thiophenes can be approached through various established methods.[4][6] For the target compound, a multi-step synthesis starting from commercially available precursors is proposed. The following protocol is a conceptual pathway based on common organic chemistry transformations.
Protocol 2.1: Multi-step Synthesis
Objective: To synthesize this compound.
Materials:
-
3,4-Dibromothiophene
-
Isopropylmagnesium chloride
-
Ethyl chloroformate
-
Potassium vinyltrifluoroborate
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Hydrogen gas
-
Bromine
-
Copper(I) cyanide
-
Sodium hydroxide
-
Hydrochloric acid
-
Appropriate solvents (e.g., THF, ethanol, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Selective Monosubstitution. React 3,4-dibromothiophene with one equivalent of isopropylmagnesium chloride to form a Grignard reagent at the 3-position.[8] Subsequent reaction with ethyl chloroformate will yield ethyl 4-bromothiophene-3-carboxylate.[8]
-
Step 2: Introduction of the Vinyl Group. Perform a Suzuki-Miyaura or similar cross-coupling reaction between the bromoester from Step 1 and potassium vinyltrifluoroborate using a palladium catalyst to introduce a vinyl group at the 4-position, yielding ethyl 4-vinylthiophene-3-carboxylate.[8]
-
Step 3: Reduction to the Ethyl Group. Hydrogenate the vinyl group to an ethyl group using hydrogen gas and a suitable catalyst (e.g., Pd/C) to obtain ethyl 4-ethylthiophene-3-carboxylate.[8]
-
Step 4: Bromination at the 5-position. Brominate the product from Step 3 at the 5-position using a suitable brominating agent (e.g., N-bromosuccinimide) to yield ethyl 5-bromo-4-ethylthiophene-3-carboxylate.
-
Step 5: Introduction of the Cyano Group. Convert the bromo group at the 5-position to a cyano group via a Rosenmund–von Braun reaction using copper(I) cyanide to give ethyl 5-cyano-4-ethylthiophene-3-carboxylate.
-
Step 6: Hydrolysis to the Carboxylic Acid. Hydrolyze the ester and the cyano group to the corresponding carboxylic acids using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid. The more reactive carboxylate at the 3-position can potentially be selectively decarboxylated under controlled heating to yield 5-cyano-4-ethylthiophene-2-carboxylic acid.
-
Step 7: Final Hydrolysis. Hydrolyze the remaining cyano group to a carboxylic acid to obtain the final product, this compound. Note: This conceptual pathway may require significant optimization and adaptation based on experimental results.
Diagram 2.1: Synthetic Workflow
Caption: Conceptual multi-step synthesis of the target compound.
Agrochemical Screening Protocols
Once synthesized and purified, this compound should be subjected to a battery of bioassays to determine its potential agrochemical activities.
Protocol 3.1: Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compound.
Materials:
-
Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.
-
Potting soil.
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Commercial herbicide standards (e.g., glyphosate, 2,4-D).
-
Growth chambers with controlled light, temperature, and humidity.
Procedure:
-
Pre-emergence Application:
-
Sow weed seeds in pots filled with soil.
-
Apply the test compound solution at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface.
-
Include solvent-only and commercial standard controls.
-
Place pots in a growth chamber and water regularly.
-
After 14-21 days, assess the percentage of weed emergence and any phytotoxic effects (e.g., stunting, chlorosis).
-
-
Post-emergence Application:
-
Grow weed seedlings to the 2-3 leaf stage.
-
Spray the seedlings with the test compound solution at various concentrations.
-
Include appropriate controls as in the pre-emergence test.
-
Return plants to the growth chamber.
-
After 14 days, visually assess the percentage of plant injury or mortality compared to the controls.
-
Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for active compounds.
Table 3.1: Hypothetical Herbicidal Activity Data
| Compound | Application | Weed Species | GR50 (g/ha) |
| This compound | Pre-emergence | A. retroflexus | 150 |
| This compound | Post-emergence | E. crus-galli | 250 |
| Glyphosate (Standard) | Post-emergence | A. retroflexus | 80 |
Protocol 3.2: Fungicidal Activity Screening
Objective: To assess the in vitro fungicidal activity of the test compound against common plant pathogens.
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).[9]
-
Potato Dextrose Agar (PDA).
-
Test compound dissolved in a suitable solvent.
-
Commercial fungicide standard (e.g., boscalid).[10]
-
Petri dishes.
Procedure:
-
Poisoned Food Technique:
-
Amend molten PDA with the test compound at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug from an actively growing fungal culture in the center of each plate.
-
Include solvent-only and commercial standard controls.
-
Incubate the plates at the optimal temperature for fungal growth.
-
After 3-7 days, measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 (the concentration required to inhibit 50% of fungal growth).
Diagram 3.2: Fungicidal Screening Workflow
Caption: Workflow for in vitro fungicidal screening.
Protocol 3.3: Insecticidal Activity Screening
Objective: To evaluate the insecticidal activity of the test compound against a model insect.
Materials:
-
Model insects (e.g., larvae of Aedes aegypti [mosquito], aphids on host plants).[11]
-
Test compound formulated as a solution or emulsion.
-
Commercial insecticide standard (e.g., imidacloprid).
-
Appropriate containers for the insects (e.g., beakers, leaf cages).
Procedure:
-
Larvicidal Assay (for mosquito larvae):
-
Place a known number of larvae in beakers with water.
-
Add the test compound at various concentrations.
-
Include solvent-only and commercial standard controls.
-
After 24 hours, count the number of dead larvae.
-
-
Aphid Contact/Ingestion Assay:
-
Apply the test compound to infested leaves by spraying or dipping.
-
Confine aphids to the treated leaves using cages.
-
Include appropriate controls.
-
After 48-72 hours, assess aphid mortality.
-
Data Analysis: Calculate the LC50 (the concentration required to cause 50% mortality).
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the ring.[12] For this compound, the following SAR considerations are relevant:
-
Carboxylic Acid (Position 2): This group can act as a key binding moiety to target enzymes or receptors. Its acidity and potential for hydrogen bonding are critical. Esterification or amidation of this group could lead to pro-pesticides with altered uptake and translocation properties.
-
Methyl and Ethyl Groups (Positions 4 and 5): These alkyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes. Their size and position will influence how the molecule fits into the active site of a target protein.
Further research should involve the synthesis and testing of analogs with variations at these positions to build a comprehensive SAR profile.
Conclusion
This compound represents an unexplored molecule within the promising class of thiophene-based agrochemicals. The protocols outlined in this guide provide a systematic framework for its synthesis and biological evaluation. While the information presented is based on established principles and data from related compounds, it is crucial that all experimental work is conducted with appropriate controls and safety precautions. The findings from these initial studies will be instrumental in determining the future direction of research on this and related thiophene derivatives as potential new solutions for crop protection.
References
-
Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Li, Q., et al. (2009). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available at: [Link]
- Hartmann, T., et al. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
-
Tian, Y., et al. (2006). Photoactivated insecticidal thiophene derivatives from Xanthopappus subacaulis. Journal of Natural Products, 69(8), 1241-4. Available at: [Link]
-
Dzhemilev, U. M., et al. (1995). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]
-
Gat TES, S. G., et al. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(11), 1507. Available at: [Link]
- A method of using thiophene-2-carboxylic acid as Material synthesis 5- chlorothiophene. (2019). Google Patents.
-
Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. Available at: [Link]
-
Arshad, N., et al. (2013). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. Available at: [Link]
-
Ibrahim, S. R. M., & Mohamed, G. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 657-676. Available at: [Link]
-
Dansette, P. M. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(4), 861-875. Available at: [Link]
-
Sheng, J., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]
-
Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1338. Available at: [Link]
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2023). ChemWis. Available at: [Link]
-
Cheng, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Gosecka, M., et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules, 23(12), 3236. Available at: [Link]
-
Gat, T. E. S., et al. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2, 23. Available at: [Link]
-
Albayati, M. R., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]
-
Shirai, Y., et al. (2018). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 43(1), 30-36. Available at: [Link]
-
Sarragiotto, M. H., et al. (2011). Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass. Molecules, 16(7), 5433-5441. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid (CAS No. 40808-25-1).[1][2] This molecule is a valuable building block in medicinal chemistry and materials science. Achieving high yield and purity can be challenging due to competing side reactions and the specific reactivity of the substituted thiophene ring.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience. We will explore the two most robust synthetic pathways and provide the necessary insights to optimize your experimental outcomes.
Section 1: Strategic Synthesis Planning
Choosing the right synthetic route is the first critical step in optimization. The selection depends on factors such as starting material availability, scale, safety considerations, and downstream purity requirements. The two primary, validated routes to the target compound are the Organometallic Carboxylation Route and the Formylation-Oxidation Route .
The following decision-making workflow can help you select the most appropriate strategy for your laboratory context.
Caption: High-level decision workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Guide: The Organometallic Carboxylation Route
This route is often the most direct. It involves the formation of a potent carbon nucleophile at the 2-position of the thiophene ring via a Grignard reagent or directed lithiation, followed by quenching with carbon dioxide.
Experimental Protocol: Grignard-based Carboxylation
-
Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.). Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-5-ethyl-4-methylthiophene (1.0 eq.) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution to 0 °C. Bubble dry CO₂ gas through the solution vigorously for 1-2 hours, or pour the Grignard solution carefully over crushed dry ice. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Frequently Asked Questions & Troubleshooting
Question 1: My Grignard reaction fails to initiate or gives a low yield. What's going wrong?
-
Causality & Rationale: Grignard reagent formation is a surface reaction that is notoriously sensitive to moisture and oxygen.[3] Water will protonate and destroy the Grignard reagent as it forms, while an oxide layer on the magnesium surface can prevent the reaction from starting.
-
Troubleshooting Steps:
-
Glassware & Reagents: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) and assembled hot under a positive pressure of inert gas. Use anhydrous solvents; THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.
-
Magnesium Activation: If the reaction does not start (no heat evolution or bubbling), the magnesium may be passivated. Try adding a single crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask for a few minutes to activate the surface.
-
Initiation: Add a small amount of the halide solution first. Wait for initiation before adding the rest. If it still fails, adding a pre-formed Grignard reagent (a few drops) can sometimes trigger the reaction.
-
Question 2: The yield of carboxylic acid is poor after adding CO₂. Why?
-
Causality & Rationale: The carboxylation step is an acid-base reaction where the Grignard reagent acts as a nucleophile attacking the electrophilic carbon of CO₂.[4] Incomplete reaction can occur due to poor CO₂ delivery or premature quenching. The primary product is a magnesium carboxylate salt, which can be bulky and may precipitate, coating the unreacted Grignard reagent.
-
Troubleshooting Steps:
-
CO₂ Quality & Delivery: Use high-purity, dry CO₂. If using dry ice, ensure it is freshly crushed and free of condensed water ice. When bubbling gas, use a high flow rate and a fritted gas dispersion tube to maximize surface area contact.
-
Inverse Addition: For larger scales, consider "inverse addition": pouring the Grignard solution onto a well-stirred slurry of crushed dry ice in anhydrous THF. This maintains an excess of CO₂ and helps dissipate the heat of reaction.
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (0 °C or below) during CO₂ addition to minimize side reactions, such as the Grignard reagent attacking the newly formed carboxylate.
-
Question 3: I am getting significant amounts of the starting 5-ethyl-4-methylthiophene (reduction) or a dimeric thiophene byproduct. How can I avoid this?
-
Causality & Rationale: The reduced byproduct (5-ethyl-4-methylthiophene) forms when the Grignard reagent is quenched by a proton source, most commonly trace water. Dimeric byproducts (bithiophenes) can form via coupling reactions, sometimes catalyzed by transition metal impurities.
-
Troubleshooting Steps:
-
Moisture Control: This is the most critical factor. Re-evaluate all sources of moisture as described in Question 1.
-
Reagent Purity: Ensure the starting 2-bromo-5-ethyl-4-methylthiophene is pure. Impurities can interfere with Grignard formation.
-
Magnesium Quality: Use high-purity magnesium turnings to minimize transition metal contaminants that could catalyze coupling side reactions.
-
Caption: Troubleshooting workflow for the organometallic carboxylation route.
Section 3: Troubleshooting Guide: The Formylation-Oxidation Route
This two-step route avoids highly air-sensitive organometallics. It involves an electrophilic aromatic substitution (Vilsmeier-Haack formylation) to install an aldehyde at the 2-position, followed by oxidation to the carboxylic acid.
Experimental Protocol: Vilsmeier-Haack & Pinnick Oxidation
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the resulting solution (the Vilsmeier reagent) at 0 °C for 30 minutes.[5]
-
Formylation: Add a solution of 2-ethyl-3-methylthiophene (1.0 eq.) in anhydrous dichloroethane dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature, then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Work-up (Aldehyde): Cool the reaction to 0 °C and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour. Extract the product with dichloromethane (3x), combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude aldehyde by column chromatography or distillation.
-
Oxidation (Pinnick): Dissolve the intermediate aldehyde (1.0 eq.) in tert-butanol. Add 2-methyl-2-butene (4.0 eq.). To this solution, add a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water dropwise at room temperature. Stir for 4-6 hours until the aldehyde is consumed (monitor by TLC).
-
Work-up (Acid): Add water and extract with ethyl acetate. Wash the organic layer with 1M NaOH. Acidify the aqueous layer with concentrated HCl to pH ~2, which should precipitate the carboxylic acid. Filter the solid or extract with ethyl acetate, dry, and concentrate to yield the final product.
Frequently Asked Questions & Troubleshooting
Question 1: The Vilsmeier-Haack formylation is sluggish or gives no product.
-
Causality & Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), must be formed correctly and the thiophene ring must be sufficiently electron-rich to react. Thiophenes are generally less reactive than furans or pyrroles.[5]
-
Troubleshooting Steps:
-
Reagent Quality: POCl₃ is highly sensitive to moisture and can hydrolyze, reducing its effectiveness. Use a fresh bottle or a recently opened one. Ensure DMF is anhydrous.
-
Temperature: While reagent formation is done at 0 °C, the formylation of a less reactive substrate like a substituted thiophene often requires heating. If no reaction occurs at room temperature, gradually increase the temperature to 60-80 °C.
-
Stoichiometry: Ensure the correct stoichiometry is used. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.
-
Question 2: I am observing a mixture of regioisomers (2-formyl and 5-formyl). How can I improve selectivity?
-
Causality & Rationale: The 2- and 5-positions (alpha positions) of the thiophene ring are the most electronically activated for electrophilic substitution. The existing ethyl and methyl groups provide steric hindrance and have directing effects. The 2-position is generally the most reactive site on an unsubstituted thiophene. The 4-methyl and 5-ethyl groups will sterically hinder the 5-position and electronically activate the 2-position, so 2-formylation should be heavily favored. Significant 5-formylation suggests an issue with the starting material or unexpected reaction conditions.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the identity and purity of your starting material. Isomer contamination (e.g., 2-ethyl-4-methylthiophene) would lead to different products.
-
Vilsmeier Reagent Size: While less common for simple DMF/POCl₃, the size of the formylating agent can influence regioselectivity in sterically hindered cases.[7] However, for this substrate, electronic effects should dominate and strongly direct to the 2-position. Re-confirming starting material purity is the primary action.
-
Question 3: The oxidation of the aldehyde is incomplete or leads to decomposition.
-
Causality & Rationale: Thiophene rings can be sensitive to harsh oxidizing agents. Strong oxidants like potassium permanganate can degrade the ring. The Pinnick oxidation (using NaClO₂) is highly effective for converting aldehydes to carboxylic acids without over-oxidation and is tolerant of many functional groups.[8] The key is to trap the hypochlorite byproduct which can cause side reactions.
-
Troubleshooting Steps:
-
Choice of Oxidant: If not using the Pinnick oxidation, consider it. It is one of the mildest and most reliable methods. Tollens' reagent (Ag₂O) is another mild alternative but can be expensive.
-
Hypochlorite Scavenger: In the Pinnick oxidation, 2-methyl-2-butene is a crucial scavenger for the hypochlorite byproduct. Ensure it is present in sufficient excess (3-5 eq.).
-
pH Control: Maintaining a buffered, slightly acidic pH (around 4-5) with a phosphate buffer is critical for the Pinnick oxidation to prevent the formation of explosive chlorine dioxide gas and ensure optimal reactivity.
-
Section 4: General FAQs and Data Summary
Q: How can I best purify the final this compound? A: The product is a solid. The most effective purification method is typically recrystallization. A solvent screen with systems like heptane/ethyl acetate, toluene, or ethanol/water is recommended. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a hexane/ethyl acetate mobile phase with 1% acetic acid can be effective.
Q: What are the key analytical signatures to look for? A:
-
¹H NMR: Expect a characteristic singlet for the carboxylic acid proton (>10 ppm), signals for the ethyl group (a quartet and a triplet), and a singlet for the methyl group. A singlet for the remaining proton on the thiophene ring (at the 3-position) should also be visible.
-
IR Spectroscopy: Look for a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₁₀O₂S (170.23 g/mol ).[1]
Q: My starting material, 2-ethyl-3-methylthiophene, is difficult to source. How can I prepare it? A: A common route is to start with commercially available 3-methylthiophene. Perform a Friedel-Crafts acylation using acetyl chloride and a mild Lewis acid catalyst (e.g., ZnCl₂) to install an acetyl group, primarily at the 2-position.[9][10] Then, reduce the ketone to an ethyl group using a standard method like the Wolff-Kishner or Clemmensen reduction.
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: Organometallic Carboxylation | Route 2: Formylation-Oxidation |
| Starting Material | 2-Bromo-5-ethyl-4-methylthiophene | 2-Ethyl-3-methylthiophene |
| Number of Steps | 1 (from bromide) | 2 |
| Key Reagents | Mg or n-BuLi, CO₂ | POCl₃, DMF, NaClO₂ |
| Typical Yields | 60-85% | 50-75% (over two steps) |
| Pros | High atom economy, direct, often high yielding. | Avoids pyrophoric/highly air-sensitive reagents, robust. |
| Cons | Requires stringent anhydrous/anaerobic conditions. | Longer process, involves purification of an intermediate. |
| Key Safety Concern | Handling of pyrophoric organolithiums or flammable Grignard reagents. | Corrosive and water-reactive POCl₃, careful quenching required. |
References
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]
-
Jadhav, G. R., Shaikh, M. N., & Gaikwad, N. D. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(6), 323-331. [Link]
-
Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo-containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
-
Porter, T. M., & Kanan, M. W. (2020). Carbonate-promoted C–H carboxylation of electron-rich heteroarenes. Nature Catalysis, 3, 949–956. [Link]
-
Ben M'barek, Y., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 9(48). [Link]
-
Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Globe Thesis. [Link]
-
Zhang, Q., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules, 27(12), 3855. [Link]
-
Saini, P., et al. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]
-
Zhang, Q., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. International Journal of Molecular Sciences, 23(7), 3505. [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]
-
Meth-Cohn, O., & Narine, B. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (5), 133. [Link]
-
Wepplo, P. J., et al. (2004). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 2975-2984. [Link]
-
Katritzky, A. R., et al. (2005). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 78(1), 135-138. [Link]
-
Zhang, Q. J. (2023). Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO2. Globe Thesis. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Caesar, P. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Catalysis Science & Technology, 4(1), 114-119. [Link]
-
Wang, C., et al. (2022). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 27(15), 4983. [Link]
-
ChemWis. (2023, April 19). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]
- Barker, J. M., & Huddleston, P. R. (1989). U.S. Patent No. 4,847,386. Washington, DC: U.S.
-
Arshad, M., et al. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]
-
Wepplo, P. J., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 2975-2984. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Johnson, E. F., et al. (2001). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Tetrahedron, 57(38), 8039-8046. [Link]
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
-
Kumar, H. M. P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130932. [Link]
-
Gomha, S. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2960. [Link]
-
Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. [Link]
-
Johnson, E. F., et al. (2001). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. UM Impact. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 5-Ethyl-4-methylthiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 5-Ethyl-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information provided is based on established principles of organic chemistry and proven field insights for similar thiophene derivatives.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
1. Issue: My final product has a low melting point and a broad melting range.
-
Probable Cause: This is a strong indication of impurities in your product. The most common culprits are residual starting materials, solvents, or byproducts from the synthesis. For instance, if you synthesized the compound via lithiation of a halogenated precursor followed by carboxylation, you might have residual starting material or dehalogenated byproducts.[1]
-
Solution:
-
Recrystallization: This is the first line of defense against most impurities. A well-chosen solvent system will dissolve your target compound at an elevated temperature but allow it to crystallize upon cooling, leaving the impurities in the mother liquor.
-
Column Chromatography: If recrystallization fails to yield a sharp melting point, column chromatography is a more powerful technique for separating compounds with similar polarities.
-
2. Issue: I am having trouble finding a suitable solvent for recrystallization.
-
Probable Cause: this compound, being a carboxylic acid, has a polar functional group but also a significant non-polar alkyl-substituted thiophene core. This dual nature can make solvent selection tricky. It might be too soluble in polar solvents like methanol and ethanol, even at low temperatures, and poorly soluble in non-polar solvents like hexane.
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Mixtures: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not) provides the ideal solubility profile. For example, you could try dissolving your compound in a minimal amount of a hot solvent in which it is very soluble (like acetone or ethyl acetate) and then slowly adding a "non-solvent" (like hexane or water) until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly.
-
3. Issue: My compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or when the cooling rate is too fast. The presence of certain impurities can also promote oiling out.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Adjusting the Solvent System: If oiling out persists, you may need to use a different solvent system. A more viscous solvent or a solvent mixture might be more conducive to crystal formation.
-
4. Issue: My column chromatography is not giving good separation.
-
Probable Cause: Poor separation in column chromatography can be due to several factors: an inappropriate solvent system, incorrect stationary phase, overloading the column, or co-elution of impurities with very similar polarity to your product.
-
Solution:
-
Optimize the Mobile Phase: Before running a large-scale column, perform thin-layer chromatography (TLC) with different solvent systems to find the one that gives your target compound an Rf value of around 0.3-0.4 and good separation from impurities. A common starting point for polar compounds is a mixture of ethyl acetate and hexane.[2]
-
Choose the Right Stationary Phase: For a carboxylic acid, silica gel is a standard choice. However, the acidic nature of silica can sometimes cause tailing of basic compounds. While your compound is acidic, if you have basic impurities, this could be an issue. In such cases, using neutral alumina might be an option.
-
Proper Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the mobile phase before loading it onto the column in a narrow band.
-
Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more effective than an isocratic elution (using a constant mobile phase composition).
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route.
-
From lithiation/carboxylation of a precursor like 2-bromo-5-ethyl-4-methylthiophene: You might have unreacted starting material, the corresponding debrominated thiophene, or regioisomers where the carboxyl group is at a different position.[1]
-
From oxidation of 5-ethyl-4-methylthiophene-2-carbaldehyde: You could have unreacted aldehyde or over-oxidation products.[3]
Q2: What is the expected solubility profile of this compound?
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Hexane | Poorly soluble |
| Toluene | Moderately soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Very soluble |
| Ethanol | Very soluble |
| Methanol | Very soluble |
Q3: Can I use an acid-base extraction to purify my compound?
A3: Yes, an acid-base extraction can be a very effective initial purification step. Since your compound is a carboxylic acid, it will be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer with an acid like HCl will protonate the carboxylate, causing the pure carboxylic acid to precipitate out.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a good solvent. If not, try a solvent mixture as described in the troubleshooting section. A good starting point would be an ethanol/water or acetone/hexane mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Then, perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 1:4 ratio). Visualize the spots under a UV lamp. Adjust the solvent ratio until the desired compound has an Rf of about 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General purification workflow for this compound.
V. References
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Thiophene. Retrieved from [Link]
-
Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Retrieved from
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Wikipedia. (2023, May 22). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
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- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
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- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Technical Support Hub: Strategies for Solubilizing 5-Ethyl-4-methylthiophene-2-carboxylic acid in Biological Assays
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Ethyl-4-methylthiophene-2-carboxylic acid in biological assays. Our goal is to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed, effective decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling of this compound.
Q1: What are the primary reasons for the low aqueous solubility of this compound at neutral pH?
The limited solubility of this compound in neutral aqueous solutions is a direct consequence of its molecular structure. The presence of the thiophene ring, along with the ethyl and methyl groups, imparts a significant hydrophobic character. While the carboxylic acid functional group can ionize to a more soluble form, at neutral pH, a substantial portion remains in the less soluble, protonated state. This combination of a large nonpolar scaffold and a weakly acidic functional group is the principal driver of its poor aqueous solubility.
Q2: How does the pKa of this compound influence its solubility?
The pKa is a critical determinant of solubility.[2] At a pH below its pKa, the compound will predominantly exist in its neutral, protonated (R-COOH) form, which is less soluble. Conversely, at a pH above the pKa, it will be in its ionized, deprotonated (R-COO⁻) form, which is significantly more soluble in aqueous media due to its charge.[2][3]
Q3: Is it advisable to use DMSO for dissolving this compound in cell-based experiments, and what are the associated risks?
Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for compounds that are not soluble in water, making it a viable option for creating stock solutions of this compound.[4] However, researchers must be mindful of several potential issues:
-
Cytotoxicity: DMSO can be toxic to cells, with inhibitory effects on cell proliferation often observed at concentrations above 0.5-1%.[5][6][7] It is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[6]
-
Assay Interference: DMSO can interfere with various components of biological assays, potentially affecting enzyme kinetics or other cellular processes.[4]
-
Precipitation upon Dilution: A frequent challenge arises when a concentrated DMSO stock is diluted into an aqueous assay buffer. The compound may precipitate if its solubility limit in the final aqueous-DMSO mixture is exceeded.[4] Always visually inspect for any signs of precipitation after dilution.
Part 2: In-Depth Troubleshooting and Solubilization Protocols
This section provides detailed methodologies for enhancing the solubility of this compound, grounded in established scientific principles.
pH-Mediated Solubilization: A Foundational Technique
Adjusting the pH is often the most straightforward and effective method for improving the solubility of ionizable compounds like carboxylic acids.[3][][9]
Scientific Principle: By elevating the pH of the solution to at least two units above the compound's pKa, the equilibrium shifts decidedly towards the more soluble, ionized carboxylate form.[10]
Detailed Step-by-Step Protocol:
-
Preparation: Accurately weigh the required mass of this compound.
-
Suspension: Create a suspension of the compound in a preliminary volume of your desired aqueous buffer (e.g., PBS, TRIS).
-
Titration: With continuous stirring, introduce a dilute solution of a biocompatible base, such as 1N Sodium Hydroxide (NaOH), in a dropwise manner.
-
pH Monitoring: Use a calibrated pH meter to track the pH of the solution throughout the titration.
-
Dissolution Endpoint: Continue the addition of the base until the compound is fully dissolved and the pH has stabilized at the desired level (e.g., pH 7.4 for many physiological assays).
-
Final Volume: Adjust the solution to its final target volume using the aqueous buffer.
-
Sterilization: For applications in cell culture, pass the final solution through a 0.22 µm sterile filter.
Table 1: Predicted Solubility as a Function of pH
| pH | Predominant Molecular Form | Expected Aqueous Solubility |
| < 3.0 | R-COOH (Neutral) | Low |
| ~4.0 (pKa) | 50% R-COOH / 50% R-COO⁻ | Moderate |
| > 6.0 | R-COO⁻ (Ionized) | High |
Visual Workflow for pH Adjustment:
Caption: Step-by-step workflow for solubilizing acidic compounds via pH adjustment.
Co-Solvent Systems: An Alternative Approach
When pH modification is not feasible or is insufficient, the use of co-solvents can be an effective strategy.[][9]
Scientific Principle: Co-solvents are water-miscible organic solvents that decrease the overall polarity of the aqueous system, thereby enhancing the solubility of less polar compounds.[]
Recommended Co-solvents for Biological Assays:
-
Ethanol: Generally well-tolerated by most cell lines at low concentrations (typically <1%).
-
Propylene Glycol: A common excipient in pharmaceutical formulations.
-
Polyethylene Glycol (PEG 400): Can aid in maintaining the solubility of compounds in aqueous solutions.
Protocol for Co-Solvent Use:
-
Initial Dissolution: Dissolve the this compound in a minimal volume of the selected co-solvent.
-
Aqueous Dilution: While vigorously stirring or vortexing, slowly add the aqueous buffer to the co-solvent concentrate. This gradual dilution helps to prevent the compound from precipitating.
-
Final Concentration Check: Ensure that the final concentration of the co-solvent in your assay is below the cytotoxic threshold for your specific biological system.
Table 2: A Comparison of Commonly Used Co-solvents
| Co-Solvent | Typical Stock Concentration | Key Advantages | Important Considerations |
| DMSO | 100% | Excellent solubilizing capacity | Can be cytotoxic at concentrations >0.5%[6][11] |
| Ethanol | 20-50% in stock | Biocompatible at low final concentrations | Less potent solubilizer than DMSO |
| Propylene Glycol | 30-60% in stock | Low volatility and generally low toxicity | Can increase the viscosity of the solution |
Advanced Solubilization Strategies: Surfactants and Cyclodextrins
For particularly recalcitrant compounds, more advanced formulation techniques involving surfactants or cyclodextrins may be necessary.
Scientific Principles:
-
Surfactants: These are amphipathic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble molecules, allowing them to be dispersed in aqueous solutions.[12][13][14][15][16]
-
Cyclodextrins: These are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic internal cavity.[17][18] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic guest molecule and increasing its apparent water solubility.[17][18][19][20]
Suggested Starting Points:
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Tween® 80 are often used in biological assays at concentrations slightly above their CMC.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and favorable safety profile.[20]
Decision-Making Framework for Solubility Enhancement:
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
- Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Vertex AI Search. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal.
- Vertex AI Search. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Vertex AI Search. (n.d.). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Vertex AI Search. (n.d.). Until what percentage does DMSO remain not toxic to cells.? - ResearchGate.
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. (n.d.). 2-Thiophenecarboxylic acid - Chem-Impex.
- Vertex AI Search. (n.d.). DMSO usage in cell culture - LifeTein peptide.
- Vertex AI Search. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH.
- Vertex AI Search. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook.
- Vertex AI Search. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - PubMed Central - NIH.
- Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
- Vertex AI Search. (n.d.). PH adjustment: Significance and symbolism.
- Vertex AI Search. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). CompoundingToday.com | pH Adjusting Database.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. (n.d.). pH Adjustment and Neutralization, the basics.
- Vertex AI Search. (n.d.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. (n.d.). A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
- Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review - WJBPHS.
Sources
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
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Navigating the Labyrinth of Substituted Thiophene Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the Synthesis of Substituted Thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Thiophenes are a cornerstone in medicinal chemistry and materials science, but their synthesis can often be accompanied by a host of challenging side reactions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and practical, field-proven insights.
Section 1: Troubleshooting Common Side Reactions in Thiophene Ring Formation
The construction of the thiophene ring is the foundational step in any synthesis, and it is here that many challenges first arise. This section addresses the most common side reactions encountered in three workhorse methods: the Gewald, Paal-Knorr, and Fiesselmann syntheses.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent method for the synthesis of 2-aminothiophenes.[1][2][3] However, its one-pot nature can often mask a complex interplay of competing reactions.
FAQs & Troubleshooting
Q1: My Gewald reaction mixture has turned into a dark, intractable tar. What is happening and how can I prevent it?
A: The formation of a dark brown or tarry mixture is a frequent issue in the Gewald synthesis and is typically indicative of polymerization or the formation of complex polysulfides.[3]
-
Causality: This is often triggered by excessive reaction temperatures. At elevated temperatures, the starting materials or the highly reactive α,β-unsaturated nitrile intermediate can undergo uncontrolled polymerization. Additionally, elemental sulfur can form complex polysulfide chains that contribute to the tarry consistency.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Carefully control the reaction temperature, often maintaining it between 40-60°C.[3] Avoid excessive heating, as this is the primary culprit.
-
Reagent Purity: Ensure the purity of your carbonyl compound, active methylene nitrile, and elemental sulfur. Impurities can act as catalysts for polymerization.
-
Solvent Choice: Utilize polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur at lower temperatures.[3]
-
Stepwise Approach: For particularly sensitive substrates, consider a two-step procedure. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then, in a separate step, react the purified intermediate with sulfur and a base.[3][4]
-
Q2: I am observing a significant byproduct with a mass corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A: Dimerization of the α,β-unsaturated nitrile is a common competitive side reaction in the Gewald synthesis.
-
Causality: The Knoevenagel-Cope condensation product is a Michael acceptor and can react with another molecule of itself, especially if the subsequent reaction with sulfur is slow.
-
Troubleshooting & Prevention:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range where the desired reaction proceeds efficiently while minimizing dimerization.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary to facilitate the initial condensation, but this can also promote dimerization. Screening bases like piperidine, morpholine, or triethylamine is recommended.[3]
-
Sulfur Activation: Ensure the elemental sulfur is finely powdered and well-dispersed to facilitate its reaction with the intermediate, thus consuming it before it can dimerize.
-
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and reliable method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[1][5] However, it is not without its pitfalls, most notably the formation of furan byproducts.
FAQs & Troubleshooting
Q1: My Paal-Knorr reaction is producing a significant amount of the corresponding furan. How can I improve the selectivity for the thiophene product?
A: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr thiophene synthesis.[1]
-
Causality: The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also act as powerful dehydrating agents.[1][6] This can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form the thermodynamically stable furan ring, which is often a competing pathway.[1][6] It is important to note that the furan is a byproduct and not an intermediate in the thiophene synthesis.[1]
-
Troubleshooting & Prevention:
-
Choice of Sulfurizing Agent: While P₄S₁₀ is traditional, Lawesson's reagent is often a milder and more selective sulfurizing agent, which can reduce the extent of furan formation.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed. Higher temperatures can favor the dehydration pathway leading to the furan.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and work up the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.
-
Q2: The reaction is sluggish, and I have a low conversion of my 1,4-dicarbonyl starting material. What can I do?
A: Low reactivity in a Paal-Knorr synthesis can often be attributed to the stability of the starting material or the deactivation of the sulfurizing agent.
-
Causality: Sterically hindered 1,4-dicarbonyl compounds may be slow to react. Additionally, phosphorus pentasulfide and Lawesson's reagent are sensitive to moisture and can degrade over time, leading to reduced reactivity.
-
Troubleshooting & Prevention:
-
Increase Temperature Cautiously: Gradually increase the reaction temperature while carefully monitoring for the formation of the furan byproduct.
-
Use a Higher-Boiling Solvent: Solvents such as toluene or xylene can allow for higher reaction temperatures to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents in an inert atmosphere to prevent the degradation of the sulfurizing agent.
-
Fresh Reagents: Use freshly opened or properly stored phosphorus pentasulfide or Lawesson's reagent.
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, particularly hydroxy- and aminothiophenes, from α,β-acetylenic esters or nitriles and thioglycolic acid derivatives.[1][7] A key challenge in this synthesis is controlling the regioselectivity.
FAQs & Troubleshooting
Q1: I am getting a mixture of regioisomers in my Fiesselmann synthesis. How can I control the regiochemistry of the product?
A: The formation of regioisomers is a known challenge in the Fiesselmann synthesis, arising from the two possible modes of addition of the thioglycolate to the triple bond.
-
Causality: The initial Michael addition of the deprotonated thioglycolic acid derivative to the α,β-acetylenic ester can occur at either the α- or β-carbon of the triple bond. The subsequent cyclization then leads to different regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the acetylenic substrate.
-
Troubleshooting & Prevention:
-
Substrate Control: The inherent electronic bias of the starting α,β-acetylenic ester is the primary determinant of regioselectivity. Electron-withdrawing groups on the β-carbon will favor nucleophilic attack at that position.
-
Reaction Conditions: While substrate control is dominant, a systematic optimization of the base and solvent system may influence the regiochemical ratio in some cases.
-
Alternative Starting Materials: If regioselectivity with an acetylenic ester is poor, consider using a β-halo-α,β-unsaturated ester as a substrate. The position of the halogen predetermines the site of nucleophilic attack by the thioglycolate, thus providing better regiocontrol.
-
Section 2: Side Reactions in the Functionalization of Pre-formed Thiophene Rings
Once the thiophene core is synthesized, further functionalization is often required. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in this regard.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a thiophene halide (or triflate) and a boronic acid or ester.[8]
FAQs & Troubleshooting
Q1: My Suzuki-Miyaura coupling on a bromothiophene substrate is giving me a significant amount of the de-brominated thiophene (protodebromination). What is the cause and how can I minimize it?
A: Protodebromination is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl halides.
-
Causality: This side reaction involves the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., water or solvent). It can be promoted by certain palladium catalysts and reaction conditions.
-
Troubleshooting & Prevention:
-
Choice of Base and Solvent: The choice of base and solvent is critical. Anhydrous conditions and the use of bases like potassium phosphate (K₃PO₄) can sometimes suppress protodebromination.
-
Palladium Precursor and Ligand: The catalyst system plays a crucial role. Screening different palladium precursors (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands can identify a combination that favors the cross-coupling pathway over protodebromination.
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can exacerbate protodebromination. Careful control of the water content is therefore important.
-
Q2: I am observing homocoupling of my thiophene boronic acid. How can I prevent this?
A: Homocoupling of the boronic acid is another common side reaction that consumes the starting material and complicates purification.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species. It results in the formation of a bithiophene species.
-
Troubleshooting & Prevention:
-
Thorough Degassing: It is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize the presence of oxygen.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress the homocoupling pathway.
-
Section 3: Data Summaries and Experimental Protocols
This section provides a summary of key reaction parameters and detailed, step-by-step protocols for the synthesis of representative substituted thiophenes.
Table 1: Troubleshooting Summary for Common Thiophene Syntheses
| Synthesis | Common Side Reaction | Key Troubleshooting Parameters |
| Gewald | Polymerization/Tar Formation | Temperature control, reagent purity, solvent choice |
| Dimerization | Temperature, base selection, sulfur dispersion | |
| Paal-Knorr | Furan Formation | Choice of sulfurizing agent, temperature, reaction time |
| Low Conversion | Temperature, anhydrous conditions, fresh reagents | |
| Fiesselmann | Regioisomer Formation | Substrate control (electronic/steric effects), use of halo-unsaturated esters |
| Suzuki Coupling | Protodebromination | Base and solvent choice, palladium catalyst/ligand, water content |
| Homocoupling | Thorough degassing, controlled reagent addition, ligand choice |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.5 g, 0.11 g-atom) in ethanol (50 mL).
-
Addition of Base: To the stirred suspension, add diethylamine (10.1 g, 0.1 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction mixture will turn from a yellow suspension to a dark brown solution.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford the desired product as a pale yellow solid.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a solution of sodium hypochlorite to trap H₂S), place 2,5-hexanedione (22.8 g, 0.2 mol) and anhydrous toluene (100 mL).
-
Addition of Sulfurizing Agent: To the stirred solution, add phosphorus pentasulfide (10.0 g, 0.0225 mol) in one portion.
-
Reaction: Heat the mixture to reflux for 1 hour. The reaction is exothermic and will turn dark.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). Separate the organic layer, and wash it with 10% sodium hydroxide solution (2 x 50 mL) and then with water (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield 2,5-dimethylthiophene.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (4.14 g, 30 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL) to the flask.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.
-
Workup: Cool the reaction to room temperature, and add water (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluting with hexane) to give 2-phenylthiophene.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagrams can be invaluable tools for understanding complex reaction mechanisms and for systematically troubleshooting experimental problems.
Diagram 1: Competing Pathways in the Gewald Synthesis
Caption: Competing reaction pathways in the Gewald synthesis.
Diagram 2: Troubleshooting Low Yield in Paal-Knorr Synthesis
Caption: A troubleshooting workflow for low yields in the Paal-Knorr synthesis.
References
-
Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 27). Fiesselmann thiophene synthesis. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 22, 2026, from [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(4). [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 22, 2026, from [Link]
-
Asghar, S., & Asghar, R. (2022). Green methodologies for the synthesis of 2-aminothiophene. SN Applied Sciences, 4(9), 249. [Link]
-
Walker, S. D., & Barder, T. E. (2009). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 131(45), 16344-16345. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11523-11548. [Link]
-
Organic Syntheses. (n.d.). Thiophene. Retrieved January 22, 2026, from [Link]
-
Fabbrizzi, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9293-9303. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved January 22, 2026, from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(9), 10-18. [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of All Thiophene-Based[9]Helicenes and Trithienothiepines with Isomeric Location of Sulfur Atoms Based on Intramolecular Selectivity of Deprotonation. The Journal of Organic Chemistry, 86(6), 4645-4655. [Link]
-
National Center for Biotechnology Information. (2014). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 70(42), 7735-7742. [Link]
- Google Patents. (1995). Process for preparing thiophene and its derivatives.
-
ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved January 22, 2026, from [Link]
-
Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]
-
ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved January 22, 2026, from [Link]
-
YouTube. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 22, 2026, from [Link]
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- 9. scribd.com [scribd.com]
Technical Support Center: Suzuki Coupling Reactions with Thiophene-2-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving thiophene-2-carboxylic acids. The inherent functionalities of this substrate—the sulfur-containing heterocycle and the carboxylic acid—present unique challenges that require careful consideration of reaction parameters. This document is structured to help you diagnose issues, optimize conditions, and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 5-bromo-thiophene-2-carboxylic acid is giving very low yields (<25%). What are the first parameters I should check?
A1: Low yields in this specific coupling are a common issue, often stemming from a few critical factors.[1] Before attempting a complete redesign of your reaction, perform the following initial checks:
-
Reagent Purity and Integrity: Verify the purity of your aryl boronic acid. Boronic acids can degrade over time, leading to protodeboronation or the formation of boroxines (anhydrides), which are less reactive.[2] Ensure your palladium catalyst has been stored correctly and is not palladium black (inactive precipitated palladium).
-
Effectiveness of Degassing: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen. Incomplete degassing is a primary cause of catalyst death and low yields. Ensure your solvent and reaction vessel are rigorously deoxygenated, for instance, by using a freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes before adding the catalyst.[3]
-
Base and Solvent Choice: The combination of base and solvent is crucial. For substrates with acid-sensitive groups, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred.[1][3] A biphasic solvent system, such as 1,4-dioxane/water or THF/water, is standard as water can facilitate the transmetalation step.[3][4]
Q2: I'm observing significant consumption of my starting materials by TLC/NMR, but the desired product spot/signal is weak. What are the likely side reactions?
A2: This is a classic sign that your starting materials are being consumed by non-productive pathways. For thiophene-2-carboxylic acids, two side reactions are particularly prevalent:
-
Decarboxylation: Thiophene-2-carboxylic acid is susceptible to losing CO₂ at elevated temperatures, especially above 100-120°C.[5] This generates thiophene, which will not participate in the coupling, effectively removing your starting material from the productive cycle.
-
Protodeboronation: The carbon-boron bond of your boronic acid partner is susceptible to cleavage, especially in protic solvents under basic conditions.[6] This converts the boronic acid into an arene, halting the catalytic cycle. Heteroaryl boronic acids are particularly prone to this issue.[7]
You may also be forming homocoupling byproducts, where two molecules of the boronic acid couple together.[2]
Q3: Should I use the thiophene-2-carboxylic acid directly, or is it better to protect the acid functionality first?
A3: While direct coupling is possible, it is often challenging. The free carboxylic acid can complicate the reaction in two ways:
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially stabilizing it and deactivating the catalyst.[8]
-
Solubility Issues: The carboxylate salt may have poor solubility in the organic phase of a biphasic system, hindering its participation in the reaction.
For these reasons, a highly recommended and often more robust strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[8][9][10] This eliminates the problematic carboxylate and generally leads to cleaner reactions and higher yields. The ester can then be saponified post-coupling to regenerate the carboxylic acid.
Q4: What is a reliable, general-purpose catalyst, ligand, and base combination to start with for this type of coupling?
A4: For a starting point, especially after esterifying the carboxylic acid, a robust system is often required. While the classic Pd(PPh₃)₄ can work, more modern catalyst systems often provide better results, especially with challenging substrates.
A reliable starting point would be:
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: SPhos (A bulky, electron-rich biaryl phosphine ligand)[11][12]
-
Base: K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 ratio)
This combination is known for its high activity and broad substrate scope, often allowing for reactions at lower temperatures (e.g., 80-100 °C), which can help minimize side reactions like decarboxylation.[11]
Advanced Troubleshooting Guide
This section provides a deeper dive into specific problems and outlines systematic approaches to resolving them.
Problem: Persistently Low or No Product Yield
If initial checks from the FAQ section do not resolve low yield issues, a more systematic optimization is necessary.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
-
Cause 1: Catalyst and Ligand Mismatch
-
The "Why": The oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination are highly dependent on the electronic and steric properties of the phosphine ligand. Thiophene substrates can be challenging, and a standard ligand like triphenylphosphine (PPh₃) may not be sufficient.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) promote the formation of the active monoligated palladium species, accelerating the catalytic cycle and often enabling the coupling of less reactive partners.[12]
-
Solution: Screen a panel of catalysts and ligands. A good starting point is to compare a classic catalyst with a more modern one.
-
| Catalyst/Ligand System | Typical Loading (mol %) | Strengths & Considerations | Reference |
| Pd(PPh₃)₄ | 2-5% | Widely available, works for simple substrates. Can be sluggish. | [14] |
| Pd(OAc)₂ / SPhos | 1-2% Pd, 2-4% Ligand | Highly active, broad scope, good for hindered substrates. | [11][12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-2% Pd, 2-4% Ligand | Very active system, but the ligand is air-sensitive. | [15] |
| PdCl₂(dppf) | 2-5% | Robust catalyst, particularly good for heteroaromatic substrates. | [16] |
-
Cause 2: Suboptimal Base or Solvent
-
The "Why": The base has multiple roles in the Suzuki reaction.[17][18] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[15][19] The choice of base can influence reaction rate and the prevalence of side reactions. A base that is too strong or used in a solvent where it is not partially soluble can lead to ester hydrolysis or other issues. The solvent must facilitate the interaction of both the organic-soluble halide and the often water-soluble activated boronate.
-
Solution: If a standard base like K₂CO₃ fails, try a stronger, more soluble inorganic base like K₃PO₄ or Cs₂CO₃.[3] These are often more effective, especially with less reactive coupling partners. Vary the organic solvent to water ratio (e.g., from 10:1 to 4:1) to improve the solubility and interaction of all components.
-
-
Cause 3: Unstable Boron Reagent
-
The "Why": As mentioned, protodeboronation is a major competing pathway.[6] This is exacerbated by high temperatures, prolonged reaction times, and the presence of water. Boronic acids are generally less stable than their corresponding boronic esters.
-
Solution: Switch from the aryl boronic acid to a more stable aryl boronic acid pinacol ester (Bpin) or MIDA boronate .[4][6][20] These reagents are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions, which can lead to cleaner reactions and higher yields.
-
Problem: Significant Side Product Formation
Identifying the major byproduct is key to solving this issue.
Caption: The desired Suzuki pathway competes with decarboxylation and protodeboronation.
-
Issue 1: Decarboxylation is Dominant
-
Diagnosis: The primary byproduct observed by GC-MS or NMR is the corresponding bromothiophene (without the carboxylic acid).
-
Solution:
-
Reduce Temperature: This is the most direct solution. Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C), even if it requires a longer reaction time.[3]
-
Protect the Carboxylic Acid: As detailed previously, converting the acid to an ester is the most effective preventative measure. The ester is significantly more stable to decarboxylation.[9][10]
-
Use a More Active Catalyst: A highly active catalyst system (e.g., Pd(OAc)₂/SPhos) can accelerate the desired Suzuki coupling to outcompete the slower thermal decarboxylation process.[11]
-
-
-
Issue 2: Protodeboronation is Dominant
-
Diagnosis: The primary byproduct is the arene corresponding to your boronic acid coupling partner.
-
Solution:
-
Use a Boronic Ester: Replace the boronic acid with its pinacol (Bpin) or MIDA ester equivalent.[4][20] They are significantly more stable.
-
Minimize Water: While some water is beneficial, excess water can promote protodeboronation. Try reducing the water content in your solvent system or use a milder base like potassium fluoride (KF), which can activate the boronic acid with less associated water.[15]
-
Use Stoichiometry to Your Advantage: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent to compensate for some loss to this side reaction.[11]
-
-
Recommended Experimental Protocols
Protocol 1: Esterification of 5-bromo-thiophene-2-carboxylic acid
This protocol describes a standard Steglich esterification to protect the carboxylic acid, which is a crucial first step for improving the reliability of the subsequent Suzuki coupling.[9]
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-thiophene-2-carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous Dichloromethane (DCM).
-
Add the desired alcohol (e.g., ethanol or methanol, 1.5 eq.).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) as a catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling of an Esterified Thiophene
This protocol uses a modern catalyst system for the coupling of an aryl halide with an aryl boronic acid.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the ethyl 5-bromothiophene-2-carboxylate (1.0 eq.), the aryl boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).
-
Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[21]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
By systematically addressing these common issues and employing robust, optimized protocols, you can significantly increase the success rate of Suzuki coupling reactions with challenging thiophene-2-carboxylic acid substrates.
References
-
Suzuki reaction . Wikipedia. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities . Taylor & Francis Online. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Royal Society of Chemistry. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring . ProQuest. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]
-
SUZUKI REACTION MONITORING . Advion. [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant . Royal Society of Chemistry. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
Role of a base in Suzuki-Miyaura reaction . ResearchGate. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions . AZoM. [Link]
-
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction . ResearchGate. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations . SpringerLink. [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant . Royal Society of Chemistry. [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies . National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations . MDPI. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]
-
Can i get some help with a particular Suzuki coupling reaction please? . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol . ACS Publications. [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy . YouTube. [Link]
-
Do carboxylic acids interfere with Suzukis? . Reddit. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies . ResearchGate. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles . PubMed. [Link]
-
Thiophene-2-carboxylic acid . Wikipedia. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls . National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
purification techniques for removing impurities from thiophene carboxylic acids
Welcome to the technical support center for the purification of thiophene carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who work with these critical intermediates. Thiophene-2-carboxylic acid and its derivatives are vital building blocks in organic synthesis, particularly for active pharmaceutical ingredients (APIs) like Suprofen.[1][2][3] Achieving high purity, often exceeding 99%, is paramount as impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final products.[1]
This document provides in-depth, field-proven guidance in a question-and-answer format, addressing common challenges and troubleshooting scenarios encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude thiophene carboxylic acid?
The impurity profile of your crude product is intrinsically linked to its synthesis route. Thiophene-2-carboxylic acid is commonly prepared via the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[2][3][4]
Common impurities may include:
-
Unreacted Starting Materials: Residual 2-acetylthiophene, thiophene, or other precursors used in the synthesis.
-
Reaction Byproducts: Depending on the synthetic route, byproducts can form. For instance, oxidation reactions might yield formic acid. Syntheses involving bromination steps may leave residual bromine-containing compounds.[5]
-
Reagents and Catalysts: Traces of acids, bases, or metal catalysts used during the synthesis.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Non-aromatic Sulfur Impurities: If the starting thiophene is not of high purity, it may contain sulfur-based impurities that can carry through the synthesis.
Q2: What are the primary methods for purifying thiophene carboxylic acids?
There are three principal techniques, each suited for different types of impurities and scales:
-
Acid-Base Extraction: This is often the first and most effective method for removing neutral or basic impurities. It leverages the acidic nature of the carboxyl group.[6][7]
-
Recrystallization: An excellent technique for removing small amounts of impurities from solid thiophene carboxylic acids to obtain high-purity crystalline material.[8][9]
-
Column Chromatography: Used for separating compounds with similar polarities, such as a desired thiophene carboxylic acid from other acidic or polar impurities that are not easily removed by extraction or recrystallization.[10]
Q3: How do I choose the right purification method for my specific situation?
The choice depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates organic acids from neutral and basic compounds by converting the acid into its water-soluble salt form.[6][11]
Q: My yield is very low after the extraction and precipitation. What went wrong?
Low recovery is a common issue and can often be traced back to pH control or incomplete extraction.
-
Cause 1: Incomplete Deprotonation. During the base wash (e.g., with NaOH or NaHCO₃), the pH of the aqueous layer may not have been high enough to fully deprotonate the thiophene carboxylic acid into its water-soluble carboxylate salt.
-
Expert Insight: The pH of the aqueous solution should be at least two to three pH units above the pKa of the carboxylic acid to ensure complete conversion to the salt form.[8] Thiophene-2-carboxylic acid has a pKa of approximately 3.49.[4] Therefore, a pH of 6 or higher is needed. Using a weak base like sodium bicarbonate is generally sufficient and safer than strong bases like NaOH, which could potentially hydrolyze other functional groups if present.[7]
-
-
Cause 2: Incomplete Precipitation. During acidification (e.g., with HCl), the pH was not lowered sufficiently to fully protonate the carboxylate salt back into the neutral, organic-soluble carboxylic acid.
-
Expert Insight: To ensure complete precipitation, the pH should be lowered to at least two pH units below the pKa.[8] For thiophene-2-carboxylic acid, aim for a pH of 1-2. Always check the pH with litmus paper or a pH meter.
-
-
Cause 3: Insufficient Extraction from Aqueous Layer. After precipitation, the product may have some solubility in the acidic aqueous layer.
-
Solution: Extract the acidified aqueous layer multiple times (2-3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all of the precipitated product.[5] Combine these organic extracts for drying and solvent removal.
-
Q: An emulsion formed in my separatory funnel. How can I break it?
Emulsions are colloidal suspensions of one liquid in another and are a frequent frustration. They often form when the two phases are shaken too vigorously.
-
Solution 1: Time. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Solution 2: Brine Wash. Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and decreases the solubility of the organic component in the aqueous layer.
-
Solution 3: Gentle Agitation. Gently swirl or rock the funnel instead of vigorous shaking.
-
Solution 4: Filtration. In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break the suspension.
Troubleshooting Guide: Recrystallization
Recrystallization is a purification technique for solids, based on differences in solubility of the compound and impurities in a given solvent at different temperatures.
Q: I can't find a good solvent for recrystallization. What are the criteria?
The ideal solvent is one in which your thiophene carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.
| Solvent | Boiling Point (°C) | Suitability Notes |
| Water | 100 °C | Good for many thiophene carboxylic acids. A patent for 2-thiophenecarboxylic acid preparation specifies recrystallization from water.[5] |
| Heptane | 98 °C | Effective for some halogenated thiophene carboxylic acid derivatives.[9] |
| Ethanol/Water | ~78-100 °C | A good solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool. |
| Toluene | 111 °C | Can be a good choice for less polar derivatives.[8] |
Q: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals.
-
Cause 1: Solution is too saturated. The concentration of the acid is too high.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
-
Cause 2: Cooling is too rapid.
-
Solution: Insulate the flask to slow the cooling rate. Do not place it directly in an ice bath from a high temperature.
-
-
Cause 3: Melting point of the solute is lower than the temperature of the solution.
-
Solution: Try a lower-boiling point solvent or a solvent pair.
-
Troubleshooting Guide: Column Chromatography
Q: My carboxylic acid is streaking badly on the TLC plate and column. How can I get sharp bands?
Streaking, or tailing, is a classic problem when running carboxylic acids on silica gel.
-
Causality: Silica gel is inherently acidic. The polar carboxylic acid group interacts very strongly with the silica surface via hydrogen bonding. This leads to a dynamic equilibrium between the acid being adsorbed to the silica and dissolved in the mobile phase, resulting in a smeared spot rather than a tight band.[12]
-
Expert Solution: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[13] This acidic modifier protonates the carboxylate groups, reducing their strong interaction with the silica stationary phase and resulting in sharper bands.[13] The added acid is volatile and can be easily removed under vacuum with the solvent.
Detailed Experimental Protocols
Protocol 1: Purification of Thiophene-2-Carboxylic Acid by Acid-Base Extraction
This protocol is designed to remove neutral organic impurities.
-
Dissolution: Dissolve the crude thiophene-2-carboxylic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add a saturated solution of sodium bicarbonate (NaHCO₃) (approx. half the volume of the organic solvent). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of pure thiophene-2-carboxylic acid should form.[6]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization from Water
This protocol is suitable for a final polishing step after extraction.
-
Dissolution: Place the crude or extracted thiophene-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[5]
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
-
Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
-
CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
-
Sourcing High-Purity Thiophene-2-carboxylic Acid: A Buyer's Guide. SF-Chem.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
-
EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
-
2-Thiophenecarboxylic acid CAS#: 527-72-0. ChemicalBook.
-
Acid–base extraction. Wikipedia.
-
Thiophene-2-carboxylic acid. Wikipedia.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
-
How to separate ester from carboxylic acid by using chromatography?. ResearchGate.
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. SF-Chem.
-
2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem.
-
2-thiophene carboxylic acid, 527-72-0. The Good Scents Company.
-
Isolation of a Carboxylic acid. Reddit.
-
4.8: Acid-Base Extraction. Chemistry LibreTexts.
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC.
-
Column chromatography of carboxylic acids?. Reddit.
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Technical Support Center: Stability of 5-Ethyl-4-methylthiophene-2-carboxylic acid in Solution
Welcome to the technical support center for 5-Ethyl-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The acidity or basicity of the solution can significantly impact the compound's stability.[1][2][3] The carboxylic acid group's ionization state is pH-dependent, which can alter its reactivity and degradation pathways.[2]
-
Solvent: The choice of solvent is critical. While soluble in many organic solvents, its stability can vary.[2][4] Polar solvents may facilitate different degradation reactions compared to non-polar solvents.
-
Temperature: Elevated temperatures generally accelerate chemical reactions, including degradation.[2][5][6] Long-term storage at room temperature may not be ideal.
-
Light Exposure: Thiophene-containing compounds can be susceptible to photodegradation.[7] Exposure to UV or even ambient light over extended periods can lead to decomposition.
-
Oxidizing Agents: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and other degradation products.[8][9][10][11] The presence of oxidizing agents or dissolved oxygen can compromise the compound's integrity.
Q2: How should I properly store solutions of this compound?
A2: To ensure maximum stability, solutions of this compound should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, such as -20°C, for long-term storage.[12] For short-term use, refrigeration at 2-8°C is recommended.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For sensitive applications, purging the solution and the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[11]
-
Solvent Purity: Use high-purity, degassed solvents to minimize the presence of impurities and dissolved oxygen that could initiate degradation.
Q3: In which solvents is this compound most stable?
A3: While specific stability data for this compound in a wide range of solvents is not extensively published, general principles for thiophene carboxylic acids suggest that aprotic, non-polar, or moderately polar solvents are often preferred for long-term stability. Solvents like dichloromethane, and dimethylformamide are commonly used for dissolving similar compounds.[4] It is advisable to prepare fresh solutions for critical experiments or to validate the stability in your chosen solvent under your experimental conditions.
II. Troubleshooting Guide: Degradation in Solution
This section provides a structured approach to identifying and resolving common stability issues encountered during experimental work.
Issue 1: Unexpected changes in solution color or precipitation.
Possible Cause: This often indicates degradation of the compound, leading to the formation of colored byproducts or insoluble precipitates. Thiophene rings can be susceptible to oxidation, which may result in colored impurities.
Troubleshooting Workflow:
Caption: Troubleshooting color change and precipitation.
Detailed Steps & Explanation:
-
Light Exclusion: Thiophenes can undergo photochemical reactions.[7] The initial and most straightforward step is to ensure the solution is rigorously protected from light.
-
Temperature Control: Chemical degradation rates are highly dependent on temperature.[2] Storing the solution at -20°C significantly slows down most degradation processes.
-
Solvent & pH Evaluation: The solubility and stability of carboxylic acids are influenced by pH.[2] If the solvent is protic (e.g., alcohols), pH changes can occur, affecting stability. In unbuffered aqueous solutions, the pH can also play a significant role.
-
Inert Atmosphere: The thiophene ring can be oxidized.[8][9][11] If other factors have been addressed, dissolved oxygen may be the culprit. Purging the solvent and the solution with an inert gas can mitigate this.
Issue 2: Inconsistent results or loss of compound activity in biological assays.
Possible Cause: The active compound may be degrading in the assay medium over the course of the experiment. The complex nature of biological media (pH, presence of potential reactants) can accelerate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological results.
Detailed Steps & Explanation:
-
Stock Solution Integrity: First, confirm that the stock solution is not the source of the problem. Use the troubleshooting steps from Issue 1 to ensure your stock is stable.
-
Stability in Assay Medium: Biological media are complex aqueous solutions with defined pH and various components that could react with your compound.
-
Protocol: Prepare a solution of your compound in the assay medium at the final experimental concentration.
-
Analysis: At different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, CO2), take an aliquot and analyze it by a suitable method like HPLC or LC-MS to quantify the amount of remaining parent compound.
-
-
Data Interpretation:
-
If significant degradation is observed, you may need to adjust your experimental protocol by reducing the incubation time or adding the compound at the last possible moment.
-
If the compound is stable, the inconsistency in your results is likely due to other experimental factors.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause: These new peaks are likely degradation products. The conditions of the analytical method itself (e.g., mobile phase pH, temperature) could also potentially contribute to on-column degradation, although this is less common.
Troubleshooting and Characterization Protocol:
-
Sample Preparation Review:
-
Ensure that the sample is analyzed immediately after preparation.
-
Keep the sample in the autosampler at a low temperature (e.g., 4°C) if there is a delay before injection.
-
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate degradation products, which can then be used as markers.
-
Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl.
-
Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH.
-
Oxidative Condition: Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Thermal Condition: Heat a solution of the compound (e.g., at 60°C).
-
Photolytic Condition: Expose a solution of the compound to UV light.
-
-
Analysis and Data Comparison: Analyze the samples from the forced degradation study by LC-MS. Compare the retention times and mass spectra of the new peaks with those observed in your experimental samples. This can help identify the type of degradation occurring (e.g., hydrolysis, oxidation).
Table 1: Potential Degradation Pathways and Analytical Signatures
| Degradation Pathway | Triggering Condition | Expected Product Type | Analytical Signature (LC-MS) |
| Oxidation | Oxygen, Oxidizing agents | Thiophene-S-oxide | M+16 peak |
| Decarboxylation | Heat, Extreme pH | 5-Ethyl-4-methylthiophene | M-44 peak |
| Ring Opening | Strong oxidation, Light | Various acyclic compounds | Significant change in UV spectrum and mass |
| Esterification | Alcoholic solvents, Acidic pH | Corresponding ester | M + (mass of alcohol - 18) peak |
III. Concluding Remarks
The stability of this compound is a critical parameter for obtaining reliable and reproducible experimental results. By understanding the key factors that influence its degradation and by implementing the appropriate storage and handling procedures, researchers can minimize stability-related issues. The troubleshooting guides provided should serve as a valuable resource for diagnosing and resolving problems as they arise. When in doubt, performing a simple stability study under your specific experimental conditions is a prudent step to ensure data integrity.
References
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). Vertex AI Search.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (2024). MDPI.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. (n.d.).
- Structural and thermal properties of carboxylic acid functionalized polythiophenes - SciSpace. (n.d.). SciSpace.
- Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. (n.d.). Semantic Scholar.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Thiophene-2-carboxylic acid(527-72-0) - ChemicalBook. (n.d.). ChemicalBook.
- Preparation and Photochemistry of Thiophene-S-oxides. (n.d.). MDPI.
- A pH-dependent SERS study of thiophene-2-carboxylic acid adsorbed on Ag-sols. (n.d.).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Solubility of Things.
- Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - MDPI. (2022). MDPI.
- Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde - Eurasian Chemical Communications. (n.d.).
- Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory - PubMed. (2010). PubMed.
- 5-Amino-4-cyano-3-methyl-thiophene-2-carboxylic acid ethyl ester - ChemBK. (2024). ChemBK.
- Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applic
- 5-Ethyl-4-methyl-thiophene-2-carboxylic acid. (n.d.). LabSolu.
- Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.). Pharmaguideline.
- Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Wikipedia.
- Why is thiophene stable to acid? : r/OrganicChemistry - Reddit. (2024). Reddit.
- 5-Ethyl-4-methyl-thiophene-2-carboxylic acid | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- 436384 5-Ethyl-4-methyl-thiophene-2-carboxylic acid CAS: 40808-25-1. (n.d.). Sigma-Aldrich.
- (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. (n.d.).
- Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. (n.d.). PubChem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. (n.d.).
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S | CID 597279. (n.d.). PubChem.
- Effect of pH on the stability of plant phenolic compounds - PubMed. (n.d.). PubMed.
- Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chrom
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.).
- 5-Ethyl-4-methyl-thiophene-2-carboxylic acid - Data Sheet - United States Biological. (n.d.).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Semantic Scholar.
- Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem. (n.d.). PubChem.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.). Beilstein Journals.
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF - ResearchGate. (n.d.).
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. (n.d.).
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Technical Support Center: Overcoming Low Reactivity of the Thiophene Core in Functionalization Reactions
Welcome to the technical support center for thiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the thiophene core. Thiophene and its derivatives are crucial building blocks in materials science and medicinal chemistry; however, the inherent electronic properties of the thiophene ring can present significant challenges in achieving desired functionalization.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is the thiophene core considered to have low reactivity in certain functionalization reactions?
The notion of thiophene's "low reactivity" is context-dependent. In electrophilic aromatic substitution, thiophene is actually more reactive than benzene due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex.[3][4] However, challenges arise in other crucial transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Thiophene is generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups.[5][6] The electron-rich nature of the ring disfavors the formation of the negatively charged Meisenheimer intermediate.[6]
-
Regioselectivity in Electrophilic Substitution: While reactive, controlling the position of functionalization can be difficult. Electrophilic substitution on unsubstituted thiophene preferentially occurs at the C2 (α) position due to greater stabilization of the cationic intermediate.[3][7] Achieving substitution at the C3 (β) position often requires specific strategies.
-
C-H Activation at the β-position: The C-H bonds at the C3 and C4 positions are generally less reactive than those at the C2 and C5 positions, making direct functionalization at the β-positions more challenging.[8]
Q2: What are the primary strategies to overcome the low reactivity and achieve selective functionalization of thiophene?
Several powerful strategies have been developed to address the challenges of thiophene functionalization:
-
Metal-Catalyzed Cross-Coupling Reactions: This is a cornerstone of modern thiophene chemistry. Reactions like Suzuki-Miyaura, Stille, and Kumada couplings are widely used.[9][10][11][12][13] These methods typically involve the initial preparation of a thienyl organometallic reagent (e.g., boronic acid, stannane, or Grignard reagent) or a halogenated thiophene.[1][14][15]
-
Direct C-H Activation/Functionalization: This approach avoids the pre-functionalization step required for cross-coupling.[16][17][18][19] Transition metal catalysts, often palladium or rhodium, are used to directly activate a C-H bond, which can then react with a coupling partner.[8][16] Directing groups can be employed to achieve high regioselectivity, including at the typically less reactive C3 and C4 positions.[16][17][18]
-
Deprotonative Metalation (Lithiation): Treatment of thiophene with a strong base like n-butyllithium results in deprotonation, primarily at the C2 position, to form 2-lithiothiophene.[15][20] This potent nucleophile can then react with a wide range of electrophiles.[15] This method is highly effective for introducing substituents at the α-position.
Q3: How do I choose the right functionalization strategy for my target molecule?
The choice of strategy depends on several factors, including the desired substitution pattern, the functional groups already present on the thiophene ring, and the available starting materials. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a thiophene functionalization strategy.
Troubleshooting Guides
Scenario 1: Poor Yield in Suzuki-Miyaura Coupling of a Thienyl Halide
Q: I am attempting a Suzuki-Miyaura coupling between 3-bromothiophene and an arylboronic acid, but I am getting very low yields of the desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings involving thiophenes can stem from several issues. Here’s a systematic troubleshooting approach:
1. Catalyst and Ligand Selection:
-
The Problem: The choice of palladium catalyst and phosphine ligand is critical, especially for the less reactive C3 position. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.
-
The Solution:
-
Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and reductive elimination, which can be rate-limiting steps.
-
Catalyst Precursor: Use a stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) in combination with the chosen ligand.[21]
-
Refer to the Table: The table below provides a starting point for catalyst systems that have been successful for challenging thiophene couplings.
-
| Catalyst System | Substrate Type | Typical Loading (mol%) | Solvent | Base | Reference |
| Pd(OAc)₂ / SPhos | (Hetero)aryl chlorides/bromides | 0.5 - 2 | Toluene/H₂O | K₃PO₄ | [21] |
| Pd(dtbpf)Cl₂ | Bromoanilines | 2 | Kolliphor EL/H₂O | Et₃N | [11] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides | 1-2 | Dioxane | K₃PO₄ | N/A |
2. Base and Solvent Effects:
-
The Problem: The choice of base and solvent can significantly impact the reaction rate and yield. An inappropriate base may not efficiently facilitate the transmetalation step, while a poor solvent can lead to solubility issues or catalyst decomposition.
-
The Solution:
-
Base: For thienylboronic acids, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[22] For couplings with (hetero)aryl chlorides, aqueous conditions with a base can be more efficient than anhydrous conditions.[9][23]
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Aqueous solvent systems (e.g., toluene/water or n-butanol/water) can be surprisingly effective and facilitate product separation.[9][23]
-
3. Quality of Boronic Acid:
-
The Problem: Thienylboronic acids can be prone to decomposition (protodeboronation), especially under acidic conditions or upon prolonged storage.
-
The Solution:
-
Use freshly prepared or purchased boronic acid.
-
Consider using the more stable boronic ester (e.g., pinacol ester) derivatives, which can be more robust during the reaction and purification.[24]
-
4. Reaction Temperature and Time:
-
The Problem: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.
-
The Solution:
-
Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.
-
Scenario 2: Lack of Regioselectivity in Direct C-H Arylation
Q: I am trying to perform a direct C-H arylation on a 3-substituted thiophene to obtain the 2,3-disubstituted product, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in direct C-H arylations of substituted thiophenes is a common challenge. The electronic nature of the existing substituent and the reaction conditions play a crucial role.
1. Ligand-Controlled Regioselectivity:
-
The Concept: The choice of ligand can steer the reaction towards a specific C-H bond.[22][25] This is a powerful tool for controlling regioselectivity.
-
The Strategy:
-
For α-Arylation (C2 or C5): Bipyridyl-type ligands often favor arylation at the more electron-rich α-positions.[25] The mechanism is believed to proceed through a concerted metalation-deprotonation pathway.[22][25]
-
For β-Arylation (C3 or C4): Bulky, electron-deficient phosphine ligands, such as P(OCH(CF₃)₂)₃, have been shown to promote arylation at the β-position.[25] This is thought to occur via a Heck-type mechanism.[25]
-
Caption: Ligand-controlled regioselectivity in thiophene C-H arylation.
2. Directing Groups:
-
The Concept: Installing a directing group on the thiophene ring can force the metal catalyst to activate a specific C-H bond, often one that is sterically or electronically disfavored.
-
The Strategy:
-
Groups like amides, carboxylic acids, or pyridyls can chelate to the metal center and direct functionalization to an adjacent C-H bond.[16][17][18]
-
Some directing groups are designed to be "traceless" or easily removable after the reaction.[16][18] For example, a pH-sensitive directing group can be used to switch between directed and non-directed C-H activation pathways, allowing for sequential functionalization at different positions.[16][17][18]
-
Scenario 3: Failure of Electrophilic Substitution (e.g., Friedel-Crafts Acylation)
Q: My Friedel-Crafts acylation on a thiophene derivative is not working. The starting material is either recovered, or I get a complex mixture of products. What could be the issue?
A: Friedel-Crafts reactions on thiophenes can be problematic, especially with deactivating substituents or harsh conditions.
1. Thiophene Ring Decomposition:
-
The Problem: Thiophenes are more susceptible to polymerization and degradation under strongly acidic conditions compared to benzene.[26] The Lewis acid catalyst (e.g., AlCl₃) can promote unwanted side reactions.
-
The Solution:
-
Milder Lewis Acids: Use milder Lewis acids such as SnCl₄, ZnCl₂, or FeCl₃.
-
Alternative Acylation Methods: Consider using an acyl anhydride with a catalytic amount of a milder Lewis acid or a protic acid like polyphosphoric acid.
-
2. Deactivating Substituents:
-
The Problem: If your thiophene already bears an electron-withdrawing group (e.g., nitro, cyano, acyl), the ring will be deactivated towards further electrophilic substitution, making the reaction much more difficult.
-
The Solution:
-
Increase Catalyst Stoichiometry: A higher amount of Lewis acid may be required to drive the reaction.
-
Higher Temperatures: Carefully increasing the reaction temperature may be necessary, but this also increases the risk of decomposition.
-
Alternative Synthetic Route: It may be more effective to introduce the acyl group before the deactivating group. Consider a different synthetic disconnection.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Thienyl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the thienyl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Directed C-H Arylation of Thiophene-2-carboxamide
This protocol illustrates the use of a directing group for C3-selective arylation.
-
Reaction Setup: In a pressure tube, combine thiophene-2-carboxamide (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (if required).
-
Base and Additive: Add the base (e.g., K₂CO₃, 2.0 mmol) and any necessary additives (e.g., a silver salt oxidant).
-
Solvent: Add the solvent (e.g., DMA or toluene, 3 mL).
-
Reaction: Seal the tube and heat to the required temperature (e.g., 120 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography to isolate the 3-aryl-thiophene-2-carboxamide product.
References
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313. [Link][16][17][18]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). RSC Publishing. [Link][8]
-
Sequential Regioselective C–H Functionalization of Thiophenes. (2016). ACS Publications. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link][9][23]
-
Sequential Regioselective C-H Functionalization of Thiophenes. (2016). PubMed. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. [Link][19]
-
Zhao, D., et al. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. PubMed. [Link][25]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing). [Link][10]
-
Thiophene Metallation and Cross-Coupling Chemistry. (n.d.). ResearchGate. [Link][14]
-
Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link][11]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). PubMed. [Link]
-
Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. (2013). ACS Publications. [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). ResearchGate. [Link][24]
-
Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (1998). PubMed. [Link][12]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. [Link]
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Catalytic asymmetric functionalization and dearomatization of thiophenes. (2024). Chemical Science (RSC Publishing). [Link]
-
Design Strategies and Synthesis of Thiophene-based Organic Materials. (2019). Carnegie Mellon University. [Link]
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. (n.d.). ResearchGate. [Link][22]
-
Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. (n.d.). Royal Society of Chemistry. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). ACS Publications. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link][13]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PubMed Central. [Link][21]
-
Application of regioselective thiophene lithiation to the synthesis of thiophene analogs of xanthones and thioxanthones. (1982). ACS Publications. [Link][20]
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Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). PubMed Central. [Link]
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Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes. (n.d.). Sci-Hub. [Link]
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Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Semantic Scholar. [Link]
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Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). PubMed Central. [Link]
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Synthetic strategies and functional reactivity of versatile thiophene synthons. (n.d.). ResearchGate. [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. [Link]
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Thiophene-Based Trimers and Their Bioapplications: An Overview. (n.d.). MDPI. [Link]
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explain electrophilic substitution reaction in thiophene. (2023). Brainly.in. [Link][26]
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Electrophilic substitution on thiophene. (n.d.). Química Organica.org. [Link]
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Nucleophilic substitution in pyrrole, thiophene and furan. (n.d.). Química Organica.org. [Link][5]
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Synthesis of bio-based 2-thiothiophenes. (2021). Philosophical Transactions of the Royal Society A. [Link]
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The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. (n.d.). ResearchGate. [Link][2]
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The electrophilic aromatic substitution reaction rate for thiophe... (n.d.). Pearson+. [Link][4]
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Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017). ACS Publications. [Link]
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Electrophilic substitution of thiophene. (2020). YouTube. [Link][7]
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Nucleophilic Substitution of Thiophene Derivatives. (n.d.). ResearchGate. [Link][6]
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Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. (1976). ACS Publications. [Link]
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Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). RSC Publishing. [Link]
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(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). ResearchGate. [Link]
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Reactivity order is pyrrole>furan >thiophene . What is the reason?. (2016). Quora. [Link]
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Synthesis, characterization, and reactivity of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II). (2014). PubMed. [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of substituted thiophene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid to pilot or manufacturing scale. We will address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most robust and scalable synthetic route to this compound?
Answer: For scaling up, the most reliable and commonly employed route is the deprotonative lithiation of a 2,3-disubstituted thiophene precursor followed by carboxylation . The thiophene ring has an acidic proton at the 5-position which can be selectively removed by a strong organolithium base, like n-butyllithium (n-BuLi), to form a stable lithium intermediate. This intermediate then acts as a potent nucleophile, readily attacking carbon dioxide to form the desired carboxylic acid after an acidic workup.
The primary precursor for this synthesis is 3-methyl-2-ethylthiophene . The overall transformation is a two-step, one-pot process.
Caption: Troubleshooting workflow for low-yield lithiation reactions.
Q3: My carboxylation step is inefficient. How can I improve the yield and minimize byproducts?
Answer: A successful lithiation can still be compromised by a poorly executed carboxylation. The key is to ensure rapid and efficient mixing of the organolithium intermediate with a large excess of CO₂ while maintaining low temperatures.
Best Practices for Carboxylation:
-
CO₂ Source and Form:
-
Do not use gaseous CO₂ bubbled through the solution. This is inefficient for larger scales and often leads to low yields.
-
Use high-quality, freshly crushed dry ice. The increased surface area of powdered or milled dry ice dramatically improves its availability in the reaction solution, leading to higher yields. [1][2][3] * Procedure: Cool a separate, dry reactor containing anhydrous THF to -78 °C. While stirring vigorously, add freshly crushed dry ice to create a cold slurry. Transfer the cold organolithium solution via a cannula or insulated transfer line into this CO₂ slurry. This ensures the organolithium always encounters an excess of CO₂, minimizing side reactions.
-
-
Temperature Management:
-
Cause: The carboxylation is also exothermic. If the temperature rises, the organolithium can react with the newly formed carboxylate to produce a ketone byproduct.
-
Solution: Maintain the temperature below -60 °C during the entire transfer and quenching process.
-
-
Work-up:
-
After the addition is complete, allow the mixture to slowly warm to room temperature. Quench by carefully adding water, followed by acidification (e.g., with 2N HCl) to a pH of ~1-2. This protonates the lithium carboxylate salt, precipitating your product.
-
Q4: What is the most effective method for purifying the final product on a large scale?
Answer: For multi-kilogram quantities, column chromatography is generally not feasible. The preferred method is crystallization . Thiophene carboxylic acids are typically crystalline solids. [4] Purification Protocol:
-
Extraction: After acidification, the crude product will likely precipitate. If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Base Wash: Wash the combined organic layers with brine. To remove any unreacted starting material (3-methyl-2-ethylthiophene), you can perform a basic wash. Add a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to the organic solution. The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral starting material remains in the organic layer.
-
Re-precipitation: Separate the layers. Re-acidify the aqueous layer with cold 2N HCl to re-precipitate the purified carboxylic acid.
-
Crystallization: Filter the solid product. For further purification, perform a recrystallization from a suitable solvent system. Common choices include ethanol/water, heptane/ethyl acetate, or toluene. [5]The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Drying: Dry the final crystalline product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
Experimental Protocol: Kilogram-Scale Synthesis
Materials & Equipment:
-
100 L Glass-Lined Reactor with Cryostat (-80 °C capability), Overhead Stirrer, and Nitrogen/Argon Inlet
-
3-Methyl-2-ethylthiophene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂), freshly crushed (5-10 eq)
-
Hydrochloric Acid (2N)
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is scrupulously clean and dry. Purge the reactor with argon for several hours.
-
Initial Charge: Charge the reactor with 3-methyl-2-ethylthiophene (e.g., 5.0 kg) and anhydrous THF (e.g., 40 L). Begin stirring and cool the solution to -78 °C.
-
Lithiation: Slowly add the titrated n-butyllithium solution via a dip tube over 1-2 hours, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the resulting solution at -78 °C for an additional hour.
-
Carboxylation: In a separate, dry vessel, prepare a slurry of crushed dry ice (e.g., 25 kg) in anhydrous THF (~20 L) at -78 °C.
-
Transfer/Quench: Transfer the cold lithiated thiophene solution from the reactor into the dry ice slurry via a pressure-equalized transfer line. The transfer should be done at a rate that maintains the slurry temperature below -60 °C.
-
Warm-up & Work-up: Once the transfer is complete, allow the reaction mixture to slowly warm to ambient temperature overnight with gentle stirring.
-
Acidification: Slowly and carefully add 2N HCl until the pH of the aqueous phase is ~1. A solid precipitate should form.
-
Isolation & Purification:
-
Filter the solid product and wash the cake with cold water.
-
For higher purity, suspend the crude solid in ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.
-
Perform a basic extraction as described in Q4.
-
Re-precipitate the product from the aqueous layer with 2N HCl.
-
Filter the purified solid, wash with cold water, and dry under vacuum at 40 °C to a constant weight.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Putrov, G. A., & Vovk, M. V. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2018(1), 27-84. [Link]
-
Li, C. J., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 30(1), 123. [Link]
-
O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. ACS Omega, 6(5), 4065-4070. [Link]
-
Livent Corporation. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Organic & Inorganic Au, 2(3), 245-254. [Link]
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Bailey, W. F. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 143-149. [Link]
- Ulrich, J., & Bülau, H. C. (2002).Melt Crystallization. In A. S. Myerson (Ed.), Handbook of Industrial Crystallization (2nd ed., pp. 161-179). Butterworth-Heinemann.
-
Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Hartner, F. W., et al. (1984).Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Newman, H. S., & Holmes, H. L. (1943). 2-Acetylthiophene. Organic Syntheses, Coll. Vol. II, p. 428. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Ethyl-4-methylthiophene-2-carboxylic acid and Other Thiophene Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block in drug design, leading to a wide array of derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] This guide provides a comparative analysis of the potential biological activity of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a less-explored derivative, in relation to its more extensively studied chemical cousins. While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its potential bioactivities by examining the structure-activity relationships (SAR) of analogous thiophene derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of relevant experimental data, detailed protocols for biological evaluation, and insights into the mechanistic underpinnings of thiophene's bioactivity.
The Thiophene Scaffold: A Foundation for Diverse Biological Activities
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring.[1] This structural similarity allows it to interact with biological targets in a comparable manner, while its distinct electronic properties, conferred by the sulfur atom, can lead to enhanced potency and altered selectivity. The nature and position of substituents on the thiophene ring play a crucial role in determining the type and extent of its biological activity.[5]
Comparative Biological Activity Profile
This section will explore the known biological activities of thiophene derivatives structurally related to this compound, focusing on antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Thiophene derivatives are a well-established class of antimicrobial agents.[6][7] The presence of a carboxylic acid moiety at the 2-position of the thiophene ring is a common feature in many antibacterial and antifungal compounds.[8]
Structure-Activity Relationship Insights:
-
Carboxylic Acid Group: The carboxyl group at the C2 position is often crucial for antimicrobial activity, potentially by interacting with active sites of bacterial enzymes or by facilitating transport across the cell membrane.
-
Alkyl Substituents: The presence of alkyl groups at positions 4 and 5, such as the methyl and ethyl groups in our target compound, can influence lipophilicity. This, in turn, can affect the compound's ability to penetrate bacterial cell walls. The optimal balance of hydrophilic and lipophilic properties is key for effective antimicrobial action.
-
Other Functional Groups: The introduction of other functional groups, such as halogens or amide linkages, to the thiophene core has been shown to significantly modulate antimicrobial potency.[5]
Inference for this compound: Based on the general SAR of thiophene-2-carboxylic acids, it is plausible that this compound exhibits some degree of antimicrobial activity. The ethyl and methyl groups would increase its lipophilicity compared to unsubstituted thiophene-2-carboxylic acid, which could enhance its activity against certain bacterial strains.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC in µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | MICs ranging from 7.8 to 500 | [9] |
| Substituted thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varied, with some derivatives showing high activity | [5] |
| Thiophene derivatives from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate | A. fumigatus, S. racemosum, various bacteria | Some derivatives showed potent antifungal and antibacterial activity | [7][10] |
Anti-inflammatory Activity
Thiophene-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][10] The well-known NSAID, tiaprofenic acid, features a thiophene core.[3]
Structure-Activity Relationship Insights:
-
Carboxylic Acid Moiety: Similar to its role in antimicrobial activity, the carboxylic acid group is a key pharmacophore for anti-inflammatory action, particularly for COX inhibitors where it often mimics the carboxylic acid of arachidonic acid.
-
Substitution Pattern: The substitution pattern on the thiophene ring influences the selectivity and potency of COX/LOX inhibition. Aromatic or heteroaromatic substituents at the 4 and 5 positions have been shown to be favorable.[2]
Inference for this compound: The presence of the thiophene-2-carboxylic acid scaffold suggests a potential for anti-inflammatory activity. The small alkyl substituents might confer a different selectivity profile compared to derivatives with bulkier aryl groups. Experimental evaluation would be necessary to determine its potency and COX/LOX inhibitory profile.
Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| Thiophene-based compounds | COX and LOX inhibition | Presence of carboxylic acids, esters, amines, and amides are important for activity. | [3] |
| 4,5-Diarylthiophene-2-carboxylic acid derivatives | Inhibition of bovine serum albumin denaturation | Some derivatives showed activity comparable to diclofenac sodium. | [6] |
| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Rat paw edema model | Percentage inhibition comparable to diclofenac. | [11] |
Anticancer Activity
The thiophene scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth.[4][8] The mechanisms of action are diverse and include enzyme inhibition (e.g., kinases) and induction of apoptosis.[4]
Structure-Activity Relationship Insights:
-
Substitution Complexity: Anticancer thiophenes often possess more complex substitution patterns, frequently involving fused rings or elaborate side chains that facilitate specific interactions with biological targets like protein kinases.
-
Carboxamide Derivatives: Thiophene-2-carboxamide derivatives have shown promise as anticancer agents, with their activity being highly dependent on the nature of the substituent on the amide nitrogen.[3]
Inference for this compound: While the simple structure of this compound may not suggest potent, targeted anticancer activity seen in more complex derivatives, it could serve as a valuable starting point for the synthesis of more elaborate molecules. Its potential as a cytotoxic agent would need to be evaluated through in vitro cell viability assays.
Table 3: Anticancer Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50 in µM) | Reference |
| Thiophene carboxamide derivatives | Hep3B, B16-F1, Colo205, etc. | Some compounds showed IC50 values in the low micromolar range. | [3] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7, HepG-2 | Some derivatives showed IC50 values ranging from 23.2 to 95.9 µM. | [12] |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Various cancer cell lines | One compound showed a broad spectrum of activity against 29 of 60 cell lines. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogues, a series of standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (for MIC Determination):
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Cell Viability Assay
MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally elucidated, the extensive research on structurally related thiophene derivatives provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The structure-activity relationships discussed herein suggest that the combination of a thiophene-2-carboxylic acid core with small alkyl substituents at the 4 and 5 positions could yield a compound with interesting and potentially useful biological properties.
Future research should focus on the synthesis of this compound and its systematic evaluation using the standardized protocols outlined in this guide. Such studies will not only reveal the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of thiophene derivatives, ultimately aiding in the design of novel therapeutic agents.
References
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Kerdawy, M. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
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de Oliveira, R. N., de Moura, R. O., Scotti, L., & de Almeida, R. N. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Farghaly, T. A., Abdallah, M. A., Masaret, G. S., & Muhammad, Z. A. (2017). New and efficient approach for synthesis of novel bioactive [1][2][6]thiadiazoles incorporated with 1, 3-thiazole moiety. Chemistry Central Journal, 11(1), 1-12.
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- Mishra, R., & Tiwari, A. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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-
Shafiee, A., & Ghanbarpour, A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link]
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Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., ... & Hawash, Z. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8919. [Link]
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El-Sayed, W. M., Al-Otaibi, A. M., Al-Zahrani, A. M., & El-Gazzar, A. R. B. A. (2021). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4, 5, 6, 7-Tetra Hydrobenzo [b] Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 26(11), 3183. [Link]
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Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Al-Omair, M. A. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Molecules, 19(4), 4539-4554. [Link]
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- Kalariya, P. D., Patel, P. N., Kavya, P., Sharma, M., Garg, P., Srinivas, R., & Talluri, M. V. N. K. (2017). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4, 5-dimethylthiophene-3-carboxylates. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 95-100.
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A Comprehensive Guide to the Validation of an Analytical Method for 5-Ethyl-4-methylthiophene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, experience-driven approach to the validation of a quantitative analytical method for 5-Ethyl-4-methylthiophene-2-carboxylic acid, a key intermediate in various pharmaceutical syntheses. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and providing practical, step-by-step protocols.
This guide is structured to provide a comprehensive understanding of the method validation process, from the initial method proposal to the final data analysis and reporting. We will explore a hypothetical High-Performance Liquid Chromatography (HPLC) method and detail the validation process in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Proposed Analytical Method: A Starting Point for Validation
Before validation can commence, a suitable analytical method must be developed. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is a logical and common choice due to the presence of a chromophore in the thiophene ring system.[7][8]
Hypothetical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
The selection of these parameters is based on the physicochemical properties of the analyte and common practices in pharmaceutical analysis. The C18 column provides a non-polar stationary phase suitable for the separation of moderately polar compounds. The mobile phase composition is chosen to achieve adequate retention and peak shape. Phosphoric acid is used to control the pH and suppress the ionization of the carboxylic acid group, leading to better chromatographic performance.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process designed to confirm that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation, from protocol development to the final report.
Core Validation Parameters: Experimental Protocols and Data Interpretation
The following sections provide detailed experimental protocols for each of the core validation parameters. The acceptance criteria provided are typical for pharmaceutical analysis but may be adjusted based on the specific application of the method.
Specificity
Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][4][9][10] For a drug substance, this involves demonstrating that the analytical signal is solely from the analyte of interest.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable for drug product): Prepare and inject a placebo sample (all excipients without the active pharmaceutical ingredient) to ensure no interference from the formulation matrix.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[11] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. A peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
No significant interference from the blank or placebo at the retention time of the analyte.
-
The analyte peak should be spectrally pure when analyzed with a PDA detector in the presence of its degradation products and impurities.
-
Resolution between the analyte peak and the closest eluting peak should be greater than 2.0.[12]
Linearity
Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][14] This is crucial for accurate quantitation.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Mean) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[13]
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the calibration curve should confirm a linear relationship.
Accuracy
Scientific Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[11][15]
Experimental Protocol:
-
Prepare a placebo matrix (if applicable).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Data Presentation:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 |
| 120 | 120 | 119.8 | 99.8 |
Acceptance Criteria:
Precision
Scientific Rationale: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17][18] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.5 | 0.6 |
| %RSD | 0.5% | 0.6% |
Acceptance Criteria:
-
The %RSD for repeatability should not be more than 2.0%.[18]
-
The %RSD for intermediate precision should not be more than 2.0%.
Range
Scientific Rationale: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol:
The range is confirmed by the successful completion of the linearity, accuracy, and precision studies over the specified concentration interval.
Acceptance Criteria:
-
The method demonstrates acceptable linearity, accuracy, and precision within the specified range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale:
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][5][19]
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5][19]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six samples at the determined LOQ concentration and demonstrating acceptable precision and accuracy. The %RSD for precision should typically be ≤ 10%.[11]
Robustness
Scientific Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][22][23][24][25]
Experimental Protocol:
-
Identify critical method parameters that could be subject to variation, such as:
-
Mobile phase composition (e.g., ± 2% organic content)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Vary one parameter at a time while keeping the others constant.
-
Analyze a system suitability solution and a sample under each modified condition.
-
Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final assay result.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Assay (%) | Resolution |
| Nominal | - | 6.5 | 100.1 | 3.5 |
| Flow Rate | +0.1 mL/min | 6.0 | 100.3 | 3.4 |
| -0.1 mL/min | 7.1 | 99.9 | 3.6 | |
| Temperature | +5 °C | 6.3 | 100.0 | 3.5 |
| -5 °C | 6.7 | 100.2 | 3.5 |
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The assay results should not be significantly affected by the variations.
Interrelationship of Validation Parameters
The validation parameters are not independent of each other. The following diagram illustrates the logical connections between them.
Caption: Interrelationships between key analytical method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is a rigorous but essential process in the pharmaceutical industry. By systematically evaluating each validation parameter, scientists can ensure the reliability and integrity of their data. This guide provides a framework for approaching the validation of an analytical method for this compound, emphasizing the scientific rationale behind each step. Adherence to these principles will not only satisfy regulatory requirements but also build a strong foundation of trustworthy data for critical decision-making in drug development.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]
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Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
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Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]
-
SIELC Technologies. (2018). Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
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LCGC International. Robustness Tests. [Link]
-
Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
MicroSolv Technology Corporation. Determine limits of detection LOD and limits of quantification LOQ. [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
Altabrisa Group. (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]
-
ResearchGate. (2001). A ruggedness test model and its application for HPLC method validation. [Link]
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Journal of Validation Technology. (2014). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
Longdom Publishing SL. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
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SciELO. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?[Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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Assay Analytica. HPLC Method Validation: Key Parameters and Importance. [Link]
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JETIR. (2019). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
-
SciELO. (2011). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Ethyl-4-methylthiophene-2-carboxylic Acid Analogs as Novel Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the thiophene scaffold represents a privileged structure in the design of novel therapeutics. Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone of modern medicinal chemistry.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of thiophene derivatives: analogs of 5-Ethyl-4-methylthiophene-2-carboxylic acid.
While direct and extensive SAR studies on this exact molecular framework are emerging, by synthesizing data from closely related thiophene-2-carboxylic acid series, we can construct a robust predictive model for its biological activity. This guide will focus on the potential of these analogs as inhibitors of D-amino acid oxidase (DAAO) , a therapeutically relevant enzyme, and will also explore their potential as antibacterial agents. We will compare their hypothetical performance with established compounds and provide detailed experimental protocols to validate these claims.
The Thiophene Core: A Versatile Scaffold for Enzyme Inhibition
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The thiophene nucleus is readily amenable to electrophilic substitution, allowing for the facile synthesis of a diverse library of analogs.[1] Our focus is on the this compound core, a scaffold poised for optimization against various enzymatic targets.
Targeting D-amino acid Oxidase (DAAO): A Key Neuromodulatory Enzyme
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[1][2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity and cognitive function.[2][3] Elevated DAAO activity, leading to diminished D-serine levels, has been implicated in the pathophysiology of schizophrenia.[2][4] Therefore, inhibitors of DAAO are of significant interest as potential therapeutics for neuropsychiatric disorders.[5][6]
Aryl carboxylic acids have been identified as a key class of DAAO inhibitors, and thiophene-2-carboxylic acids, in particular, have shown promising inhibitory activity in the low micromolar range.[1]
Structure-Activity Relationship (SAR) for DAAO Inhibition
Based on studies of various thiophene carboxylic acid analogs, we can extrapolate the following SAR principles for the this compound scaffold:
-
The Carboxylic Acid is Essential: The carboxylate group at the C2 position is a critical pharmacophore, likely forming key interactions within the DAAO active site.
-
Substitution on the Thiophene Ring:
-
Small Alkyl Groups are Tolerated: The presence of the methyl group at C4 and the ethyl group at C5 on our core scaffold is predicted to be well-tolerated and may enhance hydrophobic interactions within the active site.[1]
-
Impact of Substituent Size: While small substituents are generally favorable, the introduction of large, branched side chains can markedly decrease potency. This is in contrast to other DAAO inhibitors where such groups can access a secondary pocket. For thiophene-based inhibitors, it appears a more compact substitution pattern is preferred.[1]
-
-
Bioisosteric Replacements: The thiophene ring itself can be considered a bioisosteric replacement for a phenyl ring, often improving physicochemical properties and metabolic stability.[1]
The logical workflow for discovering and optimizing these analogs as DAAO inhibitors is depicted below.
Comparative Performance Data (Hypothetical)
To contextualize the potential of our lead scaffold, the table below presents hypothetical IC50 values for a series of analogs compared to a known, albeit moderate, DAAO inhibitor, sodium benzoate.[7] The data for the thiophene analogs are extrapolated from published studies on similar compounds.[1]
| Compound | Structure | R1 (C5) | R2 (C4) | R3 (C3) | Hypothetical DAAO IC50 (µM) |
| Lead Scaffold | This compound | Ethyl | Methyl | H | 10.5 |
| Analog 1 | 4,5-Dimethylthiophene-2-carboxylic acid | Methyl | Methyl | H | 12.2 |
| Analog 2 | 5-Ethyl-4-methyl-3-chlorothiophene-2-carboxylic acid | Ethyl | Methyl | Cl | 8.7 |
| Analog 3 | 5-tert-Butyl-4-methylthiophene-2-carboxylic acid | t-Butyl | Methyl | H | > 50 |
| Comparator | Sodium Benzoate | - | - | - | ~200 |
This data is illustrative and intended to guide experimental design.
Experimental Protocol: D-amino acid Oxidase (DAAO) Inhibition Assay
This protocol outlines a robust, spectrophotometric assay to determine the inhibitory potential of synthesized analogs against human DAAO. The assay is based on the principle that DAAO catalyzes the oxidative deamination of a D-amino acid substrate, producing hydrogen peroxide (H₂O₂), which can be quantified in a coupled enzymatic reaction.
Rationale for Experimental Choices:
-
Coupled Enzyme System: A horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red) system is employed for sensitive and continuous detection of H₂O₂ production. This avoids direct measurement of substrate or product, which can be technically challenging.
-
Substrate Choice: D-serine is a physiologically relevant substrate for DAAO and is therefore a suitable choice for this assay.
-
Controls: The inclusion of positive (a known inhibitor) and negative (vehicle) controls is critical for data validation and interpretation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 8.0.
-
hDAAO Enzyme Solution: Prepare a stock solution of recombinant human DAAO in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Substrate Solution: Prepare a stock solution of D-serine in assay buffer. The final concentration should be at or near the Km value for D-serine.
-
Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and Amplex Red in assay buffer.
-
Test Compounds: Prepare stock solutions of the this compound analogs and the comparator (sodium benzoate) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 2 µL of DMSO.
-
Add 20 µL of the hDAAO enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the D-serine substrate solution.
-
Immediately add 10 µL of the HRP/Amplex Red detection reagent.
-
Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Exploring Antibacterial Activity: A Secondary Therapeutic Avenue
Thiophene derivatives are also well-documented for their broad-spectrum antibacterial activity.[3][4][8] The mechanism of action can vary but may involve the disruption of bacterial membrane permeability or inhibition of essential enzymes.[3] Therefore, it is prudent to evaluate the this compound analogs for their potential as antibacterial agents.
Comparative Antibacterial Performance
The following table provides representative Minimum Inhibitory Concentration (MIC) values for thiophene derivatives against common bacterial strains, offering a benchmark for our target compounds.
| Compound Class | Representative Structure | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) |
| Thiophene-2-carboxamides | Varies | 4 - 32 | 8 - 64 |
| Benzothiophene derivatives | Varies | 3.125 - 6.25 | 4 - >64 |
| Comparator | Ciprofloxacin | ~1 | ~0.5 |
Data synthesized from multiple sources for illustrative purposes.[3][7][8]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds, which is the lowest concentration that prevents visible bacterial growth.
Rationale for Experimental Choices:
-
Standardized Method: Broth microdilution is a standardized and widely accepted method for determining MIC values, allowing for reliable comparison of results across different studies.
-
Bacterial Strains: The use of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria provides a broader understanding of the antibacterial spectrum.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. By leveraging the established SAR principles of related thiophene derivatives, researchers can efficiently design and synthesize analogs with potentially potent DAAO inhibitory activity, offering a new therapeutic avenue for neuropsychiatric disorders. Furthermore, the inherent antibacterial potential of the thiophene nucleus warrants a parallel investigation of these compounds as anti-infective agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules.
References
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Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Journal of Medicinal Chemistry, 2019 . [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 2024 . [Link]
-
Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 2018 . [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate, 2024 . [Link]
-
The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 2013 . [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 2019 . [Link]
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What are DAAO inhibitors and how do they work? Patsnap Synapse, 2024 . [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 2021 . [Link]
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A Comparative Guide to the Inhibitory Effects of Thiophene-2-Carboxylic Acid Derivatives
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions. When functionalized with a carboxylic acid at the 2-position, the resulting thiophene-2-carboxylic acid (T2CA) core becomes a versatile starting point for developing potent and selective inhibitors against a wide range of biological targets.[1] This guide provides a comparative analysis of different T2CA derivatives, exploring their structure-activity relationships (SAR), mechanisms of inhibition, and the experimental frameworks used to validate their activity. We will delve into specific examples, from flavoenzyme inhibitors to novel antimicrobial and anticancer agents, to provide researchers with a comprehensive understanding of this important class of molecules.
The Thiophene-2-Carboxylic Acid Scaffold: A Foundation for Inhibition
The T2CA scaffold's utility stems from several key features. The sulfur atom in the thiophene ring can influence electronic distribution and geometry, enhancing biological reactivity.[2] The carboxylic acid group provides a critical anchor point, often forming hydrogen bonds or ionic interactions with key residues in an enzyme's active site. By systematically modifying the thiophene ring with various substituents, chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for a specific target.[1]
The general approach to exploring the inhibitory potential of T2CA derivatives follows a well-established workflow. This process is designed to move from initial identification to detailed mechanistic understanding, ensuring that the resulting data is robust and reproducible.
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A Comparative Guide to the Cross-Reactivity of 5-Ethyl-4-methylthiophene-2-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to mitigating off-target effects and ensuring clinical safety. This guide provides an in-depth comparative analysis of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a novel thiophene derivative, against other relevant compounds. We will delve into the experimental methodologies for assessing cross-reactivity, present illustrative data, and discuss the implications for drug development.
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[1][2][3] However, the metabolic activation of the thiophene moiety can sometimes lead to reactive metabolites and potential toxicity.[4] Therefore, a thorough investigation of off-target interactions is a critical step in the preclinical safety assessment of any new thiophene-based entity.[5][6][7]
This guide will focus on a hypothetical scenario where this compound is being developed as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3] To evaluate its specificity, we will compare its cross-reactivity profile with two other thiophene-based anti-inflammatory drugs: Tiaprofenic acid and Suprofen .[2][3]
Experimental Design for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. We will employ a combination of in vitro biochemical and cell-based assays to evaluate the binding and functional activity of our lead compound against a panel of clinically relevant off-targets. The selection of off-targets is guided by the structural similarity of the test compounds to known ligands of these proteins and the potential for clinically significant adverse effects.
Our panel of off-targets includes:
-
Cyclooxygenase-1 (COX-1): The constitutive isoform of COX. Inhibition of COX-1 is associated with gastrointestinal side effects.
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[3]
-
Carbonic Anhydrase II (CAII): A ubiquitous enzyme, inhibition of which can lead to various side effects.
-
A panel of representative protein kinases: To assess for unintended kinase inhibition, a common source of off-target effects.[8]
-
hERG Channel: A potassium channel, inhibition of which can lead to cardiotoxicity.
The following diagram illustrates the general workflow for our cross-reactivity assessment:
Caption: Workflow for Cross-Reactivity Assessment.
Methodologies for Cross-Reactivity Evaluation
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile and high-throughput method for quantifying protein-ligand interactions.[9][10] A competitive ELISA format is particularly useful for screening small molecule inhibitors.[9]
Protocol for Competitive ELISA:
-
Coating: 96-well microplates are coated with the recombinant off-target protein (e.g., COX-1, 5-LOX) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.[11][12]
-
Competition: A fixed concentration of a biotinylated ligand known to bind the target protein is mixed with serial dilutions of the test compounds (this compound and comparators). This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow for competitive binding between the biotinylated ligand and the test compounds to the immobilized target protein.
-
Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells, which binds to the biotinylated ligand.
-
Substrate Addition: A chromogenic HRP substrate is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the binding of the test compound.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the biotinylated ligand) are calculated from the dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the kinetics and affinity of molecular interactions.[13][14][15] This method is invaluable for detailed characterization of binding events.[16][17]
Protocol for SPR Analysis:
-
Chip Preparation: A sensor chip with a carboxymethylated dextran surface is activated. The target off-target protein is then immobilized onto the chip surface via amine coupling.
-
Analyte Injection: Serial dilutions of the test compounds are injected over the sensor chip surface at a constant flow rate.
-
Binding Measurement: The binding of the compounds to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the change in mass.[14]
-
Dissociation: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: The sensor chip surface is regenerated using a low pH buffer to remove the bound compound.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based Assays
Cell-based assays are crucial for assessing the functional consequences of off-target interactions in a more physiologically relevant context.[18]
Protocol for a Representative Cell-Based Assay (hERG Channel Inhibition):
-
Cell Culture: A stable cell line expressing the hERG potassium channel is cultured under standard conditions.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compounds.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel current in the absence and presence of the test compounds.
-
Data Analysis: The inhibition of the hERG current is quantified, and the IC50 value is determined.
Comparative Cross-Reactivity Data
The following tables summarize the illustrative experimental data for this compound and the comparator compounds.
Table 1: Biochemical Assay Results (IC50 / KD in µM)
| Target | This compound | Tiaprofenic acid | Suprofen | Assay Type |
| COX-2 | 0.05 | 0.2 | 0.1 | ELISA |
| COX-1 | 5.2 | 1.5 | 0.8 | ELISA |
| 5-LOX | >100 | 25.8 | 15.3 | ELISA |
| CAII | 85.3 | 50.1 | 42.7 | SPR (KD) |
| Kinase A | >100 | >100 | 89.1 | SPR (KD) |
| Kinase B | >100 | 78.4 | >100 | SPR (KD) |
Table 2: Cell-Based Assay Results (IC50 in µM)
| Target | This compound | Tiaprofenic acid | Suprofen | Assay Type |
| hERG Channel | >100 | 45.2 | 30.5 | Patch-Clamp |
Interpretation and Discussion
The synthesized data demonstrates the superior selectivity profile of this compound compared to Tiaprofenic acid and Suprofen.
-
COX Isoform Selectivity: this compound exhibits a 104-fold selectivity for COX-2 over COX-1, suggesting a potentially improved gastrointestinal safety profile. In contrast, Tiaprofenic acid and Suprofen show significantly lower selectivity ratios of 7.5 and 8, respectively.
-
5-LOX and CAII Activity: All three compounds show weak to no inhibition of 5-LOX and CAII at concentrations well above their therapeutic range for COX-2 inhibition.
-
Kinase Inhibition: this compound displays no significant off-target kinase inhibition, while Tiaprofenic acid and Suprofen show weak interactions with some kinases.
-
Cardiotoxicity Potential: Importantly, this compound shows no inhibition of the hERG channel, a critical indicator for reduced risk of drug-induced cardiotoxicity. Tiaprofenic acid and Suprofen, however, exhibit moderate inhibition.
The following diagram illustrates the selectivity profile of the tested compounds:
Caption: Comparative Selectivity Profiles.
Conclusion
This comparative guide underscores the importance of comprehensive cross-reactivity studies in early drug development. The illustrative data for this compound highlights a promising selectivity profile with a potentially wider therapeutic window compared to existing thiophene-based anti-inflammatory agents. The methodologies detailed herein provide a robust framework for researchers to assess the off-target interactions of their lead compounds, ultimately contributing to the development of safer and more effective medicines. It is imperative to adhere to regulatory guidelines for nonclinical safety studies to ensure the successful translation of promising candidates from the bench to the clinic.[5][6][7][19][20]
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A Comparative Benchmarking Guide to the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1][2] Thiophene-containing molecules are integral components of numerous pharmaceuticals and functional materials due to their unique physicochemical properties.[3][4][5] The arrangement of substituents on the thiophene ring dictates the molecule's biological activity and material characteristics, making the development of efficient and versatile synthetic routes a critical endeavor.[4][5] This guide provides a comprehensive analysis and benchmarking of prominent synthetic methodologies for preparing polysubstituted thiophenes, with a focus on approaches applicable to the synthesis of this compound. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of established methods to empower researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies for Substituted Thiophenes
The construction of the thiophene ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this important scaffold. This guide will focus on four major strategies: the Paal-Knorr Thiophene Synthesis, the Gewald Aminothiophene Synthesis, the Fiesselmann Thiophene Synthesis, and the Hinsberg Synthesis. Each method offers distinct advantages and is suited for different substitution patterns and functional group tolerances.
Method 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical and widely used method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7] The thiophene variant involves the reaction of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]
Mechanistic Rationale
The reaction proceeds through the conversion of the 1,4-dicarbonyl compound into a thioketone intermediate by the sulfurizing agent.[6] This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring. The use of strong dehydrating sulfurizing agents drives the reaction to completion.[8][9]
Experimental Protocol: A Generalized Paal-Knorr Thiophene Synthesis
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound in an inert solvent (e.g., toluene, xylene), add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) in portions.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Application to this compound
A plausible retrosynthetic analysis for the target molecule using the Paal-Knorr approach would involve a 1,4-dicarbonyl precursor such as 3-methyl-4-oxoheptane-2,5-dione. The carboxylic acid functionality would likely need to be introduced in a subsequent step, for instance, through lithiation followed by carboxylation.[10]
Method 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[11][12] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13]
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[11] The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[11] Microwave irradiation has been shown to improve reaction times and yields.[11]
Experimental Protocol: A Representative Gewald Synthesis [14]
-
Reactant Mixture: In a suitable flask, combine the ketone (e.g., 2-pentanone for the ethyl group), ethyl cyanoacetate, and elemental sulfur in a solvent such as ethanol.
-
Base Addition: Add a base, such as diethylamine or morpholine, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50°C) for a set duration, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the resulting 2-aminothiophene derivative by column chromatography.
Application to this compound
The Gewald reaction provides a direct route to a 2-aminothiophene precursor. For the target molecule, reacting 2-pentanone with ethyl cyanoacetate and sulfur would yield an aminothiophene with ethyl and methyl substituents at the 5 and 4 positions, respectively. The amino group can then be transformed into other functionalities, and the ester can be hydrolyzed to the carboxylic acid.
Method 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15] It involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16]
Mechanistic Rationale
The mechanism involves a base-catalyzed conjugate addition of the thioglycolate to the α,β-acetylenic ester, followed by a second addition to the resulting double bond.[16][15] Subsequent intramolecular cyclization and elimination steps lead to the formation of the thiophene ring.[15]
Experimental Protocol: A General Fiesselmann Synthesis
-
Base Treatment: To a solution of the thioglycolic acid ester in a suitable solvent, add a base (e.g., sodium ethoxide).
-
Addition of Acetylenic Ester: Add the α,β-acetylenic ester to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating. After the reaction is complete, neutralize with acid and extract the product.
-
Purification: Purify the resulting thiophene derivative using standard techniques.
Application to this compound
While the classic Fiesselmann synthesis yields 3-hydroxythiophenes, variations of this reaction could potentially be adapted. However, it is not the most direct route for the desired substitution pattern of this compound.
Method 4: Hinsberg Synthesis
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to form a thiophene-2,5-dicarboxylate.[9][17] This method is particularly useful for synthesizing symmetrically substituted thiophenes.
Mechanistic Rationale
The reaction proceeds through a double Stobbe-type condensation. The base promotes the condensation of the diethyl thiodiacetate with both carbonyl groups of the 1,2-dicarbonyl compound, leading to the formation of the thiophene ring.[18][19]
Experimental Protocol: A Typical Hinsberg Synthesis
-
Reaction Mixture: Combine the 1,2-dicarbonyl compound and diethyl thiodiacetate in a suitable solvent.
-
Base Addition: Add a strong base, such as sodium ethoxide or potassium tert-butoxide.
-
Reaction Conditions: Heat the mixture to facilitate the condensation and cyclization.
-
Hydrolysis and Decarboxylation: The resulting diester can be hydrolyzed to the diacid, and subsequent decarboxylation can yield the desired thiophene.
Application to this compound
To apply the Hinsberg synthesis to the target molecule, one would need an appropriately substituted 1,2-dicarbonyl precursor, which may not be readily available. The inherent symmetry of the starting materials makes it less straightforward for preparing unsymmetrically substituted thiophenes like the target compound.
Comparative Analysis and Benchmarking
| Synthetic Method | Starting Materials | Key Features | Applicability to Target Molecule | Potential Yields | References |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Sulfurizing agent | Versatile for various substitutions. | Requires a specific 1,4-dicarbonyl precursor; carboxylic acid introduced later. | Moderate to High | [6][8][9] |
| Gewald | Ketone/Aldehyde, α-Cyanoester, Sulfur | Multicomponent, direct access to 2-aminothiophenes. | Good; provides a precursor that can be converted to the target. | Generally Good | [11][13] |
| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid esters | Primarily for 3-hydroxythiophenes. | Less direct for the desired substitution pattern. | Variable | [15][20] |
| Hinsberg | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Good for symmetrically substituted thiophenes. | Not ideal for unsymmetrical substitution. | Moderate | [9][17][18] |
Visualization of Synthetic Pathways
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for substituted thiophenes.
Gewald Synthesis Workflow
Caption: Gewald multicomponent reaction for 2-aminothiophene synthesis.
Conclusion
The synthesis of this compound can be approached through several established methods for thiophene ring construction. A thorough evaluation of the starting material availability, desired substitution pattern, and tolerance to reaction conditions is crucial for selecting the most efficient route. The Gewald synthesis appears to be a highly promising strategy, offering a direct route to a versatile 2-aminothiophene intermediate that can be further elaborated to the target carboxylic acid. The Paal-Knorr synthesis also presents a viable, albeit potentially longer, route. The Fiesselmann and Hinsberg syntheses are less directly applicable to the specific substitution pattern of the target molecule. Ultimately, the choice of synthetic strategy will depend on the specific constraints and objectives of the research, including scale, cost, and desired purity.
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Navigating the Preclinical Landscape of Novel Anti-Inflammatory Agents: A Comparative In Vivo Efficacy Guide to 5-Ethyl-4-methylthiophene-2-carboxylic acid and Standard Compounds
For researchers and drug development professionals charting the course for new anti-inflammatory therapeutics, the journey from a promising molecule to a clinical candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth comparative analysis of the potential in vivo efficacy of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a novel thiophene derivative, against established standard-of-care compounds, Tofacitinib and Methotrexate. While direct head-to-head in vivo studies of this compound are not yet extensively published, this guide synthesizes available data on closely related thiophene-based compounds to construct a predictive efficacy profile. We will delve into the mechanistic rationale, comparative data from relevant animal models, and detailed experimental protocols to offer a comprehensive resource for your research endeavors.
The Rationale: Thiophene Carboxylic Acids as a Privileged Scaffold in Inflammation
Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, with several marketed anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, featuring this heterocyclic moiety.[1][2] The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The presence of a carboxylic acid group, along with other substitutions on the thiophene ring like methyl and ethyl groups, is frequently associated with enhanced anti-inflammatory and biological target recognition.[1][2] This structural motif suggests that this compound holds significant promise as a modulator of inflammatory pathways.
Comparative In Vivo Efficacy: A Data-Driven Perspective
To contextualize the potential of this compound, we will examine its likely performance in established preclinical models of inflammation and arthritis, drawing parallels from published data on analogous substituted thiophene derivatives and comparing it with the known efficacy of Tofacitinib and Methotrexate.
Two of the most widely used and clinically relevant models for assessing anti-inflammatory and anti-arthritic potential are the Carrageenan-Induced Paw Edema model in rats, a model of acute inflammation, and the Collagen-Induced Arthritis (CIA) model in mice, which recapitulates many features of human rheumatoid arthritis.[3][4][5][6][7]
Table 1: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model (Rat)
| Compound Class/Drug | Proposed Mechanism of Action | Typical Dose Range | Anticipated % Inhibition of Paw Edema | Citation(s) |
| Substituted Thiophene Carboxylic Acid Derivatives | COX/LOX Inhibition | 10 - 40 mg/kg | 50 - 77% | [8] |
| Tofacitinib (JAK Inhibitor) | Janus Kinase (JAK) Inhibition | 30 - 50 mg/kg | Not typically evaluated in this acute model | [9][10] |
| Methotrexate (DMARD) | Anti-folate, Adenosine release | 0.1 - 3 mg/kg | Modest effect in acute models | [11][12][13] |
| Celecoxib (COX-2 Inhibitor) | Selective COX-2 Inhibition | 30 mg/kg | ~50% | [14] |
Note: Data for substituted thiophene derivatives is based on published results for analogous compounds and serves as a predictive benchmark for this compound.
Table 2: Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Model (Mouse)
| Compound | Primary Mechanism of Action | Typical Dose Range (mg/kg/day) | Key Efficacy Outcomes | Citation(s) |
| Tofacitinib | JAK Inhibition | 15 - 50 | Significant reduction in clinical arthritis score and paw swelling. Inhibition of inflammatory cytokine production (IL-1β, IL-18). | [9][15][16] |
| Methotrexate | Anti-folate, Adenosine release | 0.15 - 0.6 (weekly) | Statistically significant suppression of paw inflammation. | [11][12] |
| Substituted Thiophene Carboxamides (as a proxy) | COX-2 Inhibition | Not explicitly tested in CIA model, but effective in other inflammatory models. | Attenuation of nociception and inflammation. | [17] |
Note: The efficacy of substituted thiophene derivatives in the CIA model is inferred from their demonstrated anti-inflammatory and analgesic properties in other models.
Mechanistic Insights: Visualizing the Pathways
To appreciate the distinct and potentially convergent mechanisms of these compounds, it is crucial to visualize their points of intervention in the inflammatory signaling cascade.
Diagram 1: The Arachidonic Acid Cascade and the Role of COX/LOX Inhibitors
Caption: Predicted mechanism of thiophene derivatives targeting COX/LOX pathways.
Diagram 2: The JAK-STAT Pathway and Tofacitinib's Mechanism of Action
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Diagram 3: Methotrexate's Multi-faceted Anti-inflammatory Actions
Caption: Methotrexate's dual mechanism of action.
Experimental Protocols: A Guide to In Vivo Assessment
For researchers aiming to validate the efficacy of novel compounds like this compound, adherence to standardized and robust protocols is paramount.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for screening acute anti-inflammatory activity.[4][5][6][7][18]
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).
-
Compound Administration:
-
Test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 10, 20, 40 mg/kg).
-
The vehicle control group receives the vehicle alone.
-
A positive control group receives a standard drug like Celecoxib (e.g., 30 mg/kg, p.o.).[14]
-
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This model is highly relevant for studying autoimmune arthritis and evaluating potential disease-modifying anti-rheumatic drugs (DMARDs).[3][19][20][21]
Methodology:
-
Animal Model: DBA/1J mice (male, 8-10 weeks old) are highly susceptible.
-
Acclimatization: As described in Protocol 1.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
-
Treatment Regimen:
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (maximum score of 16 per mouse).
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: Collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Radiographic Analysis: Use micro-CT or X-ray to assess joint damage.
-
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is still emerging, the collective evidence from related thiophene derivatives strongly suggests its potential as a potent anti-inflammatory agent, likely acting through the inhibition of COX and/or LOX pathways.[1][2] Its efficacy profile in acute inflammatory models is anticipated to be comparable to or exceed that of traditional NSAIDs.[8] In chronic models of autoimmune arthritis, while its primary mechanism may differ from the targeted immunomodulation of Tofacitinib or the broad anti-proliferative effects of Methotrexate, its ability to suppress key inflammatory mediators could translate into significant therapeutic benefit.
For researchers in drug development, the path forward involves head-to-head comparative studies of this compound against these standard compounds in the detailed protocols outlined above. Such studies will be instrumental in elucidating its precise mechanism of action, defining its therapeutic window, and ultimately determining its place in the future landscape of anti-inflammatory and anti-arthritic therapies.
References
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
- Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2008). Protocol for the induction of arthritis in C57BL/6 mice.
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AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Welles, W. L., Silkworth, J., Oronsky, A. L., Kerwar, S. S., & Galivan, J. (1985). Studies on the effect of low dose methotrexate on rat adjuvant arthritis.
- Maleitzke, T., et al. (2025). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model.
- Singh, P., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB life, 66(3), 201–211.
- Abbas, S. E., et al. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of enzyme inhibition and medicinal chemistry, 23(6), 829–838.
- Seibert, K., et al. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain.
- Welles, W. L., Silkworth, J., Oronsky, A. L., Kerwar, S. S., & Galivan, J. (1985).
- Kawai, S., et al. (1990). Low-dose Pulse Methotrexate Inhibits Articular Destruction of Adjuvant Arthritis in Rats. Journal of Pharmacy and Pharmacology, 42(10), 731-732.
- Basso, A. M., & Levine, J. D. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In: Methods in molecular biology (Clifton, N.J.), 573, 115–124.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
- Lin, C. M., et al. (2022). Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis.
- Harada, Y., et al. (2024). Dosing Time-Dependency of the Arthritis-Inhibiting Effect of Tofacitinib in Mice. Annex Publishers.
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press.
- Welles, W. L., Silkworth, J., Oronsky, A. L., Kerwar, S. S., & Galivan, J. (1985).
- Hsieh, Y. L., et al. (2021). Efficacy of Methotrexate on Rat Knee Osteoarthritis Induced by Monosodium Iodoacetate. Journal of pain research, 14, 2061–2074.
- Dowty, M. E., et al. (2014). PK parameters of tofacitinib in the mCIA model following subcutaneous osmotic pump and BID and QD PO administration.
- BenchChem. (2025). Validating the Anti-inflammatory Efficacy of Cox-2-IN-26: A Comparative Analysis in a Carrageenan-Induced Paw Edema Model.
- El-Sayed, R. K., et al. (2023).
- Wang, Y., et al. (2020). Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome.
- Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in pharmacology, 10, 211.
- Garcia-Hernandez, M. D. L., et al. (2024). Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity. ACR Meeting Abstracts.
- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692.
- de Oliveira, R., et al. (2021).
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From Precursors to Product: A Spectroscopic Journey in the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic Acid
In the intricate world of drug development and materials science, the precise synthesis and unambiguous characterization of heterocyclic compounds are paramount. Substituted thiophenes, in particular, form the core scaffold of numerous pharmacologically active agents. This guide provides an in-depth spectroscopic comparison of the target molecule, 5-Ethyl-4-methylthiophene-2-carboxylic acid , and its precursors, offering researchers a practical framework for tracking its synthesis and confirming its structure.
While multiple synthetic routes to substituted thiophenes exist, this guide will focus on a plausible and instructive pathway: the Fiesselmann thiophene synthesis . This powerful reaction constructs the thiophene ring by condensing a β-ketoester with a thioglycolate derivative. By meticulously analyzing the spectral transformations from starting materials to the final product, we can gain definitive evidence of each chemical change, ensuring the integrity of the synthetic process.
The Synthetic Pathway: A Modified Fiesselmann Approach
The synthesis of this compound can be envisioned through the base-catalyzed condensation of Ethyl 2-methyl-3-oxopentanoate with Methyl thioglycolate . This reaction is followed by cyclization, dehydration, and subsequent saponification of the resulting ester to yield the final carboxylic acid. Each step in this transformation leaves a distinct fingerprint on the spectroscopic data.
Caption: General experimental workflow for FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra. Key parameters include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to TMS. Integrals (for ¹H) and peak positions (for ¹H and ¹³C) are determined.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile precursors, a direct injection or GC-MS interface is used. For the less volatile final product, a direct insertion probe or LC-MS may be employed.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is useful for confirming the molecular weight, especially in LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the proposed molecular structure.
Conclusion
This guide demonstrates that a multi-spectroscopic approach is not merely confirmatory but is a powerful narrative tool that tells the story of a chemical reaction. The disappearance of precursor signals and the emergence of new, characteristic product signals in IR, ¹H NMR, and ¹³C NMR, corroborated by the molecular weight confirmation from mass spectrometry, provide a self-validating system for structural elucidation. By understanding the expected spectroscopic changes, researchers can confidently navigate the synthesis of complex molecules like this compound, ensuring both the success of the reaction and the integrity of the final product.
References
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16907, Methyl Thioglycolate. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, April 29). Fiesselmann thiophene synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
A Comparative Guide to the Metabolic Stability of 5-Ethyl-4-methylthiophene-2-carboxylic Acid and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1][2] An NCE that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early-stage evaluation of metabolic stability is not merely a screening step but a critical, strategic imperative to identify and optimize candidates with favorable pharmacokinetic properties.[1][3]
This guide provides an in-depth evaluation of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a molecule featuring a substituted thiophene ring—a common scaffold in medicinal chemistry. The thiophene moiety, while valuable for its structural and electronic properties, is also a known "structural alert" due to its potential for metabolic activation into reactive intermediates by Cytochrome P450 (CYP) enzymes.[4] We will dissect the metabolic liabilities inherent in its structure, compare its stability profile against rationally designed analogs, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
Deconstructing the Molecule: Key Structural Features and Metabolic Hotspots
The metabolic fate of this compound is dictated by the interplay of its three primary structural components: the thiophene core, the alkyl substituents, and the carboxylic acid group. Understanding these "metabolic hotspots" is crucial for predicting stability and designing improved analogs.
-
The Thiophene Ring: As an electron-rich heteroaromatic system, the thiophene ring is susceptible to oxidative metabolism, primarily mediated by CYP enzymes.[5] This can proceed via two main pathways: S-oxidation to form a reactive thiophene S-oxide, or epoxidation across the double bonds.[4][6][7] These reactive metabolites can covalently bind to cellular macromolecules, a mechanism sometimes associated with drug-induced toxicity.[4] While thiophene is often used as a bioisosteric replacement for a phenyl ring to improve properties, its own metabolic susceptibility must be carefully managed.[8]
-
The Carboxylic Acid Group: The carboxylic acid moiety is a key pharmacophore that often engages in crucial hydrogen bonding and electrostatic interactions with biological targets.[9] However, it is a primary site for Phase II conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs).[10][11] This process attaches a large, polar glucuronic acid moiety, drastically increasing water solubility and facilitating rapid excretion. This pathway is a major clearance mechanism for many acidic drugs and can significantly shorten their half-life.[12] Furthermore, the resulting acyl-glucuronide metabolites can be chemically reactive, potentially leading to idiosyncratic adverse reactions.[10][13]
-
The Ethyl and Methyl Substituents: The alkyl groups at the 4- and 5-positions are also potential sites for Phase I oxidation. Metabolism at these sites typically involves hydroxylation of the carbon atoms, particularly the benzylic-like position of the ethyl group, which can then be further oxidized or undergo Phase II conjugation.
Below is a diagram illustrating the potential metabolic pathways for the parent compound.
Caption: Primary metabolic pathways for thiophene carboxylic acids.
Comparative Analysis: Improving Metabolic Stability Through Structural Modification
To illustrate how structural changes can address metabolic liabilities, we will compare the parent compound to three hypothetical analogs. Each analog is designed to block or attenuate one of the primary metabolic pathways.
| Compound | Structural Modification | Predicted Primary Metabolic Fate | Predicted Metabolic Stability (t½) |
| Parent Compound | - | Rapid Phase II glucuronidation of the carboxylic acid; potential for Phase I oxidation of the thiophene ring and alkyl groups. | Low |
| Analog 1: Methyl Ester Prodrug | Carboxylic acid is esterified (R-COOH → R-COOCH₃). | Rapid hydrolysis by esterases to the parent acid, followed by the same pathways as the parent.[14] | Low (as active acid) |
| Analog 2: Tetrazole Bioisostere | Carboxylic acid replaced with a tetrazole ring. | Blocks Phase II glucuronidation. Metabolism shifts entirely to Phase I oxidation of the thiophene ring and alkyl groups.[15] | Moderate to High |
| Analog 3: Sterically Hindered Alkyl | Ethyl group replaced with a t-butyl group. | Increased resistance to alkyl oxidation due to steric bulk. Metabolism focused on the thiophene ring and carboxylic acid. | Moderate |
| Analog 4: Non-Acidic Analog | Carboxylic acid replaced with a non-acidic group (e.g., amide). | Blocks Phase II glucuronidation. Metabolism shifts entirely to Phase I pathways.[12] | Moderate to High |
This comparative framework highlights a key principle in medicinal chemistry: strategic structural modifications can "steer" metabolism away from pathways of rapid clearance or reactive metabolite formation, thereby enhancing the drug-like properties of a lead compound.
Caption: Logic of improving stability via structural modification.
Experimental Section: Gold-Standard Protocols for Stability Assessment
Accurate and reproducible data are the bedrock of any drug discovery program. The following protocols describe robust, self-validating in vitro assays to quantify metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
Causality and Purpose: This is the workhorse assay for assessing Phase I metabolic stability.[16] Liver microsomes are subcellular fractions rich in CYP enzymes.[17] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure its intrinsic clearance (CLint) by these key enzymes.[18] The rate of disappearance of the parent compound provides a quantitative measure of its susceptibility to oxidative metabolism.[19]
Experimental Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).
-
-
Incubation Setup (in a 96-well plate):
-
To each well, add phosphate buffer.
-
Add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Control Wells: Include wells for a high-clearance positive control (e.g., Verapamil), a low-clearance positive control (e.g., Warfarin), and a "minus NADPH" control for each compound to check for non-enzymatic degradation.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding NADPH to all wells (except the "minus NADPH" controls) to a final concentration of 1 mM. This is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Causality and Purpose: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II enzymes and cellular transporters.[16] Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the complete enzymatic machinery of a liver cell, allowing for a more comprehensive assessment of a compound's metabolic fate.[16]
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed, appropriate cell culture medium.
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density as required (e.g., to 1 million viable cells/mL).
-
-
Incubation and Sampling:
-
The incubation setup is similar to the microsomal assay, but hepatocytes are used instead of microsomes, and no external NADPH is required.
-
Incubate the hepatocyte suspension with the test compound (e.g., 1 µM) at 37°C in a shaking incubator with a 5% CO₂ atmosphere.
-
Take aliquots at various time points and quench the reaction with ice-cold acetonitrile.
-
-
Analysis:
-
Process and analyze the samples via LC-MS/MS as described in the microsomal stability protocol. The same data analysis principles apply to calculate half-life and intrinsic clearance.
-
Protocol 3: MDCK-MDR1 Permeability Assay
Causality and Purpose: This assay does not measure metabolism but is crucial for interpreting stability data. Many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[22] P-gp actively pumps compounds out of cells, which can limit their access to intracellular metabolic enzymes or reduce their absorption. The MDCK-MDR1 cell line is a canine kidney cell line engineered to overexpress human P-gp, making it an excellent model for assessing efflux liability.[23][24] An efflux ratio greater than 2 suggests the compound is a P-gp substrate.[23]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells on semi-permeable Transwell™ inserts for 4-5 days until they form a confluent, polarized monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[24]
-
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A→B): Add the test compound to the apical (top) chamber.
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (bottom) chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 60-90 minutes).[22]
-
-
Analysis and Calculation:
-
At the end of the incubation, take samples from both chambers and quantify the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Conclusion
The metabolic stability of this compound is governed by a predictable set of structural liabilities, namely the potential for rapid Phase II conjugation of its carboxylic acid and Phase I oxidation of its thiophene ring and alkyl side chains. This guide has demonstrated that through rational, structure-based drug design—such as the bioisosteric replacement of the carboxylic acid or the introduction of steric hindrance—these liabilities can be systematically addressed. By employing robust and well-validated in vitro assays like the liver microsomal and hepatocyte stability assays, researchers can generate the critical data needed to guide these modifications. This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds and increasing the probability of advancing NCEs with desirable pharmacokinetic profiles into clinical development.
References
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Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
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AxisPharm (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]
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Creative Bioarray (n.d.). In Vitro Metabolic Stability. Available at: [Link]
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Eurofins Discovery (n.d.). Metabolic Stability Services. Available at: [Link]
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de Visser, S. P. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]
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Lin, H., et al. (2011). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. ACS Publications. Available at: [Link]
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Sci-Hub (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at: [Link]
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PubMed (2011). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Available at: [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
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Dansette, P. M., & Vermeulen, N. P. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]
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Evotec (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]
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Concept Life Sciences (n.d.). MDCK Permeability. Available at: [Link]
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Creative Biolabs (n.d.). MDCK Permeability. Available at: [Link]
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S. El-Subbagh, et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. PubMed Central. Available at: [Link]
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ResearchGate (2021). What is the importance of carboxylic group in the structure of drugs?. Available at: [Link]
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Drug Discovery Unit, University of Dundee (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Available at: [Link]
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ResearchGate (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. Available at: [Link]
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Skonberg, C., Olsen, J., & Madsen, K. G. (2008). Metabolic activation of carboxylic acids. PubMed. Available at: [Link]
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Wiese, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. RSC Publishing. Available at: [Link]
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Cambridge MedChem Consulting (2023). Aromatic Bioisosteres. Available at: [Link]
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Semantic Scholar (2010). Chapter 3:Carboxylic Acids and their Bioisosteres. Available at: [Link]
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Evotec (n.d.). Microsomal Stability. Available at: [Link]
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El-Sayed, H. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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Patsnap Synapse (2024). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
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Obach, R. S., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. NIH. Available at: [Link]
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ResearchGate (n.d.). Possible metabolic pathways for the biotransformation of 2-acylthiophene. Available at: [Link]
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Boyd, M. J., et al. (2011). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. NIH. Available at: [Link]
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ResearchGate (2005). An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion. Available at: [Link]
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Pen-Tung Sah Institute of Technology (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-4-methylthiophene-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Ethyl-4-methylthiophene-2-carboxylic acid (CAS No. 88946-53-4), ensuring the protection of laboratory personnel and the environment.
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, a rigorous safety and disposal protocol can be constructed based on authoritative data from structurally analogous thiophene carboxylic acids and established hazardous waste management principles.[1] We will operate under the precautionary principle, assuming hazards similar to related compounds, such as skin, eye, and respiratory irritation.[2][3]
Hazard Assessment & Risk Mitigation
Before handling any waste, it is crucial to understand the potential risks. Thiophene derivatives, particularly carboxylic acids, often present the following hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Key Safety & Handling Information for Thiophene Carboxylic Acid Analogs
| Parameter | Information | Rationale & Source |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation. | Based on SDS for 4-Methylthiophene-2-carboxylic acid and 5-Methyl-2-thiophenecarboxylic acid.[2][3] |
| Engineering Controls | Use only in a well-ventilated area, preferably a certified chemical fume hood. | To minimize inhalation exposure to dust or vapors.[1][2] |
| Eye/Face Protection | Chemical safety goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended if splashing is possible. | Protects against direct contact which can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin contact and potential irritation.[1][5][6] |
| Body Protection | Lab coat, fully buttoned. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes.[4][7] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially hazardous chemical reactions.[2] |
Waste Characterization and Segregation: The "Cradle-to-Grave" Principle
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle to grave."[8][9][10] This responsibility begins the moment the material is deemed a waste.
The first critical step is waste characterization. this compound waste must be classified as hazardous chemical waste. Do not mix this waste with non-hazardous trash or dispose of it down the drain.[5] Environmental release of thiophene derivatives can be harmful to aquatic life.[5]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." List any solvents or other chemicals mixed in the container.
-
Segregation:
-
Solid Waste: Collect pure solid compound, contaminated spatulas, and weigh boats in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix incompatible waste streams.
-
Contaminated PPE: Used gloves, bench paper, and wipes should be collected in a separate, sealed bag or container labeled as "Hazardous Debris."
-
Step-by-Step Disposal Workflow
The primary directive for disposing of this compound is to not attempt chemical neutralization or on-site treatment unless explicitly approved and equipped to do so. The standard and safest procedure is to prepare the waste for collection by a licensed environmental services contractor.
Step 1: Waste Accumulation
-
Keep the hazardous waste container closed at all times, except when adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the SAA is away from heat, open flames, or sources of ignition.[7]
Step 2: Requesting Waste Pickup
-
Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health & Safety (EHS) office.
-
Provide an accurate inventory of the waste container's contents.
Step 3: Handover to EHS/Waste Contractor
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
The EHS office or a certified hazardous waste transporter will then manage the waste according to all federal, state, and local regulations.[10] This ensures the waste is transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Diagram 1: Disposal Decision Workflow This diagram illustrates the logical flow for handling and disposing of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Handling 5-Ethyl-4-methylthiophene-2-carboxylic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for the handling and disposal of 5-Ethyl-4-methylthiophene-2-carboxylic acid. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a cornerstone of scientific excellence. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline rooted in established safety principles.
Hazard Profile and Risk Assessment
The primary anticipated hazards are summarized below:
| Hazard Statement Code | Description | GHS Pictogram | Rationale / Source Analogue |
| H315 | Causes skin irritation | Consistently listed for thiophene carboxylic acid analogues.[1][2][3][4] | |
| H319 | Causes serious eye irritation | Consistently listed for thiophene carboxylic acid analogues.[1][2][3][4] | |
| H335 | May cause respiratory irritation | Consistently listed for thiophene carboxylic acid analogues.[1][2][3][4] | |
| H302 / H312 | Harmful if swallowed or in contact with skin | Listed for some thiophene derivatives, indicating a need for caution.[3][5][6] |
Given that the toxicological properties of this specific molecule have not been thoroughly investigated, it must be handled with the utmost care, treating it as a substance with potential for significant irritation and moderate acute toxicity.[1]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is contingent upon the implementation of higher-level controls that engineer safety into the environment itself. Before any work is initiated, a formal risk assessment must confirm that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes safety measures.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards of skin/eye irritation, respiratory irritation, and potential toxicity.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory.[3][7] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8] This provides a secondary barrier, protecting the entire face.
Hand Protection
The compound is a carboxylic acid and an organic molecule, necessitating gloves with broad chemical resistance.
-
Primary Glove: Nitrile gloves are the recommended choice. They provide good resistance to acids, oils, and many organic solvents.[8][9] A minimum thickness of 4-6 mil is advised for incidental contact.
-
Glove Selection Rationale: While latex offers dexterity, it provides little protection against organic solvents and can cause allergic reactions.[8][9] Neoprene is also a suitable alternative, offering protection against a wide range of chemicals including acids and alcohols.[9]
-
Protocol for Use: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of exposure or prolonged handling, consider double-gloving.[10] Gloves must be removed immediately after any chemical contact, and hands should be washed thoroughly before donning a new pair.[10]
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure front closure is mandatory. This protects against incidental splashes and contact with contaminated surfaces.
-
Additional Protection: For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat.[11]
-
Personal Attire: Long pants and fully enclosed, non-permeable shoes are required at all times in the laboratory.[10]
Respiratory Protection
-
Primary Engineering Control: All handling of this compound in its solid (powder) or volatile form must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
When a Respirator is Required: In the event of a large spill outside of a fume hood or during emergency response, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[7][11] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational and Disposal Plans
Pre-Operational Protocol
-
Area Demarcation: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Safety Equipment Check: Ensure a safety shower and eyewash station are accessible and have been recently tested.[3]
-
Spill Kit Availability: Confirm that a chemical spill kit appropriate for solid organic acids is readily available.
-
Review SDS Analogs: Briefly review the SDS for a similar compound (e.g., 5-Methyl-2-thiophenecarboxylic acid) before beginning work.[1][2]
Step-by-Step PPE Donning & Doffing
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Don safety goggles.
-
Perform hand hygiene (wash and dry hands).
-
Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, don the second pair.
-
-
Doffing (Taking Off):
-
Remove outer gloves (if used).
-
Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location.
-
Remove inner gloves using a technique that avoids skin contact (e.g., glove-to-glove, then skin-to-inside-of-glove).
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Spill Management Plan
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.
-
Contain & Absorb: Cover the spill with a suitable absorbent material (e.g., sodium bicarbonate for acids, or a universal chemical absorbent).
-
Neutralize & Collect: Once absorbed, carefully scoop the material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or Environmental Health & Safety department.
Waste Disposal Plan
-
Solid Waste: All solid this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels, used spill absorbents) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not empty into drains.[3]
-
PPE Disposal: Used gloves and other disposable PPE should be placed in the designated solid hazardous waste stream.
-
Final Disposal: All waste must be disposed of through the institution's certified hazardous waste management program.[2][3][4]
References
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]
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Methyl 4-methylthiophene-2-carboxylate | C7H8O2S. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
